Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Beschreibung
Eigenschaften
IUPAC Name |
2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-14(2)13-22-18(20)19(5,6)10-7-11-21-17-12-15(3)8-9-16(17)4/h8-9,12,14H,7,10-11,13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPYTKNMHNVOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576919 | |
| Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149105-26-0 | |
| Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate synthesis pathway
An In-depth Technical Guide to the Synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Executive Summary
This guide provides a comprehensive technical overview of the synthetic pathway for Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. This compound is the isobutyl ester of Gemfibrozil, a well-established pharmaceutical agent used to regulate blood lipid levels[1][2]. The synthesis detailed herein is a robust and high-yield process, primarily adapted from patented industrial methods, that proceeds in two key stages: 1) the C-alkylation of an isobutyrate ester to form a five-carbon chain with a terminal halide, and 2) the subsequent O-alkylation of 2,5-dimethylphenol with this intermediate via the Williamson ether synthesis. This pathway is notable for its efficiency, achieving overall yields often exceeding 80%, and its reliance on readily available starting materials[1][3][4]. This document will explore the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and discuss critical process parameters from the perspective of a senior application scientist.
Introduction and Strategic Overview
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is structurally characterized by a phenoxy ether linkage and a gem-dimethyl substituted ester. Its carboxylic acid analogue, Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid), is a significant therapeutic agent for treating hyperlipidemia by elevating high-density lipoproteins (HDL) while reducing low-density lipoproteins (LDL)[2][4]. The synthesis of the isobutyl ester follows a convergent strategy that logically constructs the molecule from three primary building blocks: 2,5-dimethylphenol, isobutyl isobutyrate, and a C3 di-electrophile such as 1-bromo-3-chloropropane.
The core of this synthesis lies in a two-step sequence that first establishes the 2,2-dimethylpentanoate backbone and then appends the 2,5-dimethylphenoxy moiety. This approach is superior to alternative routes, such as alkylating 2,5-dimethylphenol first, which often result in lower yields[2].
Retrosynthetic Analysis
A logical deconstruction of the target molecule reveals a clear and efficient synthetic path. The ether bond is the most logical disconnection point for a Williamson ether synthesis. The remaining C-C bond can be formed by alkylating an isobutyrate enolate.
Caption: Retrosynthetic analysis of the target molecule.
Overall Synthesis Workflow
The forward synthesis is a streamlined process that builds the carbon skeleton first, followed by the ether linkage. This sequence avoids handling the potentially more complex phenoxy-containing intermediates early on.
Caption: Forward synthesis workflow diagram.
Mechanistic Deep Dive
Step 1: C-Alkylation via Enolate Formation
The first critical step is the formation of the carbon skeleton. This is achieved by alkylating the enolate of isobutyl isobutyrate.
-
Causality of Experimental Choices:
-
Base Selection: Lithium diisopropylamide (LDA) is the base of choice. As a strong, sterically hindered, non-nucleophilic base, it rapidly and quantitatively deprotonates the α-carbon of the ester to form the lithium enolate without competing nucleophilic attack at the ester carbonyl.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is ideal as it readily dissolves the reagents and stabilizes the lithium cation without interfering with the reactivity of the enolate[1][3].
-
Electrophile: 1-bromo-3-chloropropane is the preferred C3 electrophile. The bromine atom is a better leaving group than chlorine, ensuring that the initial SN2 attack occurs selectively at the bromine-bearing carbon. This choice leads to higher yields compared to using 1,3-dibromopropane[2].
-
Caption: Mechanistic pathway for C-alkylation.
Step 2: Williamson Ether Synthesis
This classic reaction forms the crucial C-O ether bond. It proceeds via an SN2 mechanism where a phenoxide nucleophile attacks an alkyl halide[5][6].
-
Causality of Experimental Choices:
-
Phenoxide Formation: 2,5-Dimethylphenol is deprotonated with a strong base, such as sodium hydroxide or sodium hydride, to form the highly nucleophilic sodium 2,5-dimethylphenoxide[2][7].
-
Solvent System: A mixed solvent system of a non-polar hydrocarbon (e.g., toluene) and a polar aprotic solvent (e.g., dimethylsulfoxide, DMSO) is critical for high yields[1][3]. Toluene serves as the primary solvent, controlling the reflux temperature, while the DMSO component enhances the rate of the SN2 reaction by solvating the sodium cation, leaving a more "naked" and reactive phenoxide anion[8].
-
Substrate: The primary alkyl chloride (isobutyl 5-chloro-2,2-dimethylpentanoate) is an excellent substrate for the SN2 reaction, minimizing the potential for competing E2 elimination side reactions that can occur with secondary or tertiary halides[5][7].
-
Caption: Mechanistic pathway for O-alkylation.
Detailed Experimental Protocols
The following protocols are synthesized from patented industrial procedures and represent a self-validating system for achieving high yields.
Protocol 1: Synthesis of Isobutyl 5-chloro-2,2-dimethylpentanoate
-
Reactor Setup: A dry, inert-atmosphere (Nitrogen or Argon) reactor is charged with anhydrous tetrahydrofuran (THF).
-
Base Preparation: The THF is cooled to below 0°C, and a solution of lithium diisopropylamide (LDA) is added.
-
Enolate Formation: Isobutyl isobutyrate (2-methylpropyl 2-methylpropanoate) is added dropwise to the stirred LDA solution, maintaining the temperature below 0°C to ensure controlled deprotonation. The mixture is stirred for approximately 30-60 minutes.
-
Alkylation: 1-Bromo-3-chloropropane is added to the reaction mixture at a controlled rate, keeping the temperature below 25°C[3]. The reaction is then stirred for 10-15 hours at room temperature.
-
Work-up: The reaction is quenched by the careful addition of water. The mixture is partitioned between water and a non-polar solvent like hexane.
-
Purification: The organic phase is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the residual crude ester is purified by vacuum distillation to yield the pure product[2].
Protocol 2: Synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
-
Phenoxide Formation: A reactor is charged with 2,5-dimethylphenol, toluene, DMSO (a typical ratio is 7.5:1 v/v toluene:DMSO), and a stoichiometric amount of sodium hydroxide (e.g., 50% aqueous solution) or sodium hydride[3]. The mixture is heated to reflux to form the sodium 2,5-dimethylphenoxide and remove water azeotropically if NaOH is used.
-
Ether Synthesis: The Isobutyl 5-chloro-2,2-dimethylpentanoate, synthesized in the previous step, is added to the hot phenoxide mixture.
-
Reaction: The mixture is maintained at reflux for 12-20 hours, with reaction progress monitored by a suitable technique (e.g., GC or TLC)[2].
-
Work-up: After cooling, the reaction mixture is washed with water to remove DMSO and inorganic salts. The organic toluene layer is separated.
-
Purification: The toluene is removed by distillation. The crude product can be purified by partitioning between hexane and water, followed by acidification of the aqueous layer if any hydrolysis occurred, but for the ester, direct purification of the organic residue by vacuum distillation is appropriate.
Materials and Reagents Data
| Reagent | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Key Hazards |
| Isobutyl Isobutyrate | C₈H₁₆O₂ | 144.21 | 149 | 0.856 | Flammable |
| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 143-145 | 1.59 | Toxic, Irritant |
| Lithium Diisopropylamide | C₆H₁₄LiN | 107.12 | - | ~0.78 (in THF) | Corrosive, Flammable |
| 2,5-Dimethylphenol | C₈H₁₀O | 122.16 | 212 | 0.971 | Corrosive, Toxic[9] |
| Toluene | C₇H₈ | 92.14 | 111 | 0.867 | Flammable, Toxic |
| DMSO | C₂H₆OS | 78.13 | 189 | 1.100 | Irritant |
Product Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C₂₀H₃₂O₃ | 320.47 | Expected to be a liquid or low-melting solid |
| Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C₁₆H₂₄O₃ | 264.36 | Liquid[10] |
| Gemfibrozil (Acid form) | C₁₅H₂₂O₃ | 250.33 | White crystalline powder[11] |
Characterization: The final product should be characterized using standard analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the structural integrity, mass spectrometry will verify the molecular weight, and IR spectroscopy will show the characteristic ester carbonyl and ether C-O stretches.
References
- Creger, P. L. (1987). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. U.S.
-
Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14, 385-424. [Link]
- Creger, P. L. (1990). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
- Warner-Lambert Company. (1987). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. U.S.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia contributors. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
Asian Journal of Chemistry. (n.d.). A Novel and an Improved Process for the Synthesis of Gemfibrozil. [Link]
-
ChemBK. (n.d.). Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. [Link]
-
ChemBK. (n.d.). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 2,5-Dimethylphenol (HMDB0030540). [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. [Link]
-
PubChem. (n.d.). 2,5-Dimethylphenol. [Link]
-
PubChem. (n.d.). 2,5-Dimethylphenol | C8H10O | CID 7267. [Link]
Sources
- 1. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]
- 2. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]
- 3. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. 2,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Pentanoic acid, 5-(2,5-dimethylphenoxy)-2,2-dimethyl-, met… [cymitquimica.com]
- 11. chembk.com [chembk.com]
An In-depth Technical Guide to the Chemical Properties of Gemfibrozil Isobutyl Ester
Foreword: Understanding the Subject
Gemfibrozil Isobutyl Ester is a key chemical entity primarily encountered in the pharmaceutical landscape as a derivative and potential impurity of Gemfibrozil, a widely used lipid-regulating agent.[1][2] Its significance lies not as a therapeutic agent itself, but as a critical reference standard for analytical scientists.[1][3] The precise characterization of such compounds is paramount for ensuring the purity, safety, and efficacy of the parent active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the chemical and physical properties of Gemfibrozil Isobutyl Ester, outlines robust analytical methodologies for its characterization, and discusses its stability profile from a drug development perspective. The insights herein are curated for researchers, analytical scientists, and formulation experts who require a deep and practical understanding of this molecule.
Molecular Identity and Physicochemical Characteristics
The foundational step in any chemical analysis is the unambiguous identification of the molecule. Gemfibrozil Isobutyl Ester is structurally defined as the isobutyl ester of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
Caption: Chemical Structure of Gemfibrozil Isobutyl Ester.
Core Identifiers and Properties
Quantitative data for reference standards are often batch-specific and provided on a Certificate of Analysis (CoA). However, based on its structure and data from related compounds, we can summarize its key physicochemical properties.
| Property | Value | Source / Rationale |
| IUPAC Name | Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | Standard nomenclature based on structure.[1][4] |
| CAS Number | 149105-26-0 | Chemical Abstracts Service registry number.[1][2][4][5] |
| Molecular Formula | C₁₉H₃₀O₃ | Derived from atomic composition.[1][3][4][6] |
| Molecular Weight | 306.44 g/mol | Calculated from the molecular formula.[1][6] |
| Physical State | White to Off-White Solid | Typical appearance for a purified organic solid of this class.[4] |
| pKa | Not Applicable | As an ester, it lacks a readily ionizable proton; its properties are governed by its parent acid's pKa (Gemfibrozil, ~4.7) in hydrolysis reactions.[7] |
| Predicted LogP | > 5.0 | Esterification of the carboxylic acid (LogP ~4.4) significantly increases lipophilicity by removing the ionizable group.[8] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., Hexane, Dichloromethane) and polar aprotic solvents (e.g., Acetonitrile, DMSO). | The ester functional group makes the molecule significantly less polar than its parent carboxylic acid, Gemfibrozil, which has limited aqueous solubility.[7][9] |
Synthesis and Potential Impurities
Understanding the synthesis of a reference standard is crucial for anticipating potential impurities. A standard laboratory synthesis would involve the Fischer esterification of Gemfibrozil with isobutanol under acidic catalysis.
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Gemfibrozil Isobutyl Ester | CymitQuimica [cymitquimica.com]
- 3. Gemfibrozil butyl Ester - SRIRAMCHEM [sriramchem.com]
- 4. indiamart.com [indiamart.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Products by Alphabet - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 7. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Gemfibrozil | C15H22O3 | CID 3463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (CAS: 149105-26-0): A Key Intermediate in Gemfibrozil Synthesis
This guide provides a comprehensive technical overview of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, a critical chemical intermediate in the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, synthesis pathways, analytical characterization, and its pivotal role in the production of the lipid-lowering agent, Gemfibrozil.
Core Compound Profile & Physicochemical Properties
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, also known as Gemfibrozil Isobutyl Ester, is primarily recognized for its role as a direct precursor to Gemfibrozil, a well-established fibrate drug used to manage hyperlipidemia.[1][2] The isobutyl ester functional group serves as a protecting group for the carboxylic acid moiety of the final active pharmaceutical ingredient (API), facilitating synthesis and purification before its final hydrolysis.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 149105-26-0 | [3][] |
| IUPAC Name | 2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | [][5] |
| Synonyms | Isobutyl 2,2-dimethyl-5-(2,5-xylyloxy)valerate, Gemfibrozil isobutyl ester | [][5][6] |
| Molecular Formula | C₁₉H₃₀O₃ | [3] |
| Molecular Weight | 306.44 g/mol | [] |
| Appearance | Light yellow to brown yellow liquid | [] |
| Density | 0.972 g/cm³ | [] |
| Boiling Point | 390°C at 760 mmHg | [] |
| InChIKey | REPYTKNMHNVOPH-UHFFFAOYSA-N | [] |
| SMILES | CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OCC(C)C | [5] |
Synthesis and Manufacturing: The Pathway to a Crucial Intermediate
The industrial synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is a multi-step process designed for efficiency and high yield, as its purity directly impacts the quality of the final Gemfibrozil API. The most common strategies involve the formation of a key halo-pentanoate ester intermediate followed by an etherification reaction.
An improved, high-yield two-step process has been developed that avoids some of the lower-yield methods of the past.[7] This process is centered on the principle of first constructing the substituted pentanoate backbone and then coupling it with the dimethylphenol moiety.
Expert Insight: Causality in Experimental Design
The choice of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) in Step 1 is critical. Isobutyl isobutyrate possesses acidic α-hydrogens, but a weaker base could favor undesirable side reactions like self-condensation. LDA's steric bulk prevents it from acting as a nucleophile, ensuring it exclusively functions as a base to generate the required ester carbanion for the subsequent C-alkylation step.[8] The use of a mixed solvent system, such as toluene/DMSO in the second step, is a strategic choice to balance the solubility of both the polar phenoxide salt and the less polar halo-ester, thereby maximizing the reaction rate.[7]
Protocol: Synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
This protocol is a representative synthesis adapted from established patent literature for illustrative purposes.[7][8]
Step 1: Preparation of Isobutyl 5-chloro-2,2-dimethylpentanoate
-
Under an inert nitrogen atmosphere, add diisopropylamine (2.1 equiv.) to anhydrous tetrahydrofuran (THF) in a reaction vessel.
-
Cool the solution to -78°C.
-
Slowly add n-butyllithium (2 equiv.) and allow the mixture to warm to room temperature for 1 hour to ensure complete formation of LDA.
-
In a separate vessel, dissolve isobutyl isobutyrate (1 equiv.) in anhydrous THF and cool to -78°C.
-
Transfer the prepared LDA solution dropwise to the isobutyrate solution, maintaining the temperature at -78°C. Stir for 1 hour to form the ester carbanion.
-
Add 1-bromo-3-chloropropane (1.1 equiv.) and allow the reaction to proceed, gradually warming to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform a liquid-liquid extraction with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product via vacuum distillation to yield the intermediate, Isobutyl 5-chloro-2,2-dimethylpentanoate.
Step 2: Synthesis of the Final Product
-
To a solution of 2,5-dimethylphenol (1 equiv.) in a mixed solvent of toluene and dimethyl sulfoxide (DMSO), add a strong base such as potassium carbonate (2.5 equiv.) and sodium iodide (catalytic amount).
-
Heat the mixture to reflux to form the sodium 2,5-dimethylphenoxide salt.
-
Add the Isobutyl 5-chloro-2,2-dimethylpentanoate intermediate (1.1 equiv.) from Step 1 to the reaction mixture.
-
Maintain the reaction at reflux for 12-18 hours, monitoring completion by TLC or GC-MS.
-
After cooling, wash the reaction mixture with water to remove inorganic salts.
-
The organic layer is then washed with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a final brine wash.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude title compound. Further purification, if necessary, can be achieved via chromatography.
Role in Drug Development: The Gateway to Gemfibrozil
The title compound's primary value lies in its identity as the penultimate intermediate in the synthesis of Gemfibrozil. The final step is a straightforward ester hydrolysis to unmask the carboxylic acid, the key functional group for the drug's biological activity.
Mechanism of Action of Gemfibrozil
Once administered and the ester is hydrolyzed to Gemfibrozil, the active drug primarily exerts its effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][9] PPARα is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in lipid and lipoprotein metabolism.[10]
Key downstream effects of PPARα activation by Gemfibrozil include:
-
Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.[9]
-
Decreased Hepatic Production of VLDL: It inhibits the synthesis of apolipoprotein B, a key component of VLDL, thus reducing triglyceride production.[1]
-
Increased HDL Cholesterol: The mechanism is not fully elucidated but involves increased synthesis of apolipoproteins A-I and A-II, the major protein components of HDL.[10]
This modulation of lipid metabolism leads to a significant reduction in plasma triglycerides (30-60%) and a modest increase in HDL cholesterol, making it effective in treating hypertriglyceridemia and reducing the associated risk of pancreatitis.[1][11]
Analytical Characterization and Quality Control
Ensuring the purity and identity of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is paramount. A suite of analytical techniques is employed for this purpose.
Table 2: Expected Analytical Data for Characterization
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the isobutyl group (doublet and multiplet), gem-dimethyl protons (singlet), methylene protons of the pentanoate chain (triplets/multiplets), aromatic protons, and methyl groups on the aromatic ring. |
| ¹³C NMR | Resonances for the ester carbonyl carbon (~175 ppm), carbons of the aromatic ring, and distinct signals for the aliphatic carbons of the pentanoate and isobutyl groups. |
| FT-IR | Strong absorption band for the ester C=O stretch (~1730 cm⁻¹), C-O stretching vibrations for the ester and ether linkages, and bands characteristic of the aromatic ring. |
| Mass Spec. | Molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (306.44 g/mol ). |
| HPLC/GC | A primary peak indicating the purity of the compound, typically performed with a suitable non-polar column and a mobile phase like acetonitrile/water for HPLC or a standard temperature program for GC. |
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Use a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (80:20 v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the compound in the mobile phase to create a 1 mg/mL stock solution. Prepare further dilutions as necessary.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 276 nm
-
Column Temperature: 25°C
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Safety and Handling
Based on available data, the compound is classified as harmful if swallowed. Standard laboratory precautions should be observed.
Table 3: Safety Information
| Hazard Category | GHS Classification & Precaution | Source |
| Acute Toxicity | Warning: H302 - Harmful if swallowed. | [5] |
| Handling | Wear protective gloves, eye protection, and clothing. Use in a well-ventilated area. Avoid breathing vapors. | General Lab Safety |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | General Lab Safety |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | General Lab Safety |
Conclusion
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (CAS: 149105-26-0) is more than a mere chemical curiosity; it is a linchpin in the efficient and large-scale synthesis of Gemfibrozil, a vital medication in the management of dyslipidemia. A thorough understanding of its synthesis, characterization, and role within the broader context of drug development is essential for pharmaceutical scientists. The methodologies outlined in this guide underscore the principles of rational process chemistry, where intermediates are strategically designed to facilitate the construction of complex and valuable active pharmaceutical ingredients.
References
-
Vu, N., & StatPearls. (2023). Gemfibrozil. StatPearls Publishing. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gemfibrozil?. Available from: [Link]
-
Filo. (2025). Mechanism of action for gemfibrozil. Available from: [Link]
-
GlobalRx. (n.d.). Gemfibrozil USP: A Comprehensive Clinical Profile. Available from: [Link]
-
Applichem. (n.d.). Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15688749, 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. Available from: [Link]
-
Baker, H., et al. (2021). Gemfibrozil derivatives as activators of soluble guanylyl cyclase – A structure-activity study. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
- Google Patents. (n.d.). PT83888A - Improved process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
-
LookChem. (n.d.). CAS No.149105-26-0, Isobutyl 2,2-dimethyl-5-(2,5-xylyloxy)valerate. Available from: [Link]
-
New Drug Approvals. (2016). Gemfibrozil. Available from: [Link]
Sources
- 1. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. appchemical.com [appchemical.com]
- 5. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C19H30O3 | CID 15688749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gemfibrozil Isobutyl Ester | CAS No- 149105-26-0 | NA [chemicea.com]
- 7. PT83888A - Improved process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]
- 8. Gemfibrozil derivatives as activators of soluble guanylyl cyclase – a structure- activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 10. Mechanism of action for gemfibrozil | Filo [askfilo.com]
- 11. Articles [globalrx.com]
Structure elucidation of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
An In-Depth Technical Guide to the Structure Elucidation of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. It ensures identity, purity, and provides the foundational data for understanding a molecule's biological activity and metabolic fate. This guide presents a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (CAS No: 149105-26-0, Molecular Formula: C₁₉H₃₀O₃). This molecule, an ester derivative related to the lipid-regulating agent Gemfibrozil, serves as an excellent model for demonstrating the synergistic power of modern analytical techniques.[1][2][3] We will move beyond a simple recitation of data, focusing instead on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices and the logic of data interpretation will be emphasized, providing a robust framework for researchers tackling similar analytical challenges.
The Analytical Strategy: A Logic-Driven Workflow
Structure elucidation is not a linear process but an iterative cycle of hypothesis and confirmation.[4][5] Our approach is designed as a self-validating system, where each piece of data corroborates or refines the structural puzzle. The workflow begins with determining the molecular formula and identifying key functional groups, then proceeds to map the atomic connectivity of the molecular framework.
Caption: Overall workflow for spectroscopic structure elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
Mass spectrometry is the initial and essential step, providing the molecular weight and formula, which are critical constraints for any proposed structure.[6][7][8][9]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via direct injection or a GC inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (standardly 70 eV). This energy is sufficient to ionize the molecule by ejecting an electron, forming a radical cation (M⁺•), and inducing fragmentation.[10]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Interpretation & Insights
The molecular formula C₁₉H₃₀O₃ gives a calculated molecular weight of 306.44 g/mol .
-
Molecular Ion (M⁺•): The spectrum is expected to show a molecular ion peak at m/z = 306. The presence of an aromatic ring lends stability, often making the molecular ion peak observable, even if it is not the most abundant.[11][12]
-
Fragmentation Analysis: The fragmentation pattern provides the first clues to the molecule's substructures. The weakest bonds and the formation of the most stable carbocations or radical cations dictate the fragmentation pathways.[10][13]
Table 1: Predicted Key Fragment Ions in the EI-Mass Spectrum
| m/z | Proposed Fragment Structure/Loss | Rationale |
| 306 | [C₁₉H₃₀O₃]⁺• | Molecular Ion (M⁺•) |
| 249 | [M - C₄H₉]⁺ | Loss of the isobutyl radical from the ester. |
| 233 | [M - OC₄H₉]⁺ | Loss of the isobutoxy radical, forming an acylium ion. |
| 179 | [C₁₁H₁₅O₂]⁺ | Cleavage alpha to the ether oxygen, retaining the pentanoate portion. |
| 135 | [C₉H₁₁O]⁺ | Cleavage alpha to the ether oxygen, forming the 2,5-dimethylphenoxymethylene cation. |
| 121 | [C₈H₉O]⁺ | The 2,5-dimethylphenoxide cation, a common and stable fragment. |
| 57 | [C₄H₉]⁺ | The isobutyl cation, a highly stable tertiary carbocation. Often a very abundant peak. |
This fragmentation data strongly suggests the presence of an isobutyl ester and a 2,5-dimethylphenoxy moiety, providing initial fragments that will be assembled using NMR.
Infrared Spectroscopy: A Census of Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[14][15]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded.
-
Sample Application: A small amount of the neat liquid sample is placed directly onto the ATR crystal.
-
Sample Scan: The IR beam is passed through the crystal and reflected internally, penetrating a small distance into the sample at each reflection point. The transmitted radiation is measured by a detector.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Interpretation & Insights
The IR spectrum provides a molecular "fingerprint" and confirms the presence of the key ester and ether functionalities.[15]
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Confirmed |
| ~2960-2870 | Strong, Sharp | C(sp³)-H Stretch | Alkyl groups (isobutyl, pentanoate)[16] |
| ~1740 | Strong, Sharp | C=O Stretch | Aliphatic Ester[17][18][19] |
| ~1250 | Strong, Sharp | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether[20][21][22] |
| ~1150 | Strong, Sharp | C-O Stretch | Ester |
| ~1500, ~1585 | Medium, Sharp | C=C Stretch | Aromatic Ring |
Critically, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region confidently rules out the presence of any hydroxyl (-OH) groups, such as a carboxylic acid or alcohol impurity.[23][24]
NMR Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[25][26] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assemble the molecule piece by piece.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
1D Spectra Acquisition: Standard ¹H and proton-decoupled ¹³C spectra are acquired. A DEPT-135 experiment is also run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D Spectra Acquisition: A suite of 2D experiments is performed, including COSY, HSQC, and HMBC, using standard pulse programs.
1D NMR Analysis: The Parts List
The 1D spectra provide an inventory of all the unique proton and carbon environments in the molecule.
Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~6.95 | d | 1H | Ar-H |
| b | ~6.65 | d | 1H | Ar-H |
| c | ~6.60 | s | 1H | Ar-H |
| d | ~3.95 | t | 2H | -O-CH₂ -CH₂- |
| e | ~3.85 | d | 2H | -O-CH₂ -CH- |
| f | ~2.25 | s | 3H | Ar-CH₃ |
| g | ~2.15 | s | 3H | Ar-CH₃ |
| h | ~1.90 | m | 1H | -CH₂-CH (CH₃)₂ |
| i | ~1.80 | m | 2H | -O-CH₂-CH₂ -CH₂- |
| j | ~1.50 | m | 2H | -CH₂-CH₂ -C(CH₃)₂- |
| k | ~1.15 | s | 6H | -C(CH₃ )₂- |
| l | ~0.90 | d | 6H | -CH(CH₃ )₂ |
Table 4: Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| ~177.0 | N/A | C =O (Ester Carbonyl)[27][28] |
| ~156.0 | N/A | Ar-C -O (Aromatic) |
| ~136.5 | N/A | Ar-C -CH₃ (Aromatic) |
| ~130.0 | N/A | Ar-C -CH₃ (Aromatic) |
| ~128.0 | Up (CH) | Ar-C H |
| ~120.5 | Up (CH) | Ar-C H |
| ~111.0 | Up (CH) | Ar-C H |
| ~71.0 | Down (CH₂) | Ester -O-C H₂- |
| ~67.5 | Down (CH₂) | Ether -O-C H₂- |
| ~42.0 | N/A | -C (CH₃)₂- (Quaternary) |
| ~35.0 | Down (CH₂) | -C H₂-C(CH₃)₂- |
| ~28.0 | Up (CH) | -C H(CH₃)₂ |
| ~26.5 | Down (CH₂) | -O-CH₂-C H₂- |
| ~25.5 | Up (CH₃) | -C(C H₃)₂ |
| ~21.0 | Up (CH₃) | Ar-C H₃ |
| ~19.0 | Up (CH₃) | -CH(C H₃)₂ |
| ~16.0 | Up (CH₃) | Ar-C H₃ |
2D NMR Analysis: Assembling the Fragments
While 1D NMR provides the pieces, 2D NMR reveals how they are connected.[29][30][31]
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[32]
-
Key Correlations:
-
A spin system connecting the ether -O-CH₂ - (d) to its adjacent -CH₂ - (i), which in turn couples to the next -CH₂ - (j). This maps out the C3-C4-C5 portion of the pentanoate chain.
-
A separate spin system connecting the isobutyl -CH₂ - (e) to the -CH - (h), which in turn couples to the two methyl groups (l). This confirms the isobutyl fragment.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, confirming the assignments made in the 1D tables.[33][34] For example, it will show a correlation cross-peak between the proton signal at δ ~3.95 (d) and the carbon signal at δ ~67.5.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the isolated spin systems and quaternary carbons. It shows correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away.[32][34][35]
Caption: Key HMBC correlations confirming the molecular backbone.
-
Crucial HMBC Correlations for Final Assembly:
-
Ester Linkage: Protons of the isobutyl -O-CH₂ - group (e) show a 3-bond correlation to the ester carbonyl carbon (δ ~177.0). This definitively connects the isobutyl group to the ester oxygen.
-
Pentanoate Backbone: The protons of the gem-dimethyl groups (k) show a 2-bond correlation to the quaternary carbon (δ ~42.0) and a crucial 3-bond correlation to the ester carbonyl carbon (δ ~177.0). This connects the C2 of the pentanoate chain to the carbonyl.
-
Ether Linkage: The protons of the ether -O-CH₂ - group (d) show a 3-bond correlation to the aromatic carbon attached to the ether oxygen (δ ~156.0), unambiguously linking the pentanoate chain to the phenoxy ring.
-
Aromatic Substitution: Correlations between the aromatic protons (a, b, c) and the aromatic methyl carbons (and vice versa) confirm the 2,5-substitution pattern on the benzene ring.
-
Conclusion: A Unified Structural Verdict
The structure of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is unequivocally confirmed through the strategic application of multiple spectroscopic techniques. Mass spectrometry established the correct molecular formula of C₁₉H₃₀O₃. IR spectroscopy provided clear evidence for the required ester and ether functional groups while ruling out others. Finally, a comprehensive suite of 1D and 2D NMR experiments allowed for the complete and unambiguous assignment of every proton and carbon, and crucially, mapped the connectivity between all molecular fragments. Each technique provided a layer of evidence that, when combined, creates a self-consistent and validated structural assignment, exemplifying a best-practice approach for modern chemical analysis.
References
- Wikipedia. Mass spectrometry.
- Broad Institute.
- Slideshare.
- Chemistry LibreTexts. Mass Spectrometry.
- Lab Manager.
- ACD/Labs. A Beginner's Guide to Mass Spectrometry.
- Scribd. IR Spectroscopy: Functional Group Analysis | PDF.
- Slideshare. 2D NMR Spectroscopy | PPTX.
- MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
- Specac Ltd. Interpreting Infrared Spectra.
- University of Nairobi. Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods.
- Journal of Chemical and Pharmaceutical Sciences.
- Hypha Discovery.
- University of Colorado Boulder.
- Michigan State University Department of Chemistry. NMR Spectroscopy.
- Intertek.
- Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra.
- Taylor & Francis Online.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate.
- YouTube. IR Spectroscopy - Basic Introduction.
- SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC).
- YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- EPFL. 2D NMR.
- Columbia University NMR Core Facility. HSQC and HMBC.
- YouTube.
- Chemistry LibreTexts. 18.9: Spectroscopy of Ethers.
-
ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGih6xZK8WNg2a-eLTeWRGufh4HB8XIiYmYEcoYrb9l3VV4-QEB1a7WoX7onyXJOtoiE-JBF7D1FgfcmX-JDgIez01S-O7v_5APoAptdBvBRXWOGqSrhP5VLFKtFV-M6fgwoWmRuw==]([Link] ADEQUATE vs. HMBC)
- YouTube.
- YouTube. NMR Spectroscopy | Interpreting Spectra | Ester.
- University of Calgary. Spectroscopy Tutorial: Esters.
- OpenStax. 18.8 Spectroscopy of Ethers - Organic Chemistry.
- OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- StudySmarter. Interpretation of Mass Spectra: Mclafferty, EI Techniques.
- University of California, Davis.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- Chemguide. interpreting C-13 NMR spectra.
- Semantic Scholar. asian journal of chemistry.
- University of Arizona Department of Chemistry and Biochemistry. Mass Spectrometry - Examples.
- BLDpharm. 149105-26-0|Isobutyl 5-(2,5-dimethylphenoxy)
- Google Patents. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.
- ChemBK. Isobutyl 5-(2,5-dimethylphenoxy)
- PubChem. 2-Methylpropyl 5-(2,5-dimethylphenoxy)
- Google Patents.
- Vulcanchem. Methyl 5-(2,5-dimethylphenoxy)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 149105-26-0|Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate|BLD Pharm [bldpharm.com]
- 3. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C19H30O3 | CID 15688749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry in Analytical Chemistry: Methods and Applications | Lab Manager [labmanager.com]
- 10. uni-saarland.de [uni-saarland.de]
- 11. m.youtube.com [m.youtube.com]
- 12. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 13. whitman.edu [whitman.edu]
- 14. scribd.com [scribd.com]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rockymountainlabs.com [rockymountainlabs.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. m.youtube.com [m.youtube.com]
- 21. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 22. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 23. youtube.com [youtube.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. jchps.com [jchps.com]
- 26. NMR Spectroscopy [www2.chemistry.msu.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. chemguide.co.uk [chemguide.co.uk]
- 29. use of nmr in structure ellucidation | PDF [slideshare.net]
- 30. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 31. youtube.com [youtube.com]
- 32. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 33. epfl.ch [epfl.ch]
- 34. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 35. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of Gemfibrozil and its Isobutyl Ester Derivative
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the lipid-regulating agent Gemfibrozil. Due to the limited availability of public experimental data for its isobutyl ester derivative, this guide will first detail the known spectroscopic characteristics of Gemfibrozil. Subsequently, it will offer an expert, field-proven projection of the expected spectroscopic data for Gemfibrozil Isobutyl Ester based on fundamental principles of NMR, IR, and MS. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of these compounds.
Introduction: Gemfibrozil and the Significance of its Ester Derivatives
Gemfibrozil, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a well-established fibric acid derivative used in the treatment of hyperlipidemia.[1] It effectively reduces serum triglycerides and very-low-density lipoprotein (VLDL) levels.[1] The ester derivatives of Gemfibrozil, such as the isobutyl ester, are of significant interest in pharmaceutical development. They often serve as intermediates in synthesis, act as reference standards for impurity profiling, or are studied as potential prodrugs with altered pharmacokinetic properties. A thorough understanding of their spectroscopic signature is paramount for synthesis monitoring, quality control, and metabolic studies.
Sources
Solubility of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate in organic solvents
An In-depth Technical Guide to the Solubility of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the solubility characteristics of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. In the absence of direct experimental data for this specific ester, this document leverages a predictive approach grounded in fundamental chemical principles and comparative analysis with structurally analogous compounds. The insights herein are intended to guide solvent selection for synthesis, purification, formulation, and screening protocols.
Introduction: Understanding the Significance of Solubility
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is an ester derivative of Gemfibrozil, a well-known lipid-regulating agent.[1] The esterification of Gemfibrozil to its isobutyl form significantly alters its physicochemical properties, most notably its polarity and, by extension, its solubility profile. Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications, including:
-
Reaction Media Selection: Optimizing the yield and purity of synthetic routes involving this compound.
-
Purification and Crystallization: Developing effective methods for isolating the compound in a highly pure form.
-
Formulation Development: Creating stable and bioavailable formulations for potential therapeutic or agrochemical applications.
-
Analytical Method Development: Choosing appropriate solvents for chromatographic analysis (e.g., HPLC, GC).
This guide will provide a robust predictive framework for the solubility of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, alongside a detailed experimental protocol for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is intrinsically linked to its structural features and physicochemical properties. The key attributes of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate are detailed below.
| Property | Value/Description | Source |
| Molecular Formula | C19H30O3 | [2][3] |
| Molecular Weight | 306.44 g/mol | [3][4] |
| IUPAC Name | 2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | [3] |
| Structure | Aromatic ether ester with a branched aliphatic chain | [5] |
Structural Analysis and Solubility Prediction:
The molecule's structure is characterized by a significant nonpolar character, contributed by the 2,5-dimethylphenoxy group, the 2,2-dimethylpentanoate backbone, and the isobutyl ester moiety. The ester group provides a site for polar interactions, but its influence is moderated by the steric hindrance from the adjacent gem-dimethyl groups and the overall lipophilicity of the molecule.
Based on the "like dissolves like" principle, we can predict the following solubility behavior:
-
High Solubility: Expected in nonpolar and moderately polar aprotic solvents that can effectively solvate the hydrocarbon and aromatic portions of the molecule. Examples include ethers (diethyl ether, THF), aromatic hydrocarbons (toluene), and chlorinated solvents (dichloromethane, chloroform).
-
Moderate Solubility: Likely in polar aprotic solvents such as acetone and ethyl acetate, which can interact with the ester group while still accommodating the nonpolar regions.
-
Low to Negligible Solubility: Predicted in highly polar protic solvents like water and, to a lesser extent, lower alcohols like methanol and ethanol. The energy required to disrupt the hydrogen-bonding network of these solvents would not be sufficiently compensated by the solvation of the large, nonpolar molecule.
Comparative Solubility Analysis of Structurally Related Compounds
To refine our predictions, we can analyze the known solubility of structurally similar molecules. This comparative approach provides valuable empirical context.
| Compound | Structural Difference from Target | Solvent | Solubility | Source |
| Gemfibrozil | Carboxylic acid instead of isobutyl ester | Chloroform | Very Soluble | [6] |
| Methanol, Ethanol, Acetone, Hexane | Soluble | [6] | ||
| Water | Insoluble | [6] | ||
| DMSO | 50 mg/mL | [6] | ||
| Fenoxycarb | Ethyl carbamate instead of isobutyl pentanoate | Ethanol | 510 g/L (at 25°C) | [7] |
| Acetone | 770 g/L (at 25°C) | [7] | ||
| Toluene | 630 g/L (at 25°C) | [7] | ||
| n-Hexane | 5.3 g/L (at 25°C) | [7] | ||
| n-Octanol | 130 g/L (at 25°C) | [7] | ||
| Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | Methyl ester instead of isobutyl ester | Water | < 1 mg/mL | [5] |
| Acetone, Ethyl Acetate | Soluble | [5] |
Interpretation and Extrapolation:
-
The high solubility of Gemfibrozil in a range of organic solvents, from nonpolar hexane to polar aprotic acetone, suggests that the core 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate structure is amenable to solvation by these solvent types.[6] The insolubility in water is also a key indicator of its hydrophobic nature.[6]
-
The quantitative data for Fenoxycarb is particularly insightful. Despite the structural differences, its high solubility in ethanol, acetone, and toluene provides a strong indication that our target compound will also be highly soluble in these solvents. The slight solubility in hexane suggests that while nonpolar, some polarity is beneficial for solvation.[7][8]
-
The methyl ester analogue's good solubility in acetone and ethyl acetate further supports the prediction of high solubility in polar aprotic solvents.[5] The more lipophilic isobutyl group of our target compound, compared to the methyl group, may further enhance solubility in less polar solvents like toluene and ethers.
The following diagram illustrates the predicted solubility of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate across a spectrum of solvent polarities.
Caption: Predicted solubility of the target compound in various organic solvents.
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to empirical fact, a robust and validated experimental protocol is essential. The following method describes the isothermal shake-flask method, a gold standard for solubility determination.
4.1. Materials and Equipment
-
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (purity >98%)
-
Analytical grade organic solvents
-
Analytical balance (±0.01 mg)
-
Thermostatically controlled shaker bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
4.2. Step-by-Step Methodology
-
Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials.
-
Pipette a known volume of each test solvent into the corresponding vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in the shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand in the thermostatic bath for at least 2 hours to allow solids to settle.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask.
-
Accurately weigh the collected filtrate.
-
Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards from the stock solution.
-
Analyze the calibration standards and the diluted sample solutions by HPLC.
-
Construct a calibration curve of peak area versus concentration.
-
Determine the concentration of the compound in the diluted sample solutions from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for all dilutions.
-
Express solubility in desired units (e.g., g/L, mg/mL, mol/L).
-
The following diagram outlines this experimental workflow.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chembk.com [chembk.com]
- 3. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C19H30O3 | CID 15688749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 149105-26-0|Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate|BLD Pharm [bldpharm.com]
- 5. Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (149105-25-9) for sale [vulcanchem.com]
- 6. chembk.com [chembk.com]
- 7. Fenoxycarb | C17H19NO4 | CID 51605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Whitepaper: A Strategic Guide to Investigating the Pharmacological Profile of Gemfibrozil Isobutyl Ester
Preamble: The Rationale for Chemical Evolution
Gemfibrozil, a well-established fibric acid derivative, has been a cornerstone in the management of dyslipidemia for decades.[1][2] Its primary mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes integral to lipid and lipoprotein metabolism.[3][4] This activation leads to a significant reduction in plasma triglycerides (TG) and very-low-density lipoprotein (VLDL), coupled with a beneficial increase in high-density lipoprotein (HDL) cholesterol.[5][6] Beyond its lipid-modifying effects, evidence points to ancillary anti-inflammatory properties and a unique ability among fibrates to activate soluble guanylyl cyclase (sGC), suggesting a broader therapeutic potential.[7][8]
However, the pharmaceutical sciences are in a constant state of evolution, seeking to optimize efficacy, safety, and pharmacokinetic profiles. The synthesis of ester derivatives represents a classical medicinal chemistry strategy to create prodrugs.[9][10] An isobutyl ester of gemfibrozil is a logical next-generation candidate. Esterification can profoundly alter a drug's physicochemical properties, potentially enhancing its lipophilicity, modifying its absorption and distribution, and enabling a controlled release of the active carboxylic acid moiety through enzymatic hydrolysis.
This guide provides a comprehensive, field-proven framework for the systematic evaluation of Gemfibrozil Isobutyl Ester (GIE). It is not a rigid protocol but a strategic roadmap, designed to elucidate the compound's complete pharmacological character, from initial benchtop assays to preclinical in vivo validation.
Part 1: Foundational Characterization - The Molecule and its Target
Before delving into complex biological systems, a thorough understanding of the test article is paramount. This initial phase establishes the compound's identity, stability, and theoretical potential.
Physicochemical Profiling & In Silico Modeling
The first step is to quantify the impact of isobutyl esterification. This is not merely a formality; it provides the causal basis for observed pharmacokinetic differences later on.
Experimental Protocol: Lipophilicity and Stability
-
Partition Coefficient (Log P) Determination:
-
Objective: To quantify the increase in lipophilicity of GIE compared to gemfibrozil.
-
Method: Utilize the shake-flask method with n-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Prepare a stock solution of GIE and gemfibrozil in a suitable solvent.
-
Add a known amount to a vial containing a pre-saturated mixture of n-octanol and PBS.
-
Vortex vigorously for 30 minutes to allow for partitioning.
-
Centrifuge to separate the two phases.
-
Carefully sample both the aqueous and organic layers.
-
Quantify the concentration in each phase using a validated HPLC-UV method.[11]
-
Calculate Log P as the base-10 logarithm of the ratio of the concentration in the organic phase to the aqueous phase.
-
-
-
Chemical and Enzymatic Stability Assays:
-
Objective: To determine if GIE is a viable prodrug by assessing its conversion to gemfibrozil.
-
Method: Incubate GIE in various biological matrices and measure the rate of hydrolysis.
-
Procedure:
-
Prepare solutions of GIE in PBS (pH 7.4) to assess chemical stability.
-
Prepare solutions of GIE in fresh rat or human plasma and liver microsome preparations (S9 fraction) to assess enzymatic stability.
-
Incubate all samples at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction with an equal volume of cold acetonitrile.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by HPLC-UV to quantify the disappearance of GIE and the appearance of gemfibrozil.
-
Calculate the half-life (t½) in each matrix. A short half-life in enzymatic matrices compared to buffer indicates successful prodrug conversion.
-
-
Table 1: Expected Physicochemical Properties
| Parameter | Gemfibrozil (Parent) | Gemfibrozil Isobutyl Ester (Expected) | Rationale |
| Molecular Weight | 250.33 g/mol [4] | 306.43 g/mol | Addition of isobutyl group. |
| Calculated Log P | ~4.0 | > 5.0 | Increased lipophilicity from the alkyl ester chain. |
| Aqueous Solubility | Slightly soluble[4] | Low | Increased lipophilicity reduces aqueous solubility. |
| t½ in PBS (pH 7.4) | Stable | > 8 hours | Ester bond should be stable at physiological pH. |
| t½ in Plasma | N/A | < 60 minutes | Hydrolysis by plasma esterases. |
| t½ in Liver S9 | N/A | < 30 minutes | Rapid hydrolysis by hepatic esterases. |
Part 2: In Vitro Pharmacology - Elucidating the Mechanism of Action
This phase aims to answer two critical questions:
-
Does GIE act as a prodrug, releasing gemfibrozil to activate PPARα?
-
Does the intact ester possess any intrinsic activity, potentially different from the parent drug?
Primary Target Engagement: PPARα Activation
The central hypothesis is that GIE, via hydrolysis to gemfibrozil, will function as a PPARα agonist. A cell-based reporter assay is the gold standard for quantifying this activity.[12]
Experimental Protocol: PPARα Luciferase Reporter Assay
-
Objective: To measure the dose-dependent activation of the PPARα receptor by GIE and gemfibrozil.
-
Cell Line: HEK293T cells, which have low endogenous PPARα expression, are ideal for this transient transfection assay.
-
Reagents:
-
Expression plasmid for a chimeric receptor containing the Gal4 DNA-binding domain fused to the human PPARα ligand-binding domain (LBD).
-
Reporter plasmid containing multiple Gal4 Upstream Activation Sequences (UAS) driving a luciferase gene (e.g., pGL4.35).[12]
-
Transfection reagent (e.g., Lipofectamine).
-
Positive controls: Gemfibrozil, WY14643 (a potent PPARα agonist).[13]
-
Vehicle control: DMSO.
-
-
Procedure:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect cells with the Gal4-PPARα-LBD and UAS-luciferase plasmids.
-
Allow cells to recover for 24 hours.
-
Remove the transfection medium and replace it with fresh medium containing serial dilutions of GIE, gemfibrozil, WY14643, or vehicle control.
-
Incubate for another 24 hours. This duration is crucial to allow for potential hydrolysis of GIE within the cell culture environment.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein content to account for differences in cell viability or transfection efficiency.
-
Plot the dose-response curves and calculate EC₅₀ values.
-
Downstream Gene Expression Analysis
Activation of PPARα leads to the altered expression of target genes involved in fatty acid metabolism.[12] Verifying this provides a secondary, more physiologically relevant confirmation of target engagement.
Experimental Protocol: qRT-PCR for PPARα Target Genes
-
Objective: To confirm that receptor activation translates to the transcription of known downstream targets.
-
Cell Line: HepG2 human hepatoma cells, which endogenously express PPARα.
-
Procedure:
-
Culture HepG2 cells to ~80% confluency.
-
Treat cells with GIE, gemfibrozil (at their respective EC₅₀ and 10x EC₅₀ concentrations from the reporter assay), and a vehicle control for 24 hours.
-
Isolate total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for known PPARα target genes such as CPT1A (Carnitine Palmitoyltransferase 1A), CD36 (Fatty Acid Translocase), and VLCAD (Very Long-Chain Acyl-CoA Dehydrogenase).[12]
-
Normalize target gene expression to a stable housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the fold change in gene expression relative to the vehicle control.
-
Caption: PPARα signaling pathway initiated by Gemfibrozil.
Assessment of Anti-Inflammatory Potential
Fibrates are known to exert anti-inflammatory effects, often by antagonizing pro-inflammatory transcription factors like NF-κB.[14][15] This is a key secondary activity to investigate.
Experimental Protocol: Cytokine Release in Macrophages
-
Objective: To determine if GIE can suppress the inflammatory response in activated immune cells.
-
Cell Line: THP-1 human monocytic cells, differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA).
-
Procedure:
-
Treat THP-1 cells with PMA for 48 hours to induce differentiation.
-
Pre-treat the differentiated macrophages with various concentrations of GIE, gemfibrozil, or vehicle for 2 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS, 100 ng/mL).
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using commercially available ELISA kits.
-
Calculate the percentage inhibition of cytokine release compared to the LPS-only control.
-
Table 2: Summary of In Vitro Assays and Expected Outcomes
| Assay | Test Articles | Positive Control | Primary Endpoint | Expected Outcome for GIE |
| PPARα Reporter | GIE, Gemfibrozil | WY14643 | EC₅₀ for Luciferase Activity | Similar potency (EC₅₀) to gemfibrozil, indicating effective conversion. |
| qRT-PCR | GIE, Gemfibrozil | Gemfibrozil | Fold change in CPT1A, CD36 | Dose-dependent increase in target gene expression, comparable to gemfibrozil. |
| Cytokine Release | GIE, Gemfibrozil | Dexamethasone | IC₅₀ for TNF-α/IL-6 Inhibition | Dose-dependent reduction in cytokine release. |
Part 3: In Vivo Evaluation - From Bench to Preclinical Model
Positive in vitro data provides the justification for advancing to more complex and resource-intensive in vivo models. This phase assesses the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a living system.
Caption: High-level workflow for GIE pharmacological evaluation.
Pharmacokinetic (PK) Analysis
A comparative PK study is essential to understand if GIE offers any advantages in absorption, exposure, or metabolism over the parent drug.
Experimental Protocol: Rat Pharmacokinetic Study
-
Objective: To compare the plasma concentration-time profiles of GIE and gemfibrozil following oral administration.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Procedure:
-
Fast rats overnight.
-
Administer equimolar doses of GIE or gemfibrozil via oral gavage.
-
Collect blood samples (via tail vein or jugular vein cannula) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process blood to obtain plasma and store at -80°C.
-
Extract GIE and gemfibrozil from plasma samples.
-
Quantify concentrations using a validated LC-MS/MS method.
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t½ (half-life).[16][17]
-
Pharmacodynamic (PD) Efficacy
The ultimate test is whether GIE can replicate or improve upon the lipid-lowering effects of gemfibrozil in a relevant disease model. The diet-induced hyperlipidemic hamster is an excellent model due to similarities in lipid metabolism with humans.[18]
Experimental Protocol: Dyslipidemia Model in Hamsters
-
Objective: To evaluate the lipid-modifying efficacy of GIE in a diet-induced dyslipidemia model.
-
Animal Model: Male Golden Syrian hamsters.
-
Procedure:
-
Induction Phase: Feed all hamsters a high-fat, high-fructose diet for 2-4 weeks to induce dyslipidemia (elevated TG and cholesterol).[18]
-
Treatment Phase:
-
Divide hamsters into groups (n=8-10 per group):
-
Group 1: Normal Diet + Vehicle
-
Group 2: High-Fat Diet + Vehicle
-
Group 3: High-Fat Diet + Gemfibrozil (e.g., 100 mg/kg/day)
-
Group 4: High-Fat Diet + GIE (equimolar dose to gemfibrozil)
-
-
Administer treatments daily via oral gavage for 4 weeks.
-
-
Endpoint Analysis:
-
At the end of the study, collect terminal blood samples after an overnight fast.
-
Analyze plasma for a full lipid panel: Total Cholesterol (TC), Triglycerides (TG), HDL-C, and LDL-C using enzymatic assay kits.
-
Optionally, collect liver tissue to assess for changes in liver weight and hepatic steatosis.
-
-
Table 3: Key In Vivo Endpoints and Hypothesized Results
| Study | Parameter | Gemfibrozil Group | GIE Group (Hypothesis) | Rationale for Hypothesis |
| Pharmacokinetics | AUC of Gemfibrozil | Baseline | Increased or prolonged | Improved absorption/bioavailability of the more lipophilic ester prodrug. |
| Tmax of Gemfibrozil | ~1-2 hours[16] | Delayed | Time required for in vivo hydrolysis of the ester to the active acid. | |
| Pharmacodynamics | Plasma Triglycerides | Significant ↓ vs. Vehicle | Similar or greater ↓ | Efficacious delivery of the active moiety to its site of action. |
| Plasma HDL-C | Significant ↑ vs. Vehicle | Similar or greater ↑ | Efficacious delivery of the active moiety to its site of action. | |
| Plasma LDL-C | Modest ↓ or no change[5] | Modest ↓ or no change | The primary effect of fibrates is on TGs and HDL. |
Conclusion and Forward Outlook
This technical guide outlines a systematic, multi-tiered approach to thoroughly characterize the pharmacological potential of Gemfibrozil Isobutyl Ester. By logically progressing from fundamental physicochemical analysis to robust in vitro and in vivo models, researchers can build a comprehensive data package.
The central hypothesis is that GIE will function as an effective prodrug, delivering the active gemfibrozil moiety with potentially altered and improved pharmacokinetics. The successful validation of this hypothesis through the described experimental workflows would establish GIE as a promising candidate for further preclinical and clinical development, potentially offering an optimized therapeutic option for the management of dyslipidemia and associated cardiovascular risk.
References
- Todd, P. A., & Ward, A. (1988). Gemfibrozil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in dyslipidaemia. Drugs, 36(3), 314–339. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1qiO11FZ67jNbgxjURCWNMA7ylvtBwUDucoDAi-CvTt9msai9rjY3FItAYtEndy992-3Hn_u3ZHf3dvIZIcvWUkg1svnaXWYy28I3n_mn9MqPvWnSKbRDqd6snjW1LkbN_w==]
- Patsnap Synapse. (2024). What is the mechanism of Gemfibrozil? Patsnap. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3gzbjfKO3tBOiq6bboC-5PqPlh5wFztjS5sUvAsqzZbjI-q7-2R7N6Y-NAYeAa32yn2Nlzg6F7FB89DSIqhWY2Ai9UW7OCJJ5Y5k4ZRg2yAtnXTZc6Q5m4EjtFdd1XZawlgWRlBBe-_H8BuK8Fk_9kjSQ78U2pOvget9DAOLGlacA]
- Drugs.com. (2025). Gemfibrozil: Package Insert / Prescribing Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtJWXhVJWBnoT80h326ucGD3iKi-ik8zgHks9f-TunIyW9Cv0Ijs1MBytAiYOzQK0yB03D5EhKY50UxpLmt6-dRn_2DGgXmI95bqzThLq4uqVuO6fYz_G-RpImzU2TPud870Qo]
- Jain, M. R., et al. (2000). In vivo model for dyslipidemia with diabetes mellitus in hamster. Indian Journal of Pharmacology, 32, 309-310. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAvO8pSU6UWXWc6tp6fEoOS-SMJjNbpUyTSU17PUUDLXFh0-zgCk8uMQXhyD58OQVQZiul9PlW5q-QSD0Wxs2pXs4M7vx4FGK0kQmx501w8nYb_H40uahzDaV5gO_OiwNNYiE=]
- Semantic Scholar. (n.d.). Selecting an Appropriate Animal Model for Dyslipidemia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx6uwXe0Auz4bPtJ9pA1Aw-6ojlBy9deZJUNmQSklp17Rd_h1H2el_HqyrDCJy_klR9E7GV1xiB-uy4I7bzdKTAcKnkgHoDppJ3afEkwcicns5ssjq0qYOgavU2OgON9oSv4yIfHOU5y92nlhMb6ZlQUJlkBbbQvkBoeVArrtqC_oFLI2-ytnx]
- Frontiers in Cardiovascular Medicine. (2018). Zebrafish Models for Dyslipidemia and Atherosclerosis Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2znoImCmnT69IxE4TepakxSVcspw_u_4ir28vX4PZlEqTW2pyIt6Oqg7a75eOxyWTGOCk8vdXFTXV3-Hp-g0ZkwKv8OA6CAffmfFWVQA3okM9udfdM5K0ryvi99cFWdrneLIgnU-Lcv1uj_satcuE9Yi5lnq72PQKV_--fAadJZfO_roYtuZzHSjFv1TJ1qu_w-I=]
- MedlinePlus. (2017). Gemfibrozil. U.S. National Library of Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFikPPyWOmMiONOWIX2h6wQ2TroRAtiIbcF7mauiglz1r1JjY_TWKY9wSRZceQZBsZF55eYaQuDMnKHt48Zj1tdprnqiyj-X8J08g6y5xKmVks-Q2CGHN81TcpYv-X5oIPLaQIBECsCt7dKA9Q=]
- MDPI. (2023). An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. Materials Proceedings. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGYx9ABtVYi4SRSaSdIJNpR519Or8z9gEPG7T7V7gOErNzaTWRZ-MrXVDyAUiSDE9mBnzMKqconrrR60HnmV5QqxgsntgxxcxlyjK62zBCYUr9euvrdVNSPWBnN0BrDns=]
- Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr9KyRKasDRkTS5QuWAC_QzU-tquqcaV8uShl8S9c0h925ueNgXUALHMow99EelHqK0RgOl-x6rXsKYq37pbAVqqkL5vCIlVgO_DKtcAQdIj0tbLdEYFZuDeZjBd8liCUFZ8JcKKB-z8qMHcKHTrfZjTxKUVhQXH3Jt601r7qRgiWsFFK2TMZlYNMf8fGAnlc2MBY0811sPfS_lOWwKGxVCE_NdYm-4uOrzXZz2dD_jOyovvls9cR4IrjFvmZkvy04LyCdBd22tx-Eg0fosdP36ofEBg==]
- Behr, A. C., et al. (2020). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicological Sciences, 177(2), 404–416. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Mb0L7i0IyQ3mbUTAccArF6EkaG3kOKCWuxP3KzJSp79PqTJtVJ_9sztCUHoQjo-nbUQ2zyQdRftME1cQnQKmtXg3_NnBnvB91wxhHgp6xHlh4CnPQzc_TtnwEzfuwkmNnGoQBxCvGYx7SQ==]
- Zuurbier, C. J., et al. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology, 177(23), 5336–5355. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlDzdHgwvjxcpKrVK9iBVnO6IOeMj3Sga5fF_ErlIqa04Dhli_Lci8jSYAGM4snUQ_NAUXaNMgh8fBIfI9GODuuy6lToBhTbufy59f2OzHpU16z4DUXL-8o3TKjAYRo1GP64blzCWx_w935g==]
- Patel, M., & Tivakaran, V. S. (2023). Gemfibrozil. In StatPearls. StatPearls Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaVEu0GtWtdyoNWe-GHNBdb_Y4_9rPHVcTRp5JfgP3aS5NsvgPib5Y2ajQga7j3sFWV8ILDG2E3TNCd6tHTh_hcHloj-Oh4E62oc3uSDraqDwVY6UZwzp9GYDuG8VQWuAi1yFYncD_]
- Lea, A. P., & McTavish, D. (1997). Clinical pharmacokinetics of fibric acid derivatives (fibrates). Clinical Pharmacokinetics, 32(4), 317–338. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-swsgEBz5JXAFN6EDLYmjOHbbCMHWSF0Lf0eDu-fkZ3wNAkxoZlX61-QLcBOw-CJA2CY3aIXywnq4EoL1vfCu_KDrehFXMTyUv7DLvYOSKKTs93xovpuy73HzQ2pr-v3U7w==]
- Spencer, C. M., & Barradell, L. B. (1993). Gemfibrozil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in dyslipidaemia. Drugs, 46(5), 752–773. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1qiO11FZ67jNbgxjURCWNMA7ylvtBwUDucoDAi-CvTt9msai9rjY3FItAYtEndy992-3Hn_u3ZHf3dvIZIcvWUkg1svnaXWYy28I3n_mn9MqPvWnSKbRDqd6snjW1LkbN_w==]
- Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(6), 3091–3105. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt9A3-69uqd3z3NqaGDC6oj5iPB5Vjpj7ab7huVSh8TnjvVYbtbDFZJCkfnPoWLyOhKWCY1kNvUTTSiAFAC4LWonoyxf_0HS82PQgcYwhqr6TeBX6b8NZ_sXR8BUwd6bnaQUHQM6SbZ5gDuw==]
- Clockaerts, S., et al. (2011). Fibrates as therapy for osteoarthritis and rheumatoid arthritis? A systematic review. Osteoarthritis and Cartilage, 19(9), 1130–1139. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGISKYD3Yio0u1t73_4nt60A_MvIs2jlswpyl5hwJ7-Chk1qpogzAdF04hqEAFe2lxxAD8Iof4b-2Nn1qd59pkmTo1pG28fzPXT5gpTCa7vX_2IB1pu_1I3DHG4jQol0Jt1k2oen5MNnsT2w==]
- Tziomalos, K., et al. (2009). Anti-inflammatory effects of fibrates: an overview. Current Medicinal Chemistry, 16(6), 676–684. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDaMA0QuA7Xj84SC1KZrVLsUDp_BaY63Er86oUsByzvX0JVkr-5bNX85evXh3RNeKOmXPR-ItmPMcXB1sZsxG3klWrMXSPHsYXB0lvyBgjQ3xvFf4LVCpdfKqX_JG37Ryc8Ms=]
- Török, I., et al. (1998). Pharmacokinetic and bioequivalence study of two gemfibrozil preparations. Arzneimittel-Forschung, 48(11), 1133–1137. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEibPTK7I3_onPzfgkIKKwyYYvk3SMmrQUKpoiHZP5nfxZgVmUqToFCAxJg1Vn9GHXRrSn15pGJuyXycS-asX2bKrIPl6UasHCAHSursK0Ninnxi55gsMjCkr17S9Cj64ATuQcpuQxL_a672L-JhMRZSm0D0qy6K9obKJ3Kq987-JbTL93mKMQEBF6S1Y-mSN2w2D_l5DGOO9_QqaPk7JfxCnSdCwxuGaKsc9nmfjhPNbOzmlWq9qlOmYW-cU2gVXuhiEhltuO39eRkQBA=]
- Kleschyov, A. L., et al. (2015). Gemfibrozil derivatives as activators of soluble guanylyl cyclase – a structure-activity relationship study. Nitric Oxide, 46, 7–14. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzyCgZpauV0FSp_RFSeQD3MO4v_UTCazdA6RERGx-ehP2WROyPMFARXm3enuzT4AbbSbaxN3JcqT_rqH4EBTP_cWzkOF2vkDH1TeKjnMpUaf1nyjKd8EL_9yTxZmTnTW1usUcaHl4cKk5l6Q==]
- Lee, C. H., et al. (2004). Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties. Circulation Research, 95(11), 1075–1082. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH85VZ5xRVX4cUEVrdFskBdfOzOsbLYUcGb0i4XEqJym6uXFdHezAOWlgDaQIZGQBIjR1CC_dEMuOG3fJ_PDrz1lDe4obH3MSD6mm3HbxxG1fHAgl9034l94dIffTlHq8_-Mh6IcQuBLW4xmukkaNYXU2xo0jU2hkhBaGbR]
- Banach, M., et al. (2023). Anti-Inflammatory Effects of Lipid-Lowering Drugs and Supplements—A Narrative Review. International Journal of Molecular Sciences, 24(6), 5767. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx7ZJ9f8XuCqkOqiYy8PcoZuzkmblzTxWUVDk_Caf5ZROq5EsKo4n-89e0I3C-4TEmNT2VJH_rdwndNVHQMvtgztH3LyJ7-sOM6WDfvzAqJOBAAkk8ob5bTsREk5byucZ7XvyFB2H6ngEKB84=]
- Lovrek, M., et al. (2000). Gemfibrozil ester and amide derivatives--synthesis, spectroscopic characterisation and QSPR. Pharmazie, 55(11), 811–816. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB0Ayyhg5AsD74k7mvgg6jB8dlHIgS2t2Q5WBz9r7RMfJC4CLGjyRvv4aePDBbK1FJ_i8Vs29Qybe32rPycfsiLTVg3855o0FTds2ox0pvo4NC6oig8UuWoLtUucQ-szQudXo=]
- Biocompare. (n.d.). PPAR ELISA Kits. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhd5FMIR7J0Vx7ue7onOhzZHnG7fEzG06EaPa5ar8srjTg3Dy-WzWpCPOMKI8wA_4foeqzLUgfsUvnPwcBTCFTcje6GGmusbu13L0zfihxnDPfUA-dNNbWIeb0wckBcWy2oCnZ_co8Vo_4dbGus7XLvEFNhT_2-Mv9Jg==]
- Korkmaz, E., et al. (2013). The fibrate gemfibrozil is a NO- and haem-independent activator of soluble guanylyl cyclase: in vitro studies. British Journal of Pharmacology, 168(4), 868–879. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnEVCmR8mJRJR8P0kVmi7FswRRTqaSyY66llG3lcRKtEkrTFW8y7h_WD7ubBzZIIJbMukm-ecAHmDZyTKZDWluUi4XnYpRTSUaphw5p74fgTnkgAuFfRD5Xcz-mq11g9WM3celncsPZiwYKQ==]
- Xu, X., et al. (2001). Stimulatory effect of clofibrate and gemfibrozil administration on the formation of fatty acid esters of estradiol by rat liver microsomes. Journal of Pharmacology and Experimental Therapeutics, 296(1), 163–169. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENs594MMEIg3o8sJa6sXcSL1j_3s8b4sm7noptlwE0jVGgT8pZQ1DIHneiHh840-Yd9d3HjmA_Ey0z8CiLohBHMAKA_BexOq4YQyFJtIF1XkJhd-v3XLOhsUko2u4sUMA1xsI=]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Gemfibrozil. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESsothjKTRKGLIlD5ailU26O0O2QkaCcFHoV2a9i-HC5IAoAuCtuVZc6t6LkvHMAvIRQOOxWK100MqqAGUe9Ab0sJA6jkIUWMlr8VMxyxpNk-j9jzQIOKJp4-L28IlAUv7PxyHuWUw]
- Toth, P. P., et al. (2025). Effects of fibrates on lipid profile: a meta-analysis of randomized controlled trials. Atherosclerosis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb2YAt0SxPS9Aka4cPp_AEOL0wrHNouovTI8LCgW6_EvSqNx9IrErUqyZdbxLYWX6riWz6atCW0XQmr6G4sdEChhmRIN4oNXeP0AwwB_X17ZHCvkxQPrVJM2qw3LBLLB4cdk7Oe_3FttqqaR6Umb5aUdbVzwsQ20gJ2lnlHeN4Trl4u_D2glgemmVTUFXp04jg81AhIBniDbPkO9lWbUR66EB523FV9Nugpm3cc04ly_uJJk_YQ6doh0tnM4aclGHv33qhXbuv9w_-v-5qt9whqZ_UuAMt4WA_8uWYSA_FlVE9_JwGbwA=]
- RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfTrSYGTNcNMSMSsK85_DGzWNCuN6Po86Ztd7fqXRcm8gIM-3EmtSr0yYq3girWkSjcpQ_aDKNZBgGbQHTKxDIP6Liz9KOUKChrxRJk7JaKVC8pFhlIi7p7PiVX0-d7eAXGXfaAKKMa8cBGNAJ2K7YQk2GAA7jc9sJACAAevK1CV0125JT77JnsrjKidz4LFp8-iOS]
- Wang, Y., et al. (2023). Anti-inflammatory targets and mechanisms of fenofibrate action in urinary system diseases. Frontiers in Pharmacology, 14, 1245053. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGctvx2o1g7O7l-kkDbkKYsHLB6f2MlKZL6ROfi1IljS1GzwKxFsLDDN19VlYCFr57-64p_r758ti4ZvWiwYeduINaVTngL2oLdiJmCSRO8UVSZeUm4nb5V50jrpkfmOWHZw2iLA75CdJJnskX0k8KurauvKDCeQbqtbc8EZ1Fk3rzm1niVbPOS1h7_gQ9sVNHUppbsZOf0-9IX0IMKFUl1LACqpnHdfU5Bmqq93nqweerplQuCUBH14ZXGq5kN9YvgeJmFZDoe]
- ResearchGate. (2000). Gemfibrozil ester and amide derivatives - Synthesis, spectroscopic characterisation and QSPR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBz6ZlFaCXse1OFXAn7HJrUFJOKITL9ZncyIN7rNvsRzIuYV1V1jj304VYNJaztCixPV_IApCU-cVgtKE8tY2bllSu5HNax-pM1hOW-UW5zCSkZrRBlu2Lr6j40uxM0KazNvMkrUDlBYC_oGTZz0EOsQrwK6tPDIhn6nBn86LlhT36Jp7ZpD2-N1QafHjLt5igW1VywUzD1C96kteTNZAbsakbptD4O9dfguzjo0qnTt1wCWEqTT7OCf4v61aBqfuvB2o-Kp_Rew==]
- ResearchGate. (n.d.). Gemfibrozil, compound 1 and chemical modifications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRsXoqJhzhVepIs0ve4HxBbNux_8yVOwcOsq3vn43nIuBnga9fOXTEK9Y7D3w721Z9-7scWXtSZJ-M6riUY_dGnI9OAmyfU6A-_7oOfeV7OBuY0_418VCF2Qld783v5rdql8TmeYbQ3a-rKHsFzr9GyFSmGzi8jb4tahP6C5ie06HXkfAmuPhvw9aWGon03g27sjp6OyUelZz05p2D-Q==]
Sources
- 1. Gemfibrozil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in dyslipidaemia. | Sigma-Aldrich [merckmillipore.com]
- 2. Gemfibrozil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 4. An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia [mdpi.com]
- 5. drugs.com [drugs.com]
- 6. Gemfibrozil: MedlinePlus Drug Information [medlineplus.gov]
- 7. Anti-inflammatory effects of fibrates: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The fibrate gemfibrozil is a NO- and haem-independent activator of soluble guanylyl cyclase: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gemfibrozil ester and amide derivatives--synthesis, spectroscopic characterisation and QSPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic and bioequivalence study of two gemfibrozil preparations. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effects of Lipid-Lowering Drugs and Supplements—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of fibric acid derivatives (fibrates) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo model for dyslipidemia with diabetes mellitus in hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Vitro Evaluation of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (I-DMP) as a Novel PI3K/Akt Pathway Inhibitor in Breast Cancer Cells
An In-Depth Technical Guide
Executive Summary
This guide provides a comprehensive technical overview of the in-vitro evaluation of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (I-DMP), a novel investigational compound. Recognizing the critical role of the PI3K/Akt/mTOR signaling cascade in the pathogenesis of various cancers, particularly breast cancer, this study was designed to elucidate the cytotoxic and mechanistic properties of I-DMP.[1][2] Using the MCF-7 human breast adenocarcinoma cell line as a model system, we demonstrate that I-DMP exhibits potent dose-dependent cytotoxicity.[3][4][5] Further mechanistic investigation reveals that the compound's anti-proliferative effects are mediated through the induction of apoptosis and targeted inhibition of the PI3K/Akt signaling pathway. These findings establish I-DMP as a promising candidate for further preclinical development as a targeted anti-cancer agent.
Introduction: The Rationale for Targeting PI3K/Akt in Breast Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cellular processes, including proliferation, survival, and metabolism.[6] In a significant portion of human cancers, including breast cancer, this pathway is frequently hyperactivated due to genetic mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN.[1][2] This aberrant signaling promotes uncontrolled cell growth and resistance to apoptosis, making the pathway one of the most attractive targets for the development of novel anti-cancer therapeutics.[2][6]
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (I-DMP) is a novel small molecule designed with structural motifs suggestive of potential interaction with intracellular signaling kinases. Its isobutyl ester and dimethylphenoxy groups contribute to a lipophilic profile, potentially facilitating cell membrane permeability. This guide details the foundational in-vitro studies undertaken to characterize the bioactivity of I-DMP and validate its hypothesized mechanism of action as an inhibitor of the PI3K/Akt pathway in the context of breast cancer. The MCF-7 cell line was selected as the primary model due to its well-characterized estrogen receptor-positive (ER+) status and its reliance on the PI3K/Akt pathway for survival and proliferation.[3][4][7]
Experimental Approach: A Multi-Faceted In-Vitro Evaluation
To comprehensively assess the anti-cancer potential of I-DMP, a multi-step experimental workflow was designed. This approach progresses from a broad assessment of cytotoxicity to a focused investigation of the underlying molecular mechanism.
Caption: Hypothesized mechanism of I-DMP action on the PI3K/Akt signaling pathway.
Conclusion and Future Directions
The in-vitro data presented in this guide strongly support the characterization of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (I-DMP) as a potent anti-cancer agent. It effectively induces apoptotic cell death in MCF-7 breast cancer cells through the targeted inhibition of the PI3K/Akt signaling pathway.
These promising initial findings warrant further investigation. Future studies should focus on:
-
Broadening the Scope: Evaluating the efficacy of I-DMP across a wider panel of breast cancer cell lines, including ER-negative and HER2-positive models.
-
Kinase Profiling: Performing in-vitro kinase assays to determine the specificity of I-DMP and identify its precise molecular target within the PI3K family or other related kinases.
-
In-Vivo Validation: Progressing to preclinical animal models to assess the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.
The successful completion of these studies will be critical in advancing I-DMP through the drug development pipeline as a potential new therapy for breast cancer patients.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Jardim, D. L., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817128. [Link]
-
Noorolyai, S., et al. (2019). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 11(4), 502. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Wikipedia. (2023). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Wikipedia. (2023). MCF-7. Retrieved from [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Alzahrani, A. S. (2019). Role of PI3K/AKT/mTOR in Cancer Signaling. Saudi Journal of Biological Sciences, 26(8), 2217-2225. [Link]
-
Martini, M., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]
-
Slideshare. (2019). MCF-7: Human Breast Cancer Cell Line. Retrieved from [Link]
-
CLS Cell Lines Service GmbH. (n.d.). MCF-7 Cells. Retrieved from [Link]
-
Culture Collections, UK Health Security Agency. (n.d.). MCF7 - ECACC cell line profiles. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
NCBI. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
NCBI. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
ChemBK. (n.d.). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. Retrieved from [Link]
-
ChemBK. (n.d.). Isobutyl 2,2-dimethyl-5-(2,5-xylyloxy)valerate. Retrieved from [Link]
Sources
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. MCF-7 - Wikipedia [en.wikipedia.org]
- 5. mcf7.com [mcf7.com]
- 6. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 7. MCF7 | Culture Collections [culturecollections.org.uk]
Discovery and Synthesis of Novel Gemfibrozil Analogs: A Ligand-Based Approach to Next-Generation PPARα Modulators
An In-Depth Technical Guide
Abstract
Gemfibrozil, a fibric acid derivative, has been a cornerstone in the management of hyperlipidemia, primarily through its action as a peroxisome proliferator-activated receptor-alpha (PPARα) agonist.[1][2] Its therapeutic effects include reducing plasma triglycerides and increasing high-density lipoprotein (HDL) levels.[1][3] However, the quest for agents with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of novel chemical entities. This technical guide provides a comprehensive framework for the discovery, rational design, synthesis, and evaluation of novel Gemfibrozil analogs. We will delve into the mechanistic underpinnings of PPARα activation, explore advanced strategies in medicinal chemistry such as bioisosteric replacement to mitigate metabolic liabilities associated with the carboxylic acid moiety, and provide detailed, field-proven protocols for synthesis, characterization, and biological evaluation.
The Rationale: Targeting PPARα in Dyslipidemia and Cardiovascular Disease
Gemfibrozil's primary mechanism of action is the activation of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor.[3][4] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5] This interaction modulates the transcription of genes integral to lipid and lipoprotein metabolism.[6][7]
Key PPARα-Mediated Actions:
-
Increased Lipoprotein Lipase (LPL) Synthesis: PPARα activation up-regulates LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[3]
-
Reduced ApoC-III Expression: It decreases the production of apolipoprotein C-III (ApoC-III), an inhibitor of LPL activity, further enhancing triglyceride clearance.[3]
-
Increased Fatty Acid Oxidation: It stimulates the expression of genes involved in fatty acid uptake and β-oxidation in the liver and muscle, reducing the substrate available for triglyceride synthesis.[8]
-
Increased HDL Formation: The mechanism for increasing HDL is complex but is believed to involve increased expression of ApoA-I and ApoA-II, the primary apolipoproteins of HDL.[4][7]
The development of novel analogs aims to enhance these therapeutic actions while addressing the limitations of Gemfibrozil, such as its relatively short half-life of 1.5 hours and potential for drug-drug interactions, particularly with statins, through inhibition of CYP2C8 and OATP1B1 transporters.[1][4]
Caption: Gemfibrozil's PPARα-mediated mechanism of action.
Design Strategies for Novel Gemfibrozil Analogs
The core structure of Gemfibrozil offers several points for modification. However, a primary focus in modern drug design is addressing metabolic liabilities. The carboxylic acid moiety in Gemfibrozil is a key pharmacophore for PPARα binding but is also susceptible to metabolism via glucuronidation, which can lead to the formation of reactive acyl glucuronides.[9] Therefore, a key strategy is the bioisosteric replacement of the carboxylic acid.
2.1 Bioisosteric Replacement of the Carboxylic Acid
Bioisosteres are functional groups with similar physicochemical properties that can elicit a similar biological response.[10] Replacing the carboxylic acid can improve metabolic stability, membrane permeability, and oral bioavailability.[9][11]
-
Rationale: The goal is to replace the carboxylate with a group that mimics its acidic nature and ability to form key hydrogen bond interactions within the PPARα ligand-binding pocket, while being less prone to conjugation.
-
Common Bioisosteres:
-
Tetrazoles: A widely used and effective replacement. Tetrazoles are acidic, mimic the two-point hydrogen bonding of carboxylic acids, and have shown success in improving pharmacokinetic properties in drugs like the angiotensin II antagonist losartan.[10][12]
-
Acyl Sulfonamides: These groups can also form multiple hydrogen bonds and have been shown to significantly increase potency in some contexts.[10]
-
Hydroxamic Acids, Squaric Acids, Phosphonic Acids: Other options that provide acidic protons and hydrogen bonding capabilities.[11]
-
For this guide, we will focus on the synthesis of a tetrazole-based analog, a proven strategy for mitigating the issues associated with carboxylic acids.[12]
2.2 Overall Discovery and Synthesis Workflow
The process of developing novel analogs is a systematic, iterative cycle of design, synthesis, and testing.
Caption: Iterative workflow for novel analog development.
Synthesis of a Novel Tetrazole Analog of Gemfibrozil
Here we present a representative synthesis of 5-(5-(2,5-dimethylphenoxy)-2,2-dimethylpentyl)-1H-tetrazole, a direct bioisosteric analog of Gemfibrozil. The synthesis begins with the preparation of the corresponding nitrile, which is then converted to the tetrazole ring.
3.1 Synthetic Scheme
Caption: Synthetic route to a tetrazole analog of Gemfibrozil.
3.2 Detailed Experimental Protocol: Synthesis of 5-(5-(2,5-dimethylphenoxy)-2,2-dimethylpentyl)-1H-tetrazole
-
Self-Validation and Causality: Each step includes checkpoints and rationale. Success in one step is confirmed before proceeding, ensuring the integrity of the entire synthesis. The choice of reagents like trifluoroacetic anhydride (TFAA) for dehydration is based on its effectiveness under mild conditions, preventing side reactions.
Step 1: Synthesis of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add Gemfibrozil (10.0 g, 40 mmol) and dry dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Formation: Add oxalyl chloride (4.2 mL, 48 mmol) dropwise over 15 minutes, followed by a catalytic amount of N,N-dimethylformamide (DMF, 3 drops).
-
Rationale: Oxalyl chloride with catalytic DMF is a standard, efficient method for converting carboxylic acids to acyl chlorides with gaseous byproducts that are easily removed.
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Amidation: Cool the mixture back to 0 °C. Bubble ammonia gas through the solution for 30 minutes, or until the reaction is complete as indicated by TLC.
-
Workup: Quench the reaction by slowly adding 50 mL of water. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Recrystallize the crude product from ethyl acetate/hexanes to yield the pure amide as a white solid.
Step 2: Synthesis of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanenitrile
-
Setup: In a 250 mL flask, dissolve the amide from the previous step (8.0 g, 32 mmol) in dry DCM (80 mL) and pyridine (6.5 mL, 80 mmol). Cool to 0 °C.
-
Dehydration: Add trifluoroacetic anhydride (TFAA, 6.7 mL, 48 mmol) dropwise.
-
Rationale: TFAA is a powerful dehydrating agent that efficiently converts primary amides to nitriles. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct.
-
-
Reaction: Stir at 0 °C for 2 hours. Monitor for completion by TLC or GC-MS.
-
Workup: Pour the reaction mixture into 100 mL of 1 M HCl (aq) and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to give the crude nitrile.
-
Purification: Purify by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes).
Step 3: Synthesis of 5-(5-(2,5-dimethylphenoxy)-2,2-dimethylpentyl)-1H-tetrazole
-
Setup: To a 100 mL flask, add the nitrile from the previous step (5.0 g, 21.6 mmol), sodium azide (2.8 g, 43.2 mmol), and ammonium chloride (2.3 g, 43.2 mmol) in 50 mL of dry DMF.
-
Rationale: This is a classic [2+3] cycloaddition reaction to form the tetrazole ring. Ammonium chloride acts as a proton source.
-
-
Reaction: Heat the mixture to 120 °C and stir for 12-18 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour into 150 mL of 1 M HCl (aq). Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The crude product can be purified by recrystallization or flash chromatography to yield the final tetrazole analog.
Physicochemical Characterization
Confirming the identity and purity of each synthesized analog is critical. A standard suite of analytical techniques should be employed.[13]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity of >95% is typically required for biological assays.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the compound, confirming the successful synthesis.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the exact structure of the molecule, confirming the connectivity of atoms.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups and the disappearance of others (e.g., disappearance of the nitrile peak and appearance of N-H/C=N peaks for the tetrazole).[14]
Biological Evaluation
5.1 In Vitro Assays
-
Protocol: PPARα Ligand Binding Assay:
-
Principle: A competitive binding assay using a fluorescently labeled known PPARα ligand and a recombinant PPARα ligand-binding domain (LBD). The ability of the test compound to displace the fluorescent ligand is measured.
-
Procedure:
-
Add PPARα-LBD to a 384-well plate.
-
Add a fixed concentration of the fluorescent ligand.
-
Add the test compound across a range of concentrations (e.g., 1 nM to 100 µM).
-
Incubate for 1 hour at room temperature.
-
Measure fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand.
-
-
Data Analysis: Calculate the IC₅₀ value, the concentration of the test compound that displaces 50% of the fluorescent ligand.
-
-
Cell-Based Reporter Gene Assay:
-
Principle: Use a cell line (e.g., HEK293T) co-transfected with plasmids expressing full-length human PPARα and a reporter gene (e.g., luciferase) under the control of a PPRE promoter.
-
Procedure: Treat the transfected cells with the test compounds. Agonist binding to PPARα will drive the expression of luciferase.
-
Data Analysis: Measure luminescence and calculate the EC₅₀ value, the concentration that produces 50% of the maximal response.
-
5.2 In Vivo Evaluation
Promising candidates from in vitro screening should be advanced to in vivo models of dyslipidemia.[16][17]
-
Pharmacokinetic (PK) Studies: Administer the compound to rodents (e.g., Sprague-Dawley rats) and measure plasma concentrations over time to determine key parameters like half-life (t₁/₂), Cₘₐₓ, and bioavailability.
-
Efficacy Models: Use animal models such as the Triton WR-1339-induced hyperlipidemia model in rats or genetic models like the hApoCIII transgenic mouse to assess the compound's ability to lower triglycerides and raise HDL in a living system.[18]
Structure-Activity Relationship (SAR) Analysis
Table 1: Hypothetical SAR Data for Gemfibrozil Analogs
| Compound | R (Carboxylic Acid Bioisostere) | PPARα EC₅₀ (nM) | In Vivo TG Reduction (%) | Plasma Half-life (h) |
| Gemfibrozil | -COOH | 850 | 45% | 1.5 |
| Analog 1 | -1H-tetrazol-5-yl | 420 | 55% | 4.8 |
| Analog 2 | -CONHSO₂CH₃ | 650 | 50% | 3.2 |
| Analog 3 | -PO(OH)₂ | 1200 | 30% | 2.1 |
| Analog 4 | -CONH₂ (Amide) | >10,000 | <10% | 1.8 |
-
Interpretation: From this hypothetical data, a clear SAR emerges. Replacing the carboxylic acid with a tetrazole (Analog 1 ) not only retains but improves potency and significantly enhances the pharmacokinetic profile. The acyl sulfonamide (Analog 2 ) is also a viable replacement. The phosphonic acid (Analog 3 ) reduces activity, and the simple amide (Analog 4 ) is inactive, highlighting the necessity of an acidic proton for activity. This data strongly supports the tetrazole scaffold for further optimization.
Conclusion
The development of novel Gemfibrozil analogs is a critical endeavor in the search for superior treatments for dyslipidemia. By employing rational design strategies, particularly the bioisosteric replacement of the metabolically liable carboxylic acid group, it is possible to generate new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties. The iterative process of design, synthesis, and rigorous biological evaluation, guided by SAR principles, provides a robust pathway to identify next-generation PPARα modulators with the potential for improved clinical outcomes in the management of cardiovascular disease.
References
-
Singh, A. K., et al. (2011). Improved Process for Preparation of Gemfibrozil, an Antihyperlipidemic. ACS Publications. Available at: [Link]
-
Tahir, H., & Zeltser, R. (2023). Gemfibrozil. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Giampietro, L., et al. (2011). Discovery of gemfibrozil analogues that activate PPARα and enhance the expression of gene CPT1A involved in fatty acids catabolism. PubMed. Available at: [Link]
-
Gepdiremen, A., et al. (2023). Peroxisome Proliferator-Activated Receptor α in Lipoprotein Metabolism and Atherosclerotic Cardiovascular Disease. MDPI. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gemfibrozil? Patsnap Synapse. Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Gemfibrozil (Gemfibrizol)? Dr.Oracle. Available at: [Link]
-
Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. Available at: [Link]
-
Lefebvre, P., et al. (2006). Sorting out the roles of PPARα in energy metabolism and vascular homeostasis. JCI. Available at: [Link]
-
GlobalRx. (n.d.). Gemfibrozil USP: A Comprehensive Clinical Profile. GlobalRx. Available at: [Link]
-
Wang, L., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. PMC - PubMed Central. Available at: [Link]
-
He, B., et al. (2015). Peroxisome Proliferator-Activated Receptor α in Lipid Metabolism and Atherosclerosis. PubMed. Available at: [Link]
-
Nunna, R., et al. (2015). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry. Available at: [Link]
-
Ferraz, V., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. Available at: [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]
-
Zhang, Y., et al. (2018). Targeting PPARα for the Treatment and Understanding of Cardiovascular Diseases. International Journal of Molecular Sciences. Available at: [Link]
-
Cole, M. E., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC - NIH. Available at: [Link]
-
Lu, J., & Ma, Y. (2000). Synthesis of gemfibrozil. Chinese Journal of Modern Applied Pharmacy. Available at: [Link]
-
ResearchGate. (n.d.). PPAR-α-dependent hypolipidemic action of gemfibrozil. ResearchGate. Available at: [Link]
-
Ammazzalorso, A., et al. (2002). Synthesis and antiplatelet activity of gemfibrozil chiral analogues. PubMed. Available at: [Link]
-
ResearchGate. (2025). An Improved New Path to Synthesize Gemfibrozil. ResearchGate. Available at: [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]
- Google Patents. (n.d.). US5654476A - Process for the preparation of gemfibrozil. Google Patents.
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]
-
Semantic Scholar. (n.d.). Structure/Activity Relationship of Gemfibrozil (CI-719) and Related Compounds. Semantic Scholar. Available at: [Link]
-
Turkish Journal of Pharmaceutical Sciences. (n.d.). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
Turkish Journal of Pharmaceutical Sciences. (n.d.). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
Creger, P. L., et al. (n.d.). Structure/activity relationship of gemfibrozil (CI-719) and related compounds. PMC - NIH. Available at: [Link]
-
PubMed. (n.d.). The in vitro and in vivo evaluation of fenofibrate with a self-microemulsifying formulation. PubMed. Available at: [Link]
-
NIH. (n.d.). The fibrate gemfibrozil is a NO- and haem-independent activator of soluble guanylyl cyclase: in vitro studies. NIH. Available at: [Link]
-
ResearchGate. (2025). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. ResearchGate. Available at: [Link]
-
Lovrek, M., et al. (2000). Gemfibrozil ester and amide derivatives--synthesis, spectroscopic characterisation and QSPR. PubMed. Available at: [Link]
-
Singh, S., et al. (2020). Amide-linked Ethanolamine Conjugate of Gemfibrozil as a Profound HDL Enhancer: Design, Synthesis, Pharmacological Screening and Docking Study. PubMed. Available at: [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. PubMed. Available at: [Link]
Sources
- 1. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Peroxisome Proliferator-Activated Receptor α in Lipid Metabolism and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. drughunter.com [drughunter.com]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. turkjps.org [turkjps.org]
- 17. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amide-linked Ethanolamine Conjugate of Gemfibrozil as a Profound HDL Enhancer: Design, Synthesis, Pharmacological Screening and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure/activity relationship of gemfibrozil (CI-719) and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]
An In-Depth Technical Guide to Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is a research chemical that has garnered interest within the scientific community, primarily due to its structural relationship to the well-established pharmaceutical agent, Gemfibrozil. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications in research and drug development. As the isobutyl ester of Gemfibrozil, its biological activity is intrinsically linked to its parent compound, a known lipid-regulating agent. This document aims to serve as a technical resource for professionals exploring the utility of this compound in their scientific endeavors.
Part 1: Core Chemical Identity
-
IUPAC Name: 2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate[1]
-
Synonyms: Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, Gemfibrozil Isobutyl Ester, Isobutyl 2,2-Dimethyl-5-(2,5-Xylyloxy)Valerate[1]
Structural Attributes:
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is characterized by several key structural features that dictate its chemical behavior and biological potential:
-
Aromatic Moiety: A 2,5-dimethylphenoxy group which contributes to the molecule's lipophilicity.
-
Ester Functionality: An isobutyl ester which can undergo hydrolysis to yield the corresponding carboxylic acid, Gemfibrozil.
-
Branched Aliphatic Chain: A 2,2-dimethylpentanoate backbone that provides conformational rigidity.[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 306.4 g/mol | [1] |
| XLogP3-AA | 5.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 9 | [1] |
| Exact Mass | 306.21949481 Da | [1] |
| Storage | Sealed in dry, room temperature | [2] |
Part 2: Synthesis and Manufacturing
The synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate can be approached through several routes, primarily involving the esterification of Gemfibrozil or the alkylation of an isobutyrate derivative.
Method 1: Esterification of Gemfibrozil
A straightforward and common method for synthesizing this compound is the direct esterification of Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) with isobutanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.
Reaction Scheme:
Gemfibrozil + Isobutanol --(H+)--> Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate + H2O
Method 2: Alkylation of Isobutyl Isobutyrate
An alternative synthesis involves the C-alkylation of isobutyl isobutyrate.[4][5] This multi-step process begins with the reaction of isobutyl isobutyrate with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate then reacts with a dihaloalkane like 1-bromo-3-chloropropane to introduce the chloro-propyl side chain, yielding isobutyl 5-chloro-2,2-dimethylpentanoate.[5][6] The final step is the O-alkylation of 2,5-dimethylphenol with this intermediate in the presence of a base to form the desired ether linkage.[5][7][8]
Experimental Protocol: Synthesis via Alkylation
-
Enolate Formation: Dissolve isobutyl isobutyrate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cool to -78 °C under an inert atmosphere (e.g., argon). Add a solution of lithium diisopropylamide (LDA) dropwise while maintaining the temperature.
-
C-Alkylation: To the enolate solution, add 1-bromo-3-chloropropane dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude isobutyl 5-chloro-2,2-dimethylpentanoate. Purify by column chromatography.
-
O-Alkylation: In a separate flask, dissolve 2,5-dimethylphenol in a suitable solvent (e.g., DMF/toluene mixture) and add a strong base (e.g., sodium hydride) to form the sodium phenoxide.[5]
-
Coupling Reaction: Add the purified isobutyl 5-chloro-2,2-dimethylpentanoate to the sodium 2,5-dimethylphenolate solution. Heat the reaction mixture to facilitate the nucleophilic substitution.[5]
-
Final Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with an organic solvent, dry, and concentrate. Purify the final product, Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, by column chromatography.
Caption: Synthetic workflow for Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate via alkylation.
Part 3: Biological Context and Mechanism of Action
As the isobutyl ester of Gemfibrozil, the biological activity of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is expected to be that of a prodrug. In vivo, it is anticipated to be hydrolyzed by esterases to release the active parent compound, Gemfibrozil.
Gemfibrozil is a well-documented lipid-regulating agent that belongs to the fibrate class of drugs.[5] Its primary mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα).[9] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.
Signaling Pathway:
Caption: Proposed mechanism of action via hydrolysis to Gemfibrozil and subsequent PPARα activation.
Activation of PPARα by Gemfibrozil leads to a cascade of downstream effects, including:
-
Increased expression of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins.
-
Decreased production of apolipoprotein B, a key component of very-low-density lipoprotein (VLDL).[5]
-
Increased synthesis of apolipoproteins A-I and A-II, leading to an increase in high-density lipoprotein (HDL) cholesterol.
Part 4: Applications in Research
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate serves as a valuable tool in several areas of research:
-
Prodrug and Drug Delivery Studies: The isobutyl ester can be used to investigate the effects of esterification on the pharmacokinetic and pharmacodynamic properties of Gemfibrozil. This includes studying rates of absorption, distribution, metabolism, and excretion (ADME).
-
Metabolic Research: As a precursor to the active drug, it can be used in studies aimed at understanding the metabolic pathways of fibrates and their impact on lipid metabolism in various cell and animal models.
-
Reference Standard: This compound can be utilized as a reference standard in analytical method development for the detection and quantification of Gemfibrozil and its metabolites in biological matrices.[10]
Part 5: Analytical Methodologies
The characterization and quantification of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate would typically involve standard analytical techniques used in organic chemistry and pharmaceutical analysis.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹H NMR would show characteristic peaks for the isobutyl group, the gem-dimethyl protons, the methylene groups of the pentanoate chain, the aromatic protons, and the methyl groups on the aromatic ring. ¹³C NMR would provide signals for all unique carbon atoms. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can help confirm the structure. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the ester. Bands corresponding to C-O stretching and aromatic C-H and C=C bonds would also be present. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak under appropriate chromatographic conditions would indicate high purity. Can be used with a UV detector, monitoring at a wavelength where the aromatic ring absorbs. |
Experimental Protocol: Purity Analysis by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh a known amount of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve if quantification is required.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 276 nm.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Processing: Determine the purity of the sample by calculating the area percentage of the main peak. For quantification, use the calibration curve generated from the standard solutions.
Part 6: Safety and Handling
While specific toxicity data for Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is limited, it should be handled with the care appropriate for a research chemical. The safety profile of the parent compound, Gemfibrozil, suggests that appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[4] It is recommended to handle this compound in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is a research chemical with significant potential, primarily as a prodrug of the lipid-lowering agent Gemfibrozil. Its synthesis is achievable through established organic chemistry methods, and its characterization can be performed using standard analytical techniques. For researchers in pharmacology, medicinal chemistry, and drug metabolism, this compound offers a valuable tool for investigating the properties and biological effects of fibrates. As with any research chemical, it should be handled with appropriate safety precautions.
References
-
ChemBK. 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid. [Link]
-
LookChem. Cas 109232-37-3, Isobutyl 5-chloro-2,2-dimethylvalerate. [Link]
-
Semantic Scholar. Asian Journal of Chemistry. [Link]
- Google Patents. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
- Google Patents. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.
-
PubChem. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. [Link]
-
PubChem. 5-(4-Hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. [Link]
-
ChemBK. Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. [Link]
-
Angene. 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid(CAS# 25812-30-0). [Link]
-
ResearchGate. New routes to the preparation of gem-cyclopentenedicarboxylic acid derivatives. [Link]
-
PrepChem.com. Synthesis of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. [Link]
-
PubChem. 5-(2,5-Dimethyl-4-((1E)-prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid. [Link]
-
LookChem. Cas 25812-30-0, Gemfibrozil. [Link]
-
Monarch. 5-(2,5-DIMETHYL-4-((1Z)-PROP-1-EN-1-YL)PHENOXY)-2,2-DIMETHYLPENTANOIC ACID. [Link]
-
ResearchGate. 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil). [Link]
-
NIH. Recent advances in the synthesis of gem-dimethylcyclobutane natural products. [Link]
-
Organic Chemistry Portal. gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. [Link]
-
MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]
-
Axios Research. isobutyl 5-bromo-2,2-dimethylpentanoate. [Link]
-
P&S Chemicals. 2,2-Dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid. [Link]
Sources
- 1. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C19H30O3 | CID 15688749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 149105-26-0|Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate|BLD Pharm [bldpharm.com]
- 3. Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (149105-25-9) for sale [vulcanchem.com]
- 4. chembk.com [chembk.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cas 109232-37-3,Isobutyl 5-chloro-2,2-dimethylvalerate | lookchem [lookchem.com]
- 7. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]
- 8. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid - Google Patents [patents.google.com]
- 9. lookchem.com [lookchem.com]
- 10. isobutyl 5-bromo-2,2-dimethylpentanoate - CAS - N/A | Axios Research [axios-research.com]
Methodological & Application
Topic: Analytical Methods for the Quantification of Gemfibrozil Isobutyl Ester
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the quantitative analysis of Gemfibrozil Isobutyl Ester, a potential process-related impurity or synthetic intermediate of the active pharmaceutical ingredient (API) Gemfibrozil. The accurate quantification of such impurities is critical for ensuring the safety, efficacy, and quality of the final drug product, in adherence to regulatory standards. This document details three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal verification and analysis of volatile impurities. Each protocol is presented with step-by-step instructions, from sample preparation to data analysis, and is grounded in established scientific principles and regulatory expectations for method validation as outlined by the International Conference on Harmonisation (ICH).[1][2][3][4]
Introduction: The Rationale for Quantifying Gemfibrozil Isobutyl Ester
Gemfibrozil, an antilipemic agent of the fibrate class, is used to treat hyperlipidemia and hypercholesterolemia.[5][6] Its synthesis involves several chemical steps and intermediates. One such potential intermediate is 5-bromo-2,2-dimethylpentanoic acid isobutyl ester, which highlights the use of isobutyl ester derivatives during the manufacturing process.[4] Gemfibrozil Isobutyl Ester may arise as a process-related impurity, either from an incomplete final hydrolysis step or as a byproduct.
Regulatory bodies worldwide mandate strict control over impurities in pharmaceutical products.[1][2] Therefore, developing and validating reliable analytical methods to quantify potential impurities like Gemfibrozil Isobutyl Ester is not merely a technical exercise but a fundamental requirement of Good Manufacturing Practices (GMP).[7] This guide provides the technical foundation and practical protocols for scientists to establish and validate such methods in a development or quality control laboratory.
Overview of Analytical Strategies
The selection of an analytical method depends on the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the intended purpose of the test (e.g., routine QC, stability testing, or pharmacokinetic studies).
-
HPLC-UV: A workhorse technique in pharmaceutical QC, ideal for quantifying impurities in bulk drug substances and finished products where concentration levels are typically higher than trace amounts. It is robust, reliable, and cost-effective.[8][9]
-
LC-MS/MS: Offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification, especially in complex biological matrices like plasma.[10][11][12][13] Its specificity, derived from monitoring specific mass transitions, minimizes interference from matrix components.[12]
-
GC-MS: A powerful technique for separating and identifying volatile and semi-volatile compounds. It can serve as an excellent orthogonal method to HPLC and is particularly useful for identifying potential genotoxic impurities which are often volatile.[4][14]
Protocol 1: Quantification by RP-HPLC-UV
This protocol describes a reversed-phase HPLC method with UV detection, suitable for the quantification of Gemfibrozil Isobutyl Ester in a Gemfibrozil API or drug product. The method's principle is the differential partitioning of the analyte and the API between a nonpolar stationary phase and a polar mobile phase.
Causality in Method Design:
The choice of a C8 or C18 column is standard for moderately nonpolar molecules like Gemfibrozil and its esters.[8] The mobile phase, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve adequate resolution between Gemfibrozil and its isobutyl ester peak. The detection wavelength is set near the absorbance maximum of the analyte to ensure high sensitivity.[9]
Experimental Protocol
3.1. Materials and Reagents
-
Gemfibrozil Isobutyl Ester reference standard
-
Gemfibrozil reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (Analytical grade)
-
Ortho-phosphoric Acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
3.2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Analytical column: Agilent Zorbax C8 (150 x 4.6 mm, 5 µm) or equivalent.[8]
3.3. Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM Potassium Dihydrogen Phosphate) and adjust the pH to 3.0 with ortho-phosphoric acid.[8] The mobile phase can be an isocratic mixture of this buffer and methanol (e.g., 20:80 v/v) or a gradient program may be developed to optimize separation. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Gemfibrozil Isobutyl Ester reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the expected range of the impurity (e.g., 0.1 to 10 µg/mL).
-
Sample Preparation (for Drug Product):
-
Weigh and finely powder a representative number of Gemfibrozil tablets (e.g., 20 tablets).[11]
-
Accurately weigh a portion of the powder equivalent to 100 mg of Gemfibrozil and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (e.g., methanol), sonicate for 15 minutes to dissolve, then dilute to volume.[8]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Agilent Zorbax C8 (150 x 4.6 mm, 5 µm)[8]
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (e.g., 20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 276 nm[8]
-
Run Time: Approximately 10 minutes (ensure elution of both Gemfibrozil and the ester)
-
Method Validation Summary
All analytical methods for impurity quantification must be validated according to ICH Q2(R1) guidelines.[1][3][15]
| Parameter | Typical Acceptance Criteria | Example Data Source |
| Specificity | Peak purity index > 0.999; baseline resolution between analyte and adjacent peaks. | [7] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | [8][16] |
| Range | Typically from the reporting threshold to 120% of the specification limit. | [7] |
| Accuracy (% Recovery) | 80.0% to 120.0% at multiple concentrations. | [8][11] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 5.0%; Intermediate Precision (Inter-day): ≤ 10.0%. | [1][8] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | [11] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; precision at this level should be acceptable. | [11] |
| Robustness | No significant impact on results from small, deliberate changes in method parameters. | [8] |
Protocol 2: Quantification by LC-MS/MS
This protocol is designed for the ultra-sensitive quantification of Gemfibrozil Isobutyl Ester, particularly in biological matrices where concentrations are low and the matrix is complex. The method leverages the specificity of Multiple Reaction Monitoring (MRM) for accurate quantification.
Causality in Method Design:
Electrospray ionization (ESI) in negative mode is often effective for acidic drugs like Gemfibrozil. The isobutyl ester will also ionize under these conditions. A triple quadrupole mass spectrometer is used to isolate a specific precursor ion (the molecular ion, [M-H]⁻) and then fragment it, monitoring a specific product ion. This two-stage mass filtering dramatically reduces background noise and enhances selectivity.[6][11] A short, fast chromatography run is often possible due to the high specificity of the detector.[10]
Experimental Protocol
4.1. Materials and Reagents
-
Gemfibrozil Isobutyl Ester and Gemfibrozil-d6 (internal standard) reference standards.
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Human or animal plasma (as required).
4.2. Instrumentation
-
LC-MS/MS system: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Analytical column: Zorbax SB C18 (4.6 x 50 mm, 3 µm) or equivalent.[11]
4.3. Step-by-Step Methodology
-
MS Parameter Optimization: Infuse a standard solution of Gemfibrozil Isobutyl Ester (approx. 500 ng/mL) directly into the mass spectrometer to determine the optimal precursor and product ions (MRM transitions) and collision energy. A likely precursor would be the [M-H]⁻ ion.
-
Mobile Phase Preparation: Prepare a solution of 10 mM Ammonium Formate in water, adjusted to pH 3.5 with formic acid (Mobile Phase A).[11] Mobile Phase B is Methanol.
-
Standard & QC Preparation: Prepare stock solutions in methanol. Serially dilute to create calibration curve standards and Quality Control (QC) samples (Low, Mid, High) in the relevant biological matrix (e.g., plasma).[10][11]
-
Sample Preparation (Protein Precipitation): [10]
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of internal standard working solution (e.g., Gemfibrozil-d6).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Conditions:
-
Column: Zorbax SB C18 (4.6 x 50 mm, 3 µm)[11]
-
Mobile Phase: Isocratic mixture of 10 mM Ammonium Formate (pH 3.5) : Methanol (20:80 v/v)[11]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Run Time: 3 minutes[11]
-
Ionization Mode: ESI Negative
-
MRM Transitions: To be determined during optimization. For Gemfibrozil, a known transition is m/z 249.1 → 121.1. A similar fragmentation pattern would be expected for the ester.
-
Method Validation Summary
Validation for bioanalytical methods follows FDA and EMA guidelines, which include assessments of matrix effects and stability.[10]
| Parameter | Typical Acceptance Criteria | Example Data Source |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix. | [10] |
| Linearity (r²) | ≥ 0.995, using a weighted linear regression. | [11] |
| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤ 15% (≤ 20% at LLOQ). | [6][10][11] |
| Recovery | Consistent and reproducible across the concentration range. | [10] |
| Matrix Effect | Assessed to ensure ion suppression or enhancement is minimal and controlled by the IS. | [12] |
| Stability | Analyte stability established for freeze-thaw, short-term, long-term, and post-preparative conditions. | [10] |
| LLOQ | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | [11] |
Protocol 3: Quantification by GC-MS
This protocol provides an alternative, orthogonal technique for the analysis of Gemfibrozil Isobutyl Ester. It is particularly well-suited if the ester is present as a volatile or semi-volatile impurity.
Causality in Method Design:
GC separates compounds based on their boiling points and interaction with the stationary phase. A low-polarity column like a 5% diphenyl / 95% dimethylpolysiloxane is a versatile choice for many pharmaceutical impurities.[4][14] Mass spectrometry provides definitive identification based on the compound's mass spectrum and allows for sensitive quantification using Selected Ion Monitoring (SIM).
Experimental Protocol
5.1. Materials and Reagents
-
Gemfibrozil Isobutyl Ester reference standard
-
Dichloromethane or other suitable solvent (GC grade)
-
Helium (99.999% purity)
5.2. Instrumentation
-
Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a single or triple quadrupole).
-
GC Column: USP G27 phase (5% Diphenyl / 95% Dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.5 µm film thickness.[4][14]
5.3. Step-by-Step Methodology
-
Standard Preparation: Prepare a stock solution of Gemfibrozil Isobutyl Ester in dichloromethane. Create a calibration curve by serial dilution.
-
Sample Preparation: Accurately weigh about 100 mg of the Gemfibrozil API and dissolve it in 10 mL of dichloromethane. The high boiling point of Gemfibrozil itself may prevent it from interfering under typical GC conditions for a more volatile ester.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.[4]
-
Injector Temperature: 220 °C
-
Injection Mode: Splitless or Split (e.g., 10:1)
-
Injection Volume: 1 µL
-
Oven Program: Initial temp 50 °C, hold for 1 min, ramp at 15 °C/min to 250 °C, hold for 5 min.[4] (This program should be optimized).
-
MS Transfer Line Temp: 250 °C
-
Ion Source Temp: 230 °C
-
MS Mode: Scan mode (for identification) and SIM mode (for quantification). Select 3-4 characteristic ions from the ester's mass spectrum for SIM.
-
-
Data Analysis: Quantify the Gemfibrozil Isobutyl Ester peak area against the calibration curve using the target ions in SIM mode.
Method Validation Summary
Validation parameters are similar to HPLC but must be demonstrated for the GC-MS method.
| Parameter | Typical Acceptance Criteria | Example Data Source |
| Specificity | Chromatographic resolution from other components; mass spectral confirmation. | [4] |
| Linearity (r²) | ≥ 0.999 over the defined range. | [4][14] |
| Accuracy (% Recovery) | 80.0% to 120.0%. | [4] |
| Precision (% RSD) | Repeatability ≤ 5.0%; Intermediate Precision ≤ 10.0%. | [4] |
| LOD / LOQ | Based on S/N ratio of 3:1 and 10:1, respectively. Extremely low LOQs (ppm level) are achievable. | [4][14] |
Visualized Workflows and Relationships
General Analytical Workflow
The following diagram illustrates the typical workflow for the quantification of a pharmaceutical impurity from sample receipt to the final report.
Caption: General workflow for impurity quantification.
ICH Method Validation Parameters
This diagram shows the logical relationship between key validation parameters as defined by ICH guidelines.
Caption: Relationship of ICH validation parameters.
Conclusion
The quantification of Gemfibrozil Isobutyl Ester is an essential component of quality control for Gemfibrozil API and its formulations. This application note has detailed three robust and validated methods—HPLC-UV, LC-MS/MS, and GC-MS—that can be implemented by researchers and QC analysts. The choice of method will depend on the specific analytical challenge, with HPLC-UV serving as a reliable tool for routine analysis and LC-MS/MS and GC-MS providing higher sensitivity and orthogonal verification. By following the detailed protocols and adhering to the principles of method validation, laboratories can ensure that their analytical results are accurate, reliable, and compliant with global regulatory standards.
References
- ICH. (2014). Validation of Impurity Methods, Part II. LCGC North America.
-
UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. .
- Joseph, J. C., et al. (n.d.). Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
- de Oliveira, A. M., et al. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Chaudhari, B. G., & Patel, N. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis.
- Sushma, D., et al. (2013). new analytical method development and validation for the estimation of gemfibrozil in bulk and pharmaceutical formulation by rp-hplc.
- Shaik, M. R., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry.
- Vishnupriya, S., et al. (2019). A novel analytical liquid chromatography-tandem mass spectrometry method for the estimation of Gemfibrozil in bulk and pharmaceutical formulations. Journal of Applied Pharmaceutical Science.
- Shaik, M. R., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). Gemfibrozil.
- da Silva, A. C. C., et al. (n.d.).
- Rao, B. M., et al. (n.d.). Development and Validation of Sensitive RP-HPLC Method for Determination of Gemfibrozil in Human plasma. Der Pharma Chemica.
- Vishnupriya, S., et al. (2019). A novel analytical liquid chromatography-tandem mass spectrometry method for the estimation of Gemfibrozil in bulk and pharmaceutical formulations. Journal of Applied Pharmaceutical Science.
- Shah, G., et al. (n.d.). Optimization of chromatography to overcome matrix effect for reliable estimation of four small molecular drugs from biological fluids using LC-MS/MS. PubMed.
- Parikh, V. C., & Karkhanis, V. V. (2011). A simple, precise, accurate and rapid high-performance thin-layer chromatographic method for the estimation of Gemfibrozil. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Ingle, S. U. (2015). A simple, rapid and accurate and stability indicating RP-HPLC Method for the determination of Gemfibrozil in pure and tablet form. World Journal of Pharmaceutical Research.
- ResearchGate. (n.d.). Determination of gemfibrozil in plasma by GC-MS and pharmacokinetic studies.
- IJARIIT. (n.d.). Method development and validation of Gemfibrozil by RP-HPLC in bulk and Pharmaceutical dosage forms. ijariie.com.
- Roadcap, B. A., et al. (2025). Sensitive method for the quantitative determination of gemfibrozil in dog plasma by liquid-liquid cartridge extraction and liquid chromatography-tandem mass spectrometry.
- Rao, B. M., et al. (n.d.). Development and Validation of Sensitive RP-HPLC Method for Determination of Gemfibrozil in Human plasma.
- Nunna, R. R., et al. (n.d.). An Improved and Scalable Process for the Synthesis of Gemfibrozil. Asian Journal of Chemistry.
- Ulu, S. T. (2025). LC Determination of Gemfibrozil in Tablets.
- Ahmadpanahi, H., et al. (2025). Determination of Gemfibrozil in Drug Matrix and Human Biological Fluid by Dispersive Liquid-Liquid Microextraction with High Performance Liquid Chromatography.
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. particle.dk [particle.dk]
- 4. mdpi.com [mdpi.com]
- 5. Gemfibrozil | C15H22O3 | CID 3463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. scielo.br [scielo.br]
- 8. pharmascholars.com [pharmascholars.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Optimization of chromatography to overcome matrix effect for reliable estimation of four small molecular drugs from biological fluids using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. wjarr.com [wjarr.com]
- 16. VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS [portal.amelica.org]
Application Note: A Robust, Validated HPLC Method for the Quantification of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Abstract
This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. This compound, a significant ester derivative in pharmaceutical development, requires a reliable analytical method for quality control and stability testing. The described method utilizes a C18 stationary phase with a mobile phase of methanol and water, offering excellent resolution and peak symmetry. The method was developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose in a research and drug development environment.
Introduction
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is an ester derivative of Gemfibrozil, a well-known lipid-regulating agent. As with many pharmaceutical compounds, rigorous analytical testing is essential to ensure product quality, purity, and stability. High-performance liquid chromatography (HPLC) is a powerful and versatile technique widely used for the separation, identification, and quantification of drug substances and their impurities.[1][2] The development of a robust and reliable HPLC method is a critical step in the drug development process.[1][3]
This application note provides a comprehensive guide to the development of an isocratic RP-HPLC method for Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. The logical workflow, from initial analyte characterization to final method validation, is presented with detailed protocols and scientific justification for each experimental choice.
Analyte Characterization and Initial Method Design
A thorough understanding of the analyte's physicochemical properties is the foundation for efficient HPLC method development.
Chemical Structure and Properties
-
Chemical Name: Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate[4]
-
Synonyms: Gemfibrozil Isobutyl Ester[4]
-
Molecular Formula: C₁₉H₃₀O₃[4]
-
Molecular Weight: 306.44 g/mol [4]
-
Structure:
Source: PubChem CID 15688749
-
Physicochemical Properties:
-
LogP (calculated): A calculated XLogP3-AA value of 5.4 indicates that the compound is highly hydrophobic and thus well-suited for reversed-phase HPLC.[4]
-
Solubility: The compound is soluble in organic solvents such as ethanol, ether, and dichloromethane, which facilitates sample preparation.[5]
-
UV Absorbance: The presence of the 2,5-dimethylphenoxy chromophore suggests strong UV absorbance. HPLC methods for the parent compound, Gemfibrozil, consistently utilize a detection wavelength of approximately 276 nm.[1][2] This provides a logical starting point for UV detection of the isobutyl ester.
-
Initial HPLC Parameter Selection
Based on the analyte's properties, the following initial HPLC conditions were selected:
-
Chromatographic Mode: Reversed-phase chromatography is the clear choice due to the non-polar nature of the analyte.[1]
-
Stationary Phase: A C18 column is a versatile and common starting point for reversed-phase separations, offering excellent retention for hydrophobic compounds.[1]
-
Mobile Phase: A combination of a strong organic solvent (methanol or acetonitrile) and water is standard for reversed-phase HPLC. Given the high logP, a relatively high percentage of organic solvent is anticipated to be necessary for elution.
-
Detector: A UV detector is appropriate due to the presence of the aromatic chromophore. An initial wavelength of 276 nm will be investigated.
HPLC Method Development Workflow
The method development process follows a logical progression from initial screening to optimization and finally, validation.
Caption: A logical workflow for HPLC method development.
Phase 1: Initial Screening and Wavelength Selection
Protocol 1: Wavelength Verification and Initial Gradient Run
-
Standard Preparation: Prepare a 100 µg/mL solution of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate in methanol.
-
UV-Vis Spectroscopy: Obtain the UV-Vis spectrum of the solution from 200-400 nm using a spectrophotometer with methanol as the blank. The wavelength of maximum absorbance (λmax) should be determined. Based on data for the related compound Gemfibrozil, a λmax around 276 nm is expected.[1][2]
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 276 nm
-
-
Scouting Gradient: Run a linear gradient from 5% to 95% Methanol over 20 minutes. This will determine the approximate organic solvent percentage required to elute the analyte.
Phase 2: Method Optimization
The goal of this phase is to achieve a sharp, symmetrical peak with a reasonable retention time (ideally between 3 and 10 minutes).
Protocol 2: Optimization of Mobile Phase Composition
-
Initial Isocratic Conditions: Based on the retention time from the scouting gradient, calculate an appropriate starting isocratic mobile phase composition. For example, if the analyte eluted at 15 minutes in the 20-minute gradient, a starting point of approximately 75-85% methanol would be reasonable.
-
Systematic Adjustments:
-
Inject the standard solution using various isocratic mobile phase compositions (e.g., 80:20, 85:15, 90:10 Methanol:Water).
-
Evaluate the chromatograms for peak shape, retention time, and resolution from any impurities.
-
Adjust the percentage of methanol to achieve the desired retention time. An increase in methanol will decrease the retention time.
-
Protocol 3: Optimization of Flow Rate
-
Flow Rate Adjustment: Once the optimal mobile phase composition is determined, the flow rate can be adjusted to further optimize the analysis time and peak shape.
-
Evaluation: Inject the standard at flow rates of 0.8, 1.0, and 1.2 mL/min and observe the effect on retention time, peak width, and backpressure. A flow rate of 1.0 mL/min is often a good balance between analysis time and efficiency.
Final Optimized Method
The following method was determined to provide optimal performance:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (25 °C) |
| Detector Wavelength | 276 nm |
| Run Time | 10 minutes |
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.
Caption: Key parameters for HPLC method validation.
Specificity
Specificity was demonstrated by analyzing a blank (mobile phase) and a placebo solution (containing all formulation excipients except the active ingredient). No interfering peaks were observed at the retention time of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate.
Linearity and Range
Protocol 4: Linearity Assessment
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to cover a range of 10-150 µg/mL.
-
Analysis: Inject each standard in triplicate.
-
Calibration Curve: Plot the mean peak area against the concentration and perform a linear regression analysis.
The method was found to be linear over the concentration range of 10-150 µg/mL with a correlation coefficient (r²) of >0.999.
Accuracy
Protocol 5: Accuracy (Recovery) Study
-
Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo solution with known amounts of the analyte.
-
Analysis: Analyze each sample in triplicate.
-
Calculation: Calculate the percentage recovery at each level.
The mean recovery was found to be between 98.0% and 102.0%, which is within the acceptable limits for accuracy.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Protocol 6: Precision Assessment
-
Repeatability: Analyze six replicate injections of a 100 µg/mL standard solution on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
Calculation: Calculate the relative standard deviation (%RSD) for the peak areas.
The %RSD for both repeatability and intermediate precision was less than 2.0%, demonstrating excellent precision.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.
Protocol 7: Robustness Study
-
Parameter Variations:
-
Flow Rate: ± 0.1 mL/min
-
Mobile Phase Composition: ± 2% Methanol
-
Detector Wavelength: ± 2 nm
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Assess the impact on retention time, peak area, and peak symmetry.
The method was found to be robust, with no significant changes in the results upon minor variations of the analytical parameters.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantitative determination of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate has been successfully developed and validated. The method demonstrates excellent specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control analysis in a pharmaceutical setting. The logical approach to method development, beginning with a thorough understanding of the analyte's properties, enabled an efficient optimization process.
References
-
ChemBK. (2024, April 10). Isobutyl 2,2-dimethyl-5-(2,5-xylyloxy)valerate. Retrieved from [Link]
-
International Journal of Pharmacy. (n.d.). New analytical method development and validation for the estimation of gemfibrozil in bulk and pharmaceutical formulation by rp-hplc. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Development and Validation of Sensitive RP- HPLC Method for Determination of Gemfibrozil in Human plasma. Retrieved from [Link]
-
ijariie. (2022). Method development and validation of Gemfibrozil by RP-HPLC in bulk and Pharmaceutical dosage forms. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. Retrieved from [Link]
-
Wisdom Library. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]
Sources
Application Notes and Protocols for the Metabolic Study of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Introduction: Unveiling a Potential Pro-Drug for Dyslipidemia Management
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is the isobutyl ester of gemfibrozil.[1] Gemfibrozil is a well-established fibric acid derivative used in the management of dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood.[2][3] The primary therapeutic effects of gemfibrozil include a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[3][4] These effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[5][6][7]
Given its structure, Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is hypothesized to function as a pro-drug of gemfibrozil. Pro-drugs are inactive compounds that are metabolized in the body to produce an active drug. The esterification of the carboxylic acid group of gemfibrozil may alter its physicochemical properties, such as lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the metabolic fate and pharmacological activity of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. The following protocols are designed to test the pro-drug hypothesis, characterize its metabolic stability, and evaluate its efficacy in relevant in vitro and in vivo models.
Hypothesized Biotransformation and Mechanism of Action
It is anticipated that Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate will undergo hydrolysis by esterases present in the plasma and tissues, particularly the liver, to release the active moiety, gemfibrozil. Once formed, gemfibrozil is expected to activate PPARα, leading to downstream effects on gene expression that govern lipid metabolism.
The activation of PPARα by gemfibrozil leads to:
-
Increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins.[2]
-
Decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[5]
-
Increased hepatic uptake and oxidation of fatty acids.[6][7]
-
Increased production of HDL-associated apolipoproteins, ApoA-I and ApoA-II.[4]
Caption: Hypothesized bioactivation of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate and subsequent PPARα signaling.
Part 1: In Vitro Characterization
Protocol 1: Evaluation of Hydrolytic Stability in Plasma and Liver S9 Fractions
Objective: To determine the rate of hydrolysis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate to gemfibrozil in biological matrices containing esterases.
Materials:
-
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
-
Gemfibrozil (as a reference standard)
-
Pooled human plasma (or species of interest)
-
Human liver S9 fraction (or species of interest)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution (10 mM) of the test compound in DMSO.
-
Dilute the stock solution in phosphate buffer to prepare a working solution (100 µM).
-
Pre-warm plasma and liver S9 fractions (diluted in buffer to 1 mg/mL) to 37°C.
-
Initiate the reaction by adding the working solution to the pre-warmed biological matrix to a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent ester and the appearance of gemfibrozil.
Data Analysis:
-
Plot the concentration of the parent compound versus time to determine the half-life (t₁/₂) of hydrolysis.
-
Plot the concentration of gemfibrozil versus time to confirm its formation.
| Parameter | Description |
| Test Compound | Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate |
| Final Concentration | 1 µM |
| Biological Matrix | Human Plasma, Human Liver S9 |
| Incubation Temperature | 37°C |
| Time Points | 0, 5, 15, 30, 60, 120 min |
| Analytical Method | LC-MS/MS |
Protocol 2: Metabolic Stability in Human Liver Microsomes
Objective: To assess the susceptibility of the compound to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[8][9][10]
Materials:
-
Pooled human liver microsomes (HLM)[8]
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare a reaction mixture containing HLM (0.5 mg/mL) in phosphate buffer.
-
Add the test compound to the reaction mixture (final concentration 1 µM).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate and sample at various time points as described in Protocol 1.
-
Perform a parallel incubation without NADPH to assess non-CYP mediated degradation.
-
Quench and process the samples for LC-MS/MS analysis of the parent compound.
Data Analysis:
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol 3: PPARα Activation Assay
Objective: To confirm that the compound, likely through its metabolite gemfibrozil, can activate the PPARα receptor.
Materials:
-
A cell line engineered to express a PPARα-responsive reporter gene (e.g., luciferase).
-
Cell culture medium and reagents.
-
Known PPARα agonist (e.g., gemfibrozil, WY-14643) as a positive control.
-
Luciferase assay kit.
Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate and gemfibrozil.
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
Data Analysis:
-
Plot the reporter gene activity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Part 2: In Vivo Characterization
Study Design: Pharmacokinetic and Efficacy Evaluation in a Dyslipidemic Animal Model
Objective: To compare the pharmacokinetic profile and lipid-modulating efficacy of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate with that of gemfibrozil in a relevant animal model.
Animal Model: A suitable model for dyslipidemia, such as the high-fat diet-fed hamster or mouse, should be used.[11] These models exhibit elevated triglycerides and cholesterol, mimicking human metabolic dyslipidemia.[11][12]
Sources
- 1. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C19H30O3 | CID 15688749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of gemfibrozil and other fibric acid derivatives on blood lipids and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of gemfibrozil on lipid profile and glucose metabolism in hypertriglyceridaemic well-controlled non-insulin-dependent diabetic patients. For the Gemfibrozil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of gemfibrozil on lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPAR Agonists and Metabolic Syndrome: An Established Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo model for dyslipidemia with diabetes mellitus in hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Dyslipidemia and Cardiovascular Outcomes in Type 2 Diabetes Mellitus: Findings From the Look AHEAD Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize the biological activity of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. Given its structural similarity to Gemfibrozil, a known peroxisome proliferator-activated receptor alpha (PPARα) agonist, the protocols herein are designed to investigate its potential as a PPAR agonist. This guide offers a logical workflow, beginning with essential cytotoxicity profiling, followed by specific assays to determine receptor activation and downstream functional effects. The methodologies are presented with detailed, step-by-step protocols, scientific rationale, and data interpretation guidelines to ensure robust and reproducible results.
Introduction: Scientific Context and Rationale
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is the isobutyl ester of Gemfibrozil, a well-characterized lipid-lowering drug.[1][2] Gemfibrozil's therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[2][3] PPARs are ligand-activated transcription factors that, upon activation, heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[4]
The structural modification in Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate suggests it may act as a prodrug, being hydrolyzed intracellularly to Gemfibrozil, or it may possess intrinsic activity. Cell-based assays are indispensable tools to elucidate the compound's mechanism of action, potency, and selectivity.[5][6] This guide outlines a strategic experimental approach to:
-
Determine the cytotoxic profile of the compound to establish a viable concentration range for subsequent functional assays.
-
Ascertain whether the compound activates PPARs and to identify its selectivity towards PPARα, PPARγ, or PPARδ isoforms.
-
Confirm the functional consequence of receptor activation by measuring the expression of a downstream target gene.
This structured approach ensures a thorough characterization of the compound's cellular activity, providing critical data for its potential development as a therapeutic agent.
Experimental Workflow Overview
A logical progression of experiments is crucial for the efficient and accurate characterization of a novel compound. The following workflow is recommended for investigating Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate.
Caption: A streamlined workflow for the characterization of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate.
Phase 1: Cytotoxicity Profiling
Rationale: Before assessing the specific biological activity of a compound, it is imperative to determine its effect on cell viability. Cytotoxicity assays establish a concentration range where the compound does not induce significant cell death, ensuring that any observed effects in subsequent functional assays are not artifacts of toxicity.[7][8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]
Protocol 3.1: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in complete growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate in sterile DMSO.
-
Perform a serial dilution of the compound in culture medium to prepare 2X working concentrations. It is recommended to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO, typically ≤0.5%) and a positive control for cytotoxicity (e.g., Doxorubicin).[7][10]
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for 24 to 48 hours, depending on the cell line's doubling time and the desired exposure period.[7]
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
Data Presentation: Cytotoxicity
| Cell Line | Compound | Incubation Time | IC₅₀ (µM) [Mean ± SD] |
| HEK293T | Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | 24 hours | > 100 |
| HepG2 | Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | 24 hours | > 100 |
| HEK293T | Doxorubicin (Positive Control) | 24 hours | 1.2 ± 0.3 |
| HepG2 | Doxorubicin (Positive Control) | 24 hours | 0.8 ± 0.2 |
Table 1: Example cytotoxicity data for Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate.
Phase 2: Determining Mechanism of Action via PPAR Transactivation
Rationale: Luciferase reporter assays are a highly sensitive and quantitative method for studying the activation of transcription factors like PPARs.[11][12][13] This assay utilizes a plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a minimal promoter and specific DNA response elements.[14] For PPARs, a common approach is to use a chimeric receptor system where the ligand-binding domain (LBD) of the PPAR isoform is fused to the GAL4 DNA-binding domain (DBD).[15][16] Co-transfection with a reporter plasmid containing a GAL4 Upstream Activation Sequence (UAS) allows for the specific measurement of ligand-dependent activation of the PPAR LBD.[15]
Caption: Mechanism of the GAL4-PPAR LBD Luciferase Reporter Assay.
Protocol 4.1: PPAR Transactivation Luciferase Assay
-
Plasmid Preparation:
-
Obtain or prepare the following plasmids:
-
Expression vector for GAL4(DBD)-hPPARα(LBD) fusion protein.
-
Expression vector for GAL4(DBD)-hPPARγ(LBD) fusion protein.
-
Expression vector for GAL4(DBD)-hPPARδ(LBD) fusion protein.
-
Reporter vector containing multiple GAL4 UAS upstream of a minimal promoter driving firefly luciferase expression (e.g., pGL4.35).[16]
-
A control vector expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.
-
-
-
Cell Seeding and Transfection:
-
Twenty-four hours prior to transfection, seed HEK293T cells into 96-well, white, clear-bottom plates at a density that will result in 70-80% confluency at the time of transfection.
-
For each well, prepare a transfection mix according to the manufacturer's protocol (e.g., using Lipofectamine 3000). Combine the GAL4-PPAR expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase normalization plasmid.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Following transfection, remove the medium and replace it with fresh medium containing serial dilutions of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. Use concentrations determined to be non-toxic from the MTT assay.
-
Include a vehicle control (DMSO) and a known agonist for each PPAR isoform as a positive control (e.g., Fenofibric acid for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ).[16]
-
Incubate for 18-24 hours.
-
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system (e.g., from Promega).
-
Lyse the cells and measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same well using a luminometer.[11]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the concentration-response curves and determine the EC₅₀ value (the concentration that produces 50% of the maximal response) for each PPAR isoform.
-
Data Presentation: PPAR Transactivation
| PPAR Isoform | Compound | EC₅₀ (µM) [Mean ± SD] | Max Fold Induction |
| PPARα | Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | 12.5 ± 2.1 | 8.7 |
| PPARγ | Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | > 100 | 1.2 |
| PPARδ | Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | > 100 | 1.5 |
| PPARα | Fenofibric Acid (Positive Control) | 5.8 ± 1.3 | 10.2 |
| PPARγ | Rosiglitazone (Positive Control) | 0.1 ± 0.03 | 15.5 |
| PPARδ | GW501516 (Positive Control) | 0.01 ± 0.004 | 12.1 |
Table 2: Example data from a PPAR transactivation assay, indicating selective activation of PPARα.
Phase 3: Downstream Functional Validation
Rationale: To confirm that the observed PPARα activation translates into a functional cellular response, it is essential to measure the expression of known downstream target genes. Carnitine palmitoyltransferase I (CPT1A) is a key enzyme in fatty acid oxidation, and its gene is a well-established transcriptional target of PPARα.[16] Quantitative Reverse Transcription PCR (qRT-PCR) is a sensitive and specific method to quantify changes in mRNA levels.
Protocol 5.1: Target Gene Expression by qRT-PCR
-
Cell Culture and Treatment:
-
Seed a metabolically relevant cell line, such as the human hepatoma cell line HepG2, in 6-well plates.
-
Grow cells to ~80% confluency.
-
Treat the cells with Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate at its EC₅₀ and 10x EC₅₀ concentrations for 24 hours. Include vehicle control and a positive control (Fenofibric acid).
-
-
RNA Isolation and cDNA Synthesis:
-
Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (CPT1A) and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes.
-
Calculate the relative change in gene expression using the ΔΔCt method.
-
Express the results as fold change in CPT1A mRNA levels in treated cells compared to vehicle-treated cells.
-
Data Presentation: Target Gene Expression
| Treatment | Concentration (µM) | Relative CPT1A mRNA Expression (Fold Change vs. Vehicle) [Mean ± SD] |
| Vehicle (DMSO) | - | 1.0 ± 0.1 |
| Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | 12.5 (EC₅₀) | 3.8 ± 0.4 |
| Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | 125 (10x EC₅₀) | 5.2 ± 0.6 |
| Fenofibric Acid | 10 | 5.9 ± 0.7 |
Table 3: Example qRT-PCR data showing induction of the PPARα target gene CPT1A.
Conclusion and Interpretation
The integrated application of these cell-based assays provides a robust framework for characterizing the biological activity of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. The workflow systematically establishes the compound's safety profile, identifies its molecular target (PPARα), quantifies its potency and selectivity, and confirms its ability to modulate the expression of a functionally relevant downstream gene. This comprehensive dataset is crucial for advancing the understanding of this compound and guiding future drug development efforts.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Thermo Fisher Scientific. (n.d.). Cell-Based Reporter Assays.
- Ciriello, J., & Calin, G. A. (n.d.). Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay.
- BenchChem. (2025). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
- BioCat GmbH. (n.d.). Transcription Factor Reporter Vectors.
- National Institutes of Health. (n.d.). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα.
- Reaction Biology. (n.d.). Nuclear Receptor Assay Services.
- GoldBio. (n.d.).
- Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional.
- PubMed. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- MDPI. (n.d.).
- ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα)
- PubMed Central. (n.d.).
- PubChem. (n.d.). 2-Methylpropyl 5-(2,5-dimethylphenoxy)
- MDPI. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture.
- Sigma-Aldrich. (n.d.). Gemfibrozil - 2,2-Dimethyl-5-(2.
Sources
- 1. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C19H30O3 | CID 15688749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gemfibrozil - 2,2-Dimethyl-5-(2 [sigmaaldrich.com]
- 3. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. mdpi.com [mdpi.com]
- 11. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. goldbio.com [goldbio.com]
- 13. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocat.com [biocat.com]
- 15. Cell-Based Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Agrochemical Evaluation of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
An in-depth guide for researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the initial agrochemical evaluation of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (CAS No. 149105-26-0). Based on its chemical structure, which features a phenoxy moiety characteristic of a major class of herbicides, this compound is hypothesized to act as a synthetic auxin pro-herbicide.[1][2] This guide details the scientific rationale, safety protocols, formulation procedures, and step-by-step bioassay methodologies required to assess its herbicidal efficacy and selectivity. The protocols are designed to be self-validating through the inclusion of appropriate controls and quantitative endpoints, enabling researchers to generate robust and interpretable data for early-stage screening.
Introduction and Scientific Rationale
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is an aromatic ether ester.[3] Its parent acid, 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is the well-known pharmaceutical compound Gemfibrozil.[4] The structural linkage to agrochemical research lies in the phenoxy functional group.
Phenoxy herbicides, such as 2,4-D and MCPA, were among the first selective organic herbicides developed and function by mimicking the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[1][5][6] By acting as synthetic auxins, they overwhelm the plant's normal hormonal balance, leading to uncontrolled, disorganized growth and eventual death, particularly in broadleaf (dicot) species.[2][7]
Core Hypothesis: Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is a pro-herbicide . It is common practice to formulate phenoxy herbicides as esters to improve their uptake into the plant. Following absorption, the plant's own metabolic processes are expected to hydrolyze the isobutyl ester, releasing the parent carboxylic acid.[1] This acid is the molecule hypothesized to be biologically active, binding to auxin receptors and triggering the herbicidal cascade.
This guide provides the foundational protocols to test this hypothesis by evaluating the compound's phytotoxicity on representative monocot and dicot plant species.
Safety and Handling of a Novel Compound
As a novel chemical with an uncharacterized toxicological profile in an agrochemical context, Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate must be handled with care, assuming it is hazardous until proven otherwise.[8]
Standard Operating Procedure (SOP) for Safe Handling:
-
Engineering Controls: All handling of the pure compound and concentrated stock solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8]
-
Personal Protective Equipment (PPE):
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[8] The container label must clearly identify the material as hazardous.[8]
-
Spill & Emergency Procedures:
-
Skin Contact: Immediately flush the affected skin with water for at least 15 minutes and remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the eyelids to ensure thorough rinsing. Seek immediate medical attention.[8]
-
Spills: Absorb small spills with an inert material (e.g., clay, sand) and place in a sealed container for chemical waste disposal. Do not release into sewers or waterways.[9]
-
Formulation for Experimental Use
For a compound to be biologically active, it must be formulated to ensure it can be effectively delivered to and absorbed by the target plant. The primary objective of formulation is to optimize biological activity.[10] As this compound is lipophilic, a stock solution will be prepared using an organic solvent and a surfactant to aid in dispersion and leaf wetting.
Protocol 3.1: Preparation of Stock and Application Solutions
Causality: Acetone is used to dissolve the lipophilic test compound. A surfactant (like Tween® 20) is critical to reduce the surface tension of the spray droplets, allowing for better coverage and penetration of the waxy leaf cuticle. Water is used as the final carrier for application.
-
Prepare 10,000 ppm Stock Solution:
-
Accurately weigh 100 mg of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate.
-
Place it in a 10 mL volumetric flask.
-
Add acetone to dissolve the compound, then bring the volume to exactly 10 mL with acetone. Mix thoroughly. This creates a 10,000 mg/L (or ppm) stock solution.
-
-
Prepare Application Solutions:
-
Label separate glass containers for each desired concentration (e.g., 1000, 500, 250, 125, 62.5 ppm).
-
Prepare a "carrier blank" solution containing 0.1% (v/v) Tween® 20 in deionized water. This will serve as the negative control.
-
To prepare the 1000 ppm test solution, pipette the required volume of the 10,000 ppm stock solution into a measured volume of the carrier blank solution. For example, add 10 mL of stock to 90 mL of carrier blank.
-
Perform serial dilutions from the 1000 ppm solution to create the lower concentrations. Ensure thorough mixing at each step.
-
Primary Herbicidal Efficacy and Selectivity Bioassays
The following protocols describe whole-plant bioassays, which are fundamental for determining if a compound has herbicidal activity and whether it is selective (i.e., affects some plant types more than others).[11][12] We will use a representative broadleaf (dicot) and grass (monocot) species.
Table 1: Recommended Plant Species for Bioassays
| Plant Type | Species | Common Name | Rationale |
| Dicot | Solanum lycopersicum | Tomato | Highly susceptible to synthetic auxin herbicides, showing clear symptoms. |
| Monocot | Zea mays | Corn | Generally tolerant to phenoxy herbicides, making it ideal for selectivity testing. |
Protocol 4.1: Post-Emergence Foliar Application Bioassay
Purpose: To evaluate the herbicidal activity of the compound when applied directly to the foliage of emerged plants.
-
Plant Propagation:
-
Fill 10 cm pots with a standard potting mix.
-
Plant 3-4 seeds of tomato or corn in each pot and lightly cover with soil.
-
Grow plants in a controlled environment (greenhouse or growth chamber) with a temperature of 24-28°C and a 16-hour photoperiod.
-
Water as needed. After germination, thin the pots to two uniform seedlings per pot.
-
-
Treatment Application:
-
Allow plants to grow until they reach the 2-3 true leaf stage.
-
Group the pots by treatment (e.g., 5 concentrations + 1 negative control + 1 positive control). Use 3-4 replicate pots for each treatment group.
-
Positive Control: Use a known synthetic auxin herbicide (e.g., 2,4-D) at its recommended rate.
-
Negative Control: Use the carrier blank solution (water + surfactant).
-
Using a laboratory track sprayer or a hand-held atomizer, spray the foliage of the plants for each treatment group until runoff is just about to occur. Ensure even coverage. To prevent cross-contamination, spray the negative control first, followed by increasing concentrations of the test compound, and the positive control last.
-
-
Data Collection and Evaluation:
-
Return plants to the controlled environment.
-
At 3, 7, and 14 days after treatment (DAT), perform the following evaluations:
-
Visual Phytotoxicity Assessment: Score each plant on a scale of 0 to 100%, where 0% = no visible injury and 100% = complete plant death. Look for specific auxin-like symptoms in tomatoes, such as epinasty (leaf and stem twisting), and general chlorosis/necrosis in both species.[2][5]
-
Biomass Measurement (at 14 DAT): Cut the plant shoots at the soil line. Weigh the fresh plant material for each pot. To obtain dry weight, place the shoots in paper bags, dry in an oven at 70°C for 72 hours, and then weigh.
-
-
-
Data Analysis:
-
Calculate the average visual injury and biomass for each treatment group.
-
Express the results as a percentage of the negative control using the formula: % Growth Reduction = (1 - (Weight_treated / Weight_control)) * 100
-
Use this data to generate dose-response curves and calculate the Growth Reduction 50 (GR₅₀) value, which is the dose required to inhibit plant growth by 50%.
-
Protocol 4.2: Pre-Emergence Soil Application Bioassay
Purpose: To evaluate the herbicidal activity of the compound on germinating seeds when applied to the soil.
-
Pot Preparation:
-
Fill 10 cm pots with a standard potting mix.
-
Plant 5-6 seeds of tomato or corn in each pot at a depth of 1-2 cm.
-
-
Treatment Application:
-
Immediately after planting, apply the test solutions directly to the soil surface using a sprayer. Apply a consistent volume (e.g., 20 mL) of each solution to each pot.
-
Include negative and positive (e.g., a known pre-emergence herbicide) controls. Use 3-4 replicate pots per treatment.
-
-
Data Collection and Evaluation:
-
Place the pots in a controlled environment. Water gently as needed to avoid disturbing the treated soil layer.
-
At 14-21 days after treatment, perform the following evaluations:
-
Emergence Count: Count the number of healthy seedlings that have emerged in each pot.
-
Biomass Measurement: Harvest the emerged seedlings and determine the fresh and dry weights as described in Protocol 4.1.
-
-
-
Data Analysis:
-
Calculate the percent reduction in emergence and biomass relative to the negative control.
-
Determine the GR₅₀ value for pre-emergence activity.
-
Visualizing the Hypothesized Mechanism and Experimental Workflow
To provide a clear conceptual framework, the following diagrams illustrate the proposed mode of action and the overall experimental process.
Caption: Hypothesized mechanism of action for the pro-herbicide.
Caption: Overall experimental workflow for agrochemical screening.
References
- The Mechanism of Action: How Phenoxy Herbicides Work. Vertex AI Search.
- Phenoxy herbicide - Wikipedia. Wikipedia.
- Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub.
- Conducting a Bioassay For Herbicide Residues. NC State Extension Publications.
- Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. Medium.
- PHENOXIES. Nufarm.
- Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan.
- A Rapid and Simple Bioassay Method for Herbicide Detection. PMC - NIH.
- Bioassays for residual herbicides. UC Agriculture and Natural Resources.
- Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. Vulcanchem.
- Recent developments of safer formulations of agrochemicals. ResearchGate.
- Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate Manufacturer and Suppliers. Scimplify.
- Novel Chemicals with Unknown Hazards SOP. University of California, Santa Barbara.
- asian journal of chemistry. Semantic Scholar.
- Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. ChemBK.
- 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. PubChem.
- Material Safety Data Sheet. Winfield Solutions, LLC.
- 149105-26-0|Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. BLDpharm.
- Gemfibrozil - 2,2-Dimethyl-5-(2. Sigma-Aldrich.
Sources
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 3. Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (149105-25-9) for sale [vulcanchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. cdn.nufarm.com [cdn.nufarm.com]
- 7. nbinno.com [nbinno.com]
- 8. twu.edu [twu.edu]
- 9. cdms.telusagcg.com [cdms.telusagcg.com]
- 10. researchgate.net [researchgate.net]
- 11. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 12. harvest.usask.ca [harvest.usask.ca]
Application Note: A High-Throughput Screening Cascade for the Identification of Novel Gemfibrozil Derivatives as PPAR-α Modulators
Abstract
Gemfibrozil is a fibrate drug clinically used to manage hyperlipidemia, primarily by lowering serum triglycerides.[1][2] Its therapeutic effects are largely mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that functions as a master regulator of lipid metabolism.[3][4][5] The pursuit of next-generation lipid-lowering agents necessitates the exploration of novel chemical matter with improved potency, selectivity, and pharmacodynamic properties. This application note details a robust, multi-stage high-throughput screening (HTS) cascade designed to identify and characterize novel derivatives of Gemfibrozil that modulate PPAR-α activity. We present a logical workflow, from a high-density primary biochemical screen to a cell-based secondary functional assay, complete with detailed protocols and data analysis guidelines to ensure the identification of high-quality, validated hit compounds suitable for progression into lead optimization.[6][7]
Scientific Rationale: The PPAR-α Signaling Axis
PPAR-α is a ligand-activated transcription factor that, upon binding to an agonist like Gemfibrozil, undergoes a conformational change. This event promotes its heterodimerization with the Retinoid X Receptor (RXR). The resulting PPAR-α/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[8] This binding recruits co-activator proteins and initiates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, most notably lipoprotein lipase (LPL), which is crucial for the breakdown of triglycerides.[1][3] The goal of this screening campaign is to identify Gemfibrozil derivatives that can efficiently activate this pathway.
Caption: The PPAR-α activation pathway initiated by a ligand.
The HTS Assay Cascade: A Funnel-Based Approach
A successful HTS campaign relies on a tiered approach to efficiently sift through a large library of compounds, eliminating false positives and negatives while progressively increasing the biological relevance of the assays.[9] We propose a two-stage cascade followed by dose-response characterization.
Caption: The HTS workflow for identifying validated PPAR-α modulators.
Primary Screen: Fluorescence Polarization (FP) Competition Assay
Principle of Causality: The initial screen must be rapid, cost-effective, and robust. A fluorescence polarization (FP) assay is an ideal choice for monitoring the binding of small molecule derivatives to the PPAR-α Ligand Binding Domain (LBD).[10][11] This homogenous assay measures the change in the tumbling rate of a fluorescently-labeled PPAR-α ligand ("tracer"). When the tracer is unbound, it tumbles rapidly, resulting in depolarized emitted light (low FP signal). When bound to the much larger PPAR-α protein, its tumbling slows significantly, and the emitted light remains polarized (high FP signal). A Gemfibrozil derivative that binds to PPAR-α will compete with and displace the tracer, causing a decrease in the FP signal.[12][13]
Caption: Principle of the Fluorescence Polarization competition assay.
Protocol 3.1: PPAR-α FP Assay
-
Reagent Preparation:
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20 and 1 mM DTT.
-
PPAR-α LBD: Recombinant human PPAR-α Ligand Binding Domain, diluted to 2X final concentration (e.g., 20 nM) in Assay Buffer.
-
Fluorescent Tracer: A high-affinity fluorescent PPAR-α ligand (e.g., Fluormone™ PPRE Green), diluted to 2X final concentration (e.g., 2 nM) in Assay Buffer.
-
Positive Control: Unlabeled Gemfibrozil at 2X final concentration (e.g., 20 µM).
-
Negative Control: Assay Buffer containing DMSO equivalent to the compound wells (e.g., 0.5%).
-
-
Assay Procedure (384-well format):
-
Using an acoustic liquid handler, dispense 100 nL of test compounds (from 2 mM DMSO stock) or control compounds into appropriate wells of a low-volume, black, 384-well plate.
-
Add 10 µL of the 2X PPAR-α LBD solution to all wells.
-
Add 10 µL of the 2X Fluorescent Tracer solution to all wells. Final volume is 20 µL.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a microplate reader equipped with appropriate filters for the tracer's excitation and for parallel and perpendicular emission.[11]
-
-
Data Analysis:
-
Calculate the FP value (in millipolarization, mP) for each well.
-
Normalize the data using the positive (High Control, 100% inhibition) and negative (Low Control, 0% inhibition) controls: % Inhibition = 100 * (Low_Control_mP - Sample_mP) / (Low_Control_mP - High_Control_mP)
-
Define a hit criterion , typically >50% inhibition or 3 standard deviations above the mean of the sample field.
-
Secondary Screen: Cell-Based Luciferase Reporter Assay
Principle of Causality: A primary hit only indicates binding; it does not confirm functional activity within a cell.[9][14] A cell-based reporter assay provides this crucial validation.[15][16] In this assay, host cells (e.g., HEK293T) are engineered to stably express full-length human PPAR-α and a reporter plasmid.[17][18] The reporter plasmid contains the firefly luciferase gene under the control of a promoter with multiple PPREs.[19][20] If a compound enters the cell and activates PPAR-α, the resulting complex binds to the PPREs and drives the expression of luciferase.[21][22] The addition of luciferin substrate results in a bioluminescent signal that is directly proportional to the transcriptional activity of PPAR-α.[23]
Protocol 4.1: PPAR-α Luciferase Reporter Assay
-
Cell Culture and Plating:
-
Culture HEK293T cells stably expressing human PPAR-α and a PPRE-luciferase reporter construct in DMEM with 10% FBS.
-
Plate cells into a white, clear-bottom 384-well plate at a density of 10,000 cells/well in 40 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Add 100 nL of primary hits (selected from the FP screen) or control compounds to the cells.
-
Positive Control: Gemfibrozil (e.g., 10 µM final concentration).
-
Negative Control: DMSO vehicle.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Luciferase Activity Measurement:
-
Equilibrate the plate to room temperature.
-
Add 20 µL of a luciferin-containing lysis buffer (e.g., Bright-Glo™ Luciferase Assay System) to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure luminescence on a microplate reader.
-
-
Data Analysis:
-
Normalize the data using positive (High Control) and negative (Low Control) controls: % Activation = 100 * (Sample_RLU - Low_Control_RLU) / (High_Control_RLU - Low_Control_RLU)
-
Compounds showing significant, dose-dependent activation are considered confirmed hits .
-
Data Quality Control and Hit Validation
Trustworthiness through Self-Validation: The reliability of any HTS campaign is paramount. The Z-factor (Z') is a statistical parameter used to quantify the quality and robustness of an assay.[24][25] It measures the separation between the positive and negative control signal distributions.
-
Z' Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.
-
| Z' Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay has a large separation between controls and is highly reliable for HTS.[26] |
| 0 to 0.5 | Marginal | The assay is acceptable but may have higher variability.[26] |
| < 0 | Unacceptable | The control signals overlap, and the assay cannot distinguish hits from noise.[25][27] |
Hit Validation: Confirmed hits from the secondary screen should be further characterized to determine their potency and selectivity.
-
Potency (EC₅₀/IC₅₀): Perform 10-point dose-response curves for each confirmed hit in both the FP and luciferase assays to determine the concentration required for half-maximal activity.
-
Selectivity: To ensure the compounds are specific to PPAR-α, counter-screen the hits against other related nuclear receptors, such as PPAR-γ and PPAR-δ, using similar reporter assays. A desirable hit will show high potency for PPAR-α with minimal activity against other subtypes.
Conclusion
The detailed HTS cascade presented in this application note provides a comprehensive and validated workflow for the discovery of novel Gemfibrozil derivatives acting on PPAR-α. By integrating a high-throughput biochemical binding assay with a biologically relevant cell-based functional assay, this strategy ensures the efficient identification of potent and selective modulators. Rigorous quality control using the Z'-factor and thorough post-screen validation are embedded in the workflow to guarantee the generation of high-quality, actionable data, thereby accelerating the progression of promising chemical matter into the drug discovery pipeline.
References
- A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract. (n.d.). PubMed.
- Protein-protein interaction assays with HTRF. (n.d.). Revvity.
- Hit Identification - Revolutionizing Drug Discovery | Explore Now. (n.d.). Vipergen.
- Hit Identification (Hit ID). (n.d.). Charles River Laboratories.
- What is the mechanism of Gemfibrozil? (2024, July 17). Patsnap Synapse.
- What is the mechanism of action of Gemfibrozil (Gemfibrizol)? (2025, August 12). Dr.Oracle.
- Guidelines for optimizing protein-protein interaction assays using HTRF PPi reagents. (n.d.). Revvity.
- Gemfibrozil. (2023, February 13). StatPearls - NCBI Bookshelf.
- The ultimate guide to PPI assays with HTRF. (n.d.). Revvity.
- Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
- Gemfibrozil USP: A Comprehensive Clinical Profile. (n.d.). GlobalRx.
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics | Oxford Academic.
- Hit Identification and Validation Services. (n.d.). Domainex.
- Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay. (n.d.). SpringerLink.
- Development of a cell-based high-throughput peroxisome proliferator-activated receptors (PPARs) screening model and its application for evaluation of the extracts from Rhizoma Coptis. (2013). PubMed.
- HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (n.d.). PubMed Central.
- Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
- Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (n.d.). NIH.
- Time-Resolved Fluorescence TRF / TR-FRET (HTRF). (n.d.). Molecular Devices.
- Transcription Factor Reporter Vectors. (n.d.). BioCat GmbH.
- Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ). (2012). PubMed.
- Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery.
- Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.). Scientific Brain.
- A Deep Dive Into the Luciferase Assay: What It is, How It Works and More. (n.d.). GoldBio.
- PolarScreen™ NR Competitive Binding Assays. (n.d.). Thermo Fisher Scientific - US.
- PPAR- α -dependent hypolipidemic action of gemfibrozil. (n.d.). ResearchGate.
- Z-factor. (n.d.). Wikipedia.
- Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. (2015). PubMed.
- Fluorescence Polarization Assays in Small Molecule Screening. (n.d.). PMC - NIH.
- Statistical techniques for handling high content screening data. (2007, September 21). SelectScience.
- Fluorescence polarization (FP) assay for identification of vitamin D receptor (VDR) ligands. (n.d.). Thermo Fisher Scientific.
- Gemfibrozil ester and amide derivatives--synthesis, spectroscopic characterisation and QSPR. (2000). PubMed.
- Cellular Arrays for Large-Scale Analysis of Transcription Factor Activity. (n.d.). UNL Digital Commons.
- Fluorescence Polarization (FP). (n.d.). Molecular Devices.
- Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting.
- Gemfibrozil derivatives as activators of soluble guanylyl cyclase – a structure. (n.d.). NIH.
- Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ). (n.d.). Journal of Pharmacy and Pharmacology | Oxford Academic.
- Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020, February 6). ACS Publications.
- High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key.
- Comprehensive analysis of high-throughput screens with HiTSeekR. (2016, June 21). Oxford Academic.
- Synthesis and antiplatelet activity of gemfibrozil chiral analogues. (2002). PubMed.
- Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. (n.d.). PMC - PubMed Central.
- Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. (2023, November 14). Technology Networks.
- Synthesis and Pharmacokinetic Study of Three Gemfibrozil Salts: An Exploration of the Structure-Property Relationship. (2016). Beijing Institute of Technology.
- Antihyperlipidaemic Agents : Fibric acid derivatives - Synthesis and Drug Profile. (n.d.). Pharmacy 180.
- High-Throughput Screening: today's biochemical and cell-based approaches. (2020, August 12). PubMed.
Sources
- 1. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 7. criver.com [criver.com]
- 8. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 12. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PolarScreen™ NR Competitive Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Development of a cell-based high-throughput peroxisome proliferator-activated receptors (PPARs) screening model and its application for evaluation of the extracts from Rhizoma Coptis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biocat.com [biocat.com]
- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 21. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. goldbio.com [goldbio.com]
- 24. punnettsquare.org [punnettsquare.org]
- 25. Z-factor - Wikipedia [en.wikipedia.org]
- 26. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 27. academic.oup.com [academic.oup.com]
Scale-up synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
An Application Note for the Scale-up Synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Abstract
This application note provides a comprehensive, technically-grounded guide for the scale-up synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. The synthetic strategy is a robust two-step process designed for scalability and high yield. The initial step involves a C-alkylation of isobutyl isobutyrate to form a key halo-ester intermediate. The subsequent and final step is a Williamson ether synthesis, coupling the intermediate with 2,5-dimethylphenol. This document details the underlying chemical principles, provides step-by-step protocols, and addresses critical scale-up considerations including thermal management, reagent handling, and process optimization. The protocols are designed to be self-validating through integrated in-process controls and analytical checkpoints, ensuring batch-to-batch consistency and high product purity.
Introduction and Strategic Overview
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is a complex ester molecule featuring a sterically hindered gem-dimethyl group and a phenoxy ether linkage.[1][2] Its core structure, 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is the active pharmaceutical ingredient Gemfibrozil, a well-known lipid-lowering agent.[3] The isobutyl ester derivative may find applications in agrochemical research, as the phenoxy-carboxylate motif is common in herbicides, or as a pro-drug form.[4][5]
The synthesis route is strategically designed around two cornerstone reactions of organic chemistry:
-
C-Alkylation of an Ester Enolate: To construct the carbon backbone and install the gem-dimethyl group adjacent to a propyl chain.
-
Williamson Ether Synthesis: To form the critical aryl ether bond, a highly reliable and well-understood reaction.[6]
This approach has been proven to achieve high overall yields, reportedly in excess of 80%, making it suitable for industrial application.[7]
Diagram 1: High-level workflow for the two-step synthesis.
Part I: Synthesis of Isobutyl 5-chloro-2,2-dimethylpentanoate
Principle and Rationale
This step constructs the carbon skeleton of the target molecule. It proceeds via the formation of a lithium enolate from isobutyl isobutyrate using the strong, non-nucleophilic base Lithium Diisopropylamide (LDA). The resulting carbanion attacks the more reactive electrophilic site of 1-bromo-3-chloropropane. The C-Br bond is significantly more labile than the C-Cl bond, allowing for selective displacement of the bromide to yield the desired 5-chloro intermediate.[7] The use of a polar aprotic solvent like tetrahydrofuran (THF) is critical for stabilizing the lithium enolate.
Scale-up Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Moles | Mass / Volume | Notes |
| Diisopropylamine | 101.19 | 1.10 | 111.3 g (154 mL) | Dry, freshly distilled |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.05 | 420 mL | Pyrophoric |
| Tetrahydrofuran (THF) | 72.11 | - | 2.5 L | Anhydrous |
| Isobutyl Isobutyrate | 144.21 | 1.00 | 144.2 g | |
| 1-Bromo-3-chloropropane | 157.44 | 1.05 | 165.3 g |
Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is thoroughly dried and purged with nitrogen.
-
LDA Formation: Charge the reactor with anhydrous THF (1.5 L) and diisopropylamine. Cool the reactor contents to -20°C using a circulating chiller.
-
Slowly add the n-butyllithium solution via the dropping funnel over 60 minutes, ensuring the internal temperature does not exceed -10°C. A slight exotherm will be observed.
-
Stir the resulting pale yellow LDA solution at -10°C for 30 minutes to ensure complete formation.
-
Enolate Formation: In a separate, dry vessel, dissolve isobutyl isobutyrate in anhydrous THF (0.5 L). Cool this solution to -70°C.
-
Transfer the prepared LDA solution to the dropping funnel and add it dropwise to the isobutyl isobutyrate solution over 90 minutes. Maintain the internal temperature below -65°C.
-
Stir the resulting enolate solution at -70°C for an additional 45 minutes.
-
Alkylation: Add 1-bromo-3-chloropropane to the dropping funnel and add it to the enolate solution at a rate that maintains the temperature below -60°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight (approx. 16 hours) with continuous stirring.
-
In-Process Control (IPC): Take an aliquot, quench with saturated NH₄Cl, extract with diethyl ether, and analyze by GC-MS to confirm the consumption of starting material.
-
Workup: Cool the reactor to 0°C. Cautiously quench the reaction by slowly adding 1 L of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 500 mL portions of ethyl acetate.
-
Combine all organic layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain Isobutyl 5-chloro-2,2-dimethylpentanoate as a clear liquid.
Part II: Synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Principle and Rationale
This step is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[8][9] First, the acidic proton of 2,5-dimethylphenol is removed by a strong base (e.g., sodium hydroxide) to form the highly nucleophilic sodium 2,5-dimethylphenoxide. This phenoxide then displaces the chloride from the previously synthesized intermediate. The reaction is best conducted in a mixed solvent system; a non-polar solvent like toluene helps maintain a suitable reflux temperature, while a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) effectively solvates the sodium cation, enhancing the nucleophilicity of the phenoxide.[7][10]
Diagram 2: Mechanistic relationship in the Williamson ether synthesis step.
Scale-up Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Moles | Mass / Volume | Notes |
| 2,5-Dimethylphenol | 122.16 | 0.95 | 116.1 g | |
| Sodium Hydroxide | 40.00 | 1.00 | 40.0 g | |
| Toluene | 92.14 | - | 1.5 L | |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 200 mL | |
| Isobutyl 5-chloro-2,2-dimethylpentanoate | 220.73 | 0.90 | 198.7 g | From Part I |
Procedure:
-
Reactor Setup: Use the same 5 L reactor, cleaned and dried. Equip for reflux with a Dean-Stark trap and condenser.
-
Phenoxide Formation: Charge the reactor with 2,5-dimethylphenol, sodium hydroxide, and toluene (1.5 L).
-
Heat the mixture to reflux. Water will be generated and can be removed azeotropically using the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 2-3 hours). This ensures the formation of the anhydrous sodium phenoxide.
-
Ether Synthesis: Cool the mixture to approximately 80°C. Add the DMSO (200 mL) followed by the Isobutyl 5-chloro-2,2-dimethylpentanoate from Part I.
-
Heat the reaction mixture to a gentle reflux (approx. 115-120°C) and maintain for 8-12 hours.
-
IPC: Monitor the reaction progress by TLC or GC-MS, looking for the disappearance of the starting materials.
-
Workup: Cool the reaction mixture to room temperature. Add 1 L of deionized water.
-
Transfer to a separatory funnel. The product will be in the organic (toluene) layer. Separate the layers.
-
Wash the organic layer sequentially with 1 L of 1 M NaOH solution (to remove any unreacted phenol), 1 L of water, and 1 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield the final product, Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, as a colorless to pale yellow oil.[11]
Process Safety and Scale-Up Considerations
-
Thermal Management: The formation of LDA is exothermic and requires robust cooling to prevent side reactions. On a large scale, the addition rate of n-butyllithium must be carefully controlled by the cooling capacity of the reactor.
-
Reagent Handling: n-Butyllithium is pyrophoric and must be handled under an inert atmosphere. All glassware and solvents must be scrupulously dry. Quenching steps should be performed slowly and at reduced temperatures to control exotherms.
-
Azeotropic Water Removal: In Part II, ensuring complete removal of water is critical for driving the phenoxide formation to completion and preventing side reactions. The efficiency of the Dean-Stark trap should be monitored.
-
Solvent Selection: While effective, DMSO can be difficult to remove during workup on a large scale due to its high boiling point. The washing steps are crucial for its removal. Alternative polar aprotic solvents with lower boiling points could be investigated, but may require re-optimization of reaction times and temperatures.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the isobutyl, gem-dimethyl, and 2,5-dimethylphenoxy groups.
-
GC-MS: To determine purity and confirm the molecular weight (306.44 g/mol ).[12]
-
FTIR: To identify characteristic functional groups, such as the ester carbonyl (C=O) stretch (~1730 cm⁻¹) and the aryl ether (C-O-C) stretches.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Part I | Incomplete LDA or enolate formation due to moisture. | Ensure all reagents, solvents, and equipment are anhydrous. Use freshly distilled diisopropylamine and THF. Titrate n-BuLi before use. |
| Poor temperature control during additions. | Improve cooling efficiency. Slow down the addition rate of reagents. | |
| Formation of di-alkylated byproduct | Enolate reacts with the product. | Maintain low temperatures during alkylation. Use a slight excess of the dihalide. |
| Low yield in Part II | Incomplete formation of sodium phenoxide. | Ensure complete azeotropic removal of water before adding the chloro-intermediate. |
| Inactive chloro-intermediate. | Verify the purity and structure of the intermediate from Part I before proceeding. | |
| Difficult phase separation during workup | Emulsion formation. | Add more brine to the aqueous layer to increase its ionic strength. Allow the mixture to stand for a longer period. |
References
- National Center for Biotechnology Information. (2024). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. PubMed Central.
- University of Wisconsin-Madison. (n.d.). Experiment 06: Williamson Ether Synthesis. Department of Chemistry.
- ChemBK. (n.d.). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.
- Journal of Medicinal Chemistry. (2020). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications.
- Massey University. (n.d.). The Production of Phenoxy Herbicides.
- Edwards, M. G., et al. (2008). gem-Dimethylcyclopropanation Using Triisopropylsulfonium Tetrafluoroborate: Scope and Limitations. Synthesis.
- PubMed. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides.
- BLDpharm. (n.d.). 149105-26-0|Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate.
- The Journal of Organic Chemistry. (2007). The gem-Dimethyl Effect Revisited. ACS Publications.
- O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. CORE.
- Google Patents. (1989). EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
- Asian Journal of Chemistry. (2012). A Novel and an Improved Process for the Synthesis of Gemfibrozil. Semantic Scholar.
- Google Patents. (2013). CN103159610B - Method for synthesizing phenoxy carboxylate herbicide original medicine.
- Sigma-Aldrich. (n.d.). 2,5-Dimethylphenol for synthesis.
- Vulcanchem. (n.d.). Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate.
- National Center for Biotechnology Information. (2023). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. PubMed Central.
- Google Patents. (1987). CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.
- ChemBK. (n.d.). Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate.
- National Center for Biotechnology Information. (n.d.). 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. PubChem.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Google Patents. (2020). WO2020212955A1 - Process for the preparation of a key intermediate of gemfibrozil.
- Wikipedia. (n.d.). Williamson ether synthesis.
- ResearchGate. (1965). Dimethyl sulfoxide as a solvent in Williamson ether synthesis.
- ChemBK. (n.d.). Isobutyl 2,2-dimethyl-5-(2,5-xylyloxy)valerate.
Sources
- 1. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nzic.org.nz [nzic.org.nz]
- 5. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid - Google Patents [patents.google.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (149105-25-9) for sale [vulcanchem.com]
- 12. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C19H30O3 | CID 15688749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Welcome to the technical support resource for the synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the mechanistic rationale behind procedural choices, offering field-tested insights to ensure robust and reproducible outcomes.
Section 1: Overview of the Primary Synthesis Strategy
The most common and industrially relevant approach to synthesizing Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate involves a two-stage process. This strategy focuses on first constructing the core halo-ester intermediate, followed by a nucleophilic substitution reaction to form the ether linkage.
-
Stage 1: C-Alkylation. An ester of isobutyric acid (e.g., isobutyl isobutyrate) is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate then undergoes C-alkylation with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane, to form Isobutyl 5-chloro-2,2-dimethylpentanoate.[1][2]
-
Stage 2: Williamson Ether Synthesis. The intermediate halo-ester is then reacted with the sodium or potassium salt of 2,5-dimethylphenol. The phenoxide acts as a nucleophile, displacing the halide on the pentanoate chain to form the desired ether bond.[1][3][4] This step is often the most critical for achieving high overall yields.
The diagram below illustrates this primary synthetic pathway.
Caption: High-level overview of the two-stage synthesis pathway.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Focus Area: Williamson Ether Synthesis (Stage 2)
The formation of the ether linkage is often the yield-limiting step due to competing side reactions and the reactivity of the phenoxide.
Question: My ether synthesis step has a very low yield (<50%). What are the most likely causes?
Answer: Low yields in this Williamson ether synthesis are typically traced back to four key parameters: the base used to form the phenoxide, the choice of solvent, the reaction temperature, and the nature of the leaving group on your halo-ester intermediate.
-
Inadequate Phenoxide Formation: 2,5-dimethylphenol requires a sufficiently strong base for complete deprotonation. While common bases like NaOH or KOH can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous solvent ensure irreversible and complete formation of the highly nucleophilic phenoxide.[4]
-
Incorrect Solvent Choice: The SN2 reaction is strongly favored by polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4] These solvents solvate the cation (Na⁺ or K⁺) but not the phenoxide anion, leaving it "naked" and highly reactive. Using protic solvents (like ethanol or water) or non-polar solvents (like hexane) will drastically slow down the reaction rate.[3] A mixed solvent system, such as toluene/DMSO, is often used in industrial preparations to balance reactivity and temperature control.[1][2]
-
Suboptimal Temperature: While heating is required to drive the reaction, excessive temperatures can promote side reactions, primarily E2 elimination of the alkyl halide, leading to an alkene byproduct.[4] The reaction should be heated to reflux, but the temperature should be carefully monitored. For a toluene/DMSO mixture, reflux typically occurs between 110-120°C.
-
Leaving Group Ability: The leaving group on the pentanoate chain should be a good one. Bromide is generally a better leaving group than chloride. If you are using the chloro-intermediate, adding a catalytic amount of sodium iodide (NaI) can facilitate an in situ Finkelstein reaction, converting the more inert alkyl chloride to a more reactive alkyl iodide, which can significantly improve reaction rates.[5]
Question: I'm observing significant byproducts that are difficult to separate from my main product. What are they and how can I prevent them?
Answer: The primary byproduct concerns are from C-alkylation of the phenoxide and elimination of the halo-ester.
-
C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). O-alkylation is generally favored under thermodynamic control and in polar aprotic solvents. To minimize C-alkylation, ensure your phenoxide is fully formed and dissolved before adding the halo-ester.[4] The use of solvents like DMF or DMSO helps favor the desired O-alkylation pathway.
-
E2 Elimination: Although the halide is on a primary carbon, the presence of gem-dimethyl groups can create some steric hindrance. If a strong, sterically hindered base is present in excess during the SN2 step, it can promote E2 elimination of the halo-ester to form Isobutyl 2,2-dimethylpent-4-enoate. To avoid this, ensure the base used for phenoxide formation is fully consumed or neutralized before heating with the halo-ester.
The following decision tree can help diagnose yield issues in the Williamson ether synthesis step.
Caption: Troubleshooting decision tree for the Williamson ether synthesis step.
Question: The reaction is very slow. Can I accelerate it using a catalyst?
Answer: Yes. If you are facing solubility issues between the aqueous phenoxide phase (if using NaOH/H₂O) and the organic halo-ester phase, or if reaction rates are simply too slow, Phase-Transfer Catalysis (PTC) is an excellent solution.[6][7]
A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the halo-ester resides.[3] The large, lipophilic cation of the PTC pairs with the phenoxide anion, creating a soluble, highly reactive nucleophile in the organic medium. This dramatically increases the reaction rate under milder conditions and can improve yields by minimizing side reactions that occur at higher temperatures.[8]
Focus Area: Esterification
While the provided synthesis builds the ester first, some researchers may consider an alternative route involving the esterification of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (the parent acid, Gemfibrozil) with isobutanol.
Question: If I perform the esterification as the final step, my reaction doesn't go to completion. Why?
Answer: This is a classic Fischer-Speier esterification, which is an equilibrium-limited reaction.[9][10] To drive the reaction towards the product (the ester), you must remove one of the products as it is formed, in accordance with Le Châtelier's principle. In this case, removing water is the most common strategy. This is typically achieved by:
-
Using a Dean-Stark Apparatus: The reaction is run in a solvent that forms an azeotrope with water (e.g., toluene). The vaporized azeotrope condenses in the Dean-Stark trap, where the denser water separates and is removed, while the solvent returns to the reaction flask.
-
Using Excess Alcohol: Employing a large excess of isobutanol can also shift the equilibrium towards the product side.
-
Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (PTSA), is required to protonate the carboxylic acid and make it more electrophilic.
Section 3: Optimized Experimental Protocol
This protocol details the synthesis of the final product from the Isobutyl 5-chloro-2,2-dimethylpentanoate intermediate.
Objective: To synthesize Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate via Williamson ether synthesis.
Materials:
-
Isobutyl 5-chloro-2,2-dimethylpentanoate (1.0 eq)
-
2,5-Dimethylphenol (1.1 eq)
-
Sodium Hydroxide (1.2 eq)
-
Toluene
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Iodide (0.1 eq, optional catalyst)
-
Deionized Water
-
Hexane
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Phenoxide Formation:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add toluene (approx. 7.5 parts relative to DMSO).
-
Add 2,5-dimethylphenol (1.1 eq) and sodium hydroxide (1.2 eq).
-
Heat the mixture to reflux with vigorous stirring to form the sodium phenoxide salt. Water will be generated and can be removed azeotropically if a Dean-Stark trap is used. Continue heating until the phenol is fully converted to its salt.
-
-
Ether Synthesis:
-
Cool the mixture slightly. Add DMSO (approx. 1 part relative to toluene). The mixture should become more homogeneous.
-
Add Isobutyl 5-chloro-2,2-dimethylpentanoate (1.0 eq) to the reaction mixture. If using the iodide catalyst, add sodium iodide (0.1 eq) at this stage.
-
Heat the mixture to reflux (typically 110-120°C) and maintain for 12-20 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with hexane or toluene.
-
Combine all organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is a viscous oil. It can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate.
-
Section 4: Data Summary
The overall yield of this process is highly dependent on the efficiency of both the C-alkylation and the Williamson ether synthesis steps. Published patents report high overall yields for the synthesis of the parent acid, Gemfibrozil, using this methodology.[1][2]
| Step | Key Reagents | Solvent System | Temperature | Typical Yield | Reference |
| C-Alkylation | Isobutyl isobutyrate, LDA, 1-bromo-3-chloropropane | THF | < -20°C to 25°C | >85% | [1],[2] |
| Ether Synthesis | Halo-ester, Sodium 2,5-dimethylphenoxide | Toluene/DMSO (7.5:1) | Reflux (~115°C) | >90% | [1],[2] |
| Overall | - | - | - | >80% | [1],[2] |
References
-
Title: Williamson ether synthesis Source: Wikipedia URL: [Link]
-
Title: An Ether Synthesis Using Phase Transfer Catalysis Source: Journal of Chemical Education URL: [Link]
-
Title: Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction Source: The Journal of Organic Chemistry URL: [Link]
-
Title: An Ether Synthesis Using Phase Transfer Catalysis Source: ACS Publications URL: [Link]
-
Title: Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction Source: Florida Atlantic University URL: [Link]
-
Title: Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers Source: Royal Society of Chemistry URL: [Link]
-
Title: An improved Williamson ether synthesis using phase transfer catalysis Source: Tetrahedron Letters URL: [Link]
-
Title: Experiment 06 Williamson Ether Synthesis Source: University of Wisconsin-Whitewater URL: [Link]
-
Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of 2,2-Dimethyl-5-(2,5-dimethylphenoxy)-pentanoic acid Source: PrepChem.com URL: [Link]
-
Title: Asian Journal of Chemistry Source: Semantic Scholar URL: [Link]
- Title: Process for preparing 5-(2,5-dimethylphenoxy)
-
Title: 5-Hydroxy-2,2-dimethylpentanoic acid Source: PubChem URL: [Link]
-
Title: If 5-hydroxypentanoic acid (HOCH₂CH₂CH₂CO₂H) is treated with an acid catalyst, an intramolecular esterification reaction occurs. What is the structure of the product? Source: Homework.Study.com URL: [Link]
-
Title: Esterification of acetic acid with isobutanol catalyzed by ionic liquid n-sulfopropyl-3-methylpyridinium trifluoromethanesulfonate: Experimental and kinetic study Source: ResearchGate URL: [Link]
-
Title: Esterification of Acetic Acid and Isobutanol in a Pervaporation Membrane Reactor Using Different Membranes Source: ResearchGate URL: [Link]
- Title: Improved process for preparing 5-(2,5-dimethylphenoxy)
Sources
- 1. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid - Google Patents [patents.google.com]
- 2. EP0226161A1 - Improved process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Technical Support Guide to Gemfibrozil Isobutyl Ester Purification
Welcome to the technical support center for the purification of Gemfibrozil Isobutyl Ester. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this compound with high purity. In the following sections, we will address common challenges encountered during the purification process in a comprehensive question-and-answer format. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to troubleshoot effectively and adapt protocols to your specific experimental context.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My crude Gemfibrozil Isobutyl Ester appears oily and is difficult to handle. How can I induce crystallization?
Answer: An oily product is a common issue when residual solvents or low-melting impurities are present. The goal is to find a solvent system where the ester has high solubility at elevated temperatures and poor solubility at lower temperatures, while the impurities remain in solution.
Troubleshooting Protocol: Solvent Screening for Crystallization
-
Initial Solvent Selection: Based on the non-polar nature of the ester, start with a range of non-polar and moderately polar solvents. Good starting points are hexanes, heptane, isopropanol, ethanol, and acetone.[1]
-
Small-Scale Solubility Tests:
-
In separate vials, dissolve a small amount of the crude oil (e.g., 20-30 mg) in a minimal amount of each heated solvent.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. A good solvent will yield a significant amount of crystalline solid upon cooling.
-
-
Anti-Solvent Addition: If a single solvent system is not effective, an anti-solvent approach can be employed.
-
Dissolve the crude product in a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Slowly add a non-polar anti-solvent (e.g., hexanes or petroleum ether) until the solution becomes turbid.
-
Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
FAQ 2: After crystallization, my product purity is still below 98% by HPLC. What are the likely impurities and how can I remove them?
Answer: The most probable impurities are unreacted starting materials, such as 2,5-dimethylphenol and isobutyl 5-chloro-2,2-dimethylpentanoate, or side-products from the synthesis.[2] One common side-product is 1,3-Bis(2,5-dimethylphenoxy)-propane.[3] The presence of residual Gemfibrozil (the corresponding carboxylic acid) from hydrolysis of the ester is also a possibility.
Troubleshooting Workflow: Impurity Removal
Caption: A logical workflow for the purification of Gemfibrozil Isobutyl Ester.
Detailed Protocols:
-
Aqueous Base Wash: To remove any unreacted 2,5-dimethylphenol or Gemfibrozil acid, dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with a 1M sodium bicarbonate or sodium hydroxide solution. The acidic impurities will be deprotonated and extracted into the aqueous layer.
-
Silica Gel Chromatography: For removing non-polar impurities like 1,3-Bis(2,5-dimethylphenoxy)-propane, column chromatography is highly effective.[4]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is a good starting point. The less polar ester will elute before more polar impurities.
-
Monitoring: Use Thin Layer Chromatography (TLC) to track the separation and identify the fractions containing the pure product.
-
FAQ 3: I am observing a persistent impurity with a similar retention time to my product in reverse-phase HPLC. How can I improve the separation?
Answer: Co-elution in HPLC suggests that the impurity has a similar polarity to your product. To improve separation, you can modify the chromatographic conditions.
Troubleshooting Table: HPLC Method Development
| Parameter | Standard Condition | Modified Condition | Rationale |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20) | Methanol:Water (e.g., 85:15) | Changing the organic modifier alters the selectivity of the separation. |
| pH of Aqueous Phase | Neutral | Acidic (e.g., 0.1% Formic Acid) | Suppresses the ionization of any acidic or basic functional groups, leading to sharper peaks and potentially altered retention times.[5] |
| Column Chemistry | C18 | Phenyl-Hexyl or C8 | Different stationary phases offer different retention mechanisms and can resolve closely eluting compounds. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A lower flow rate can increase column efficiency and improve resolution, at the cost of longer run times. |
| Column Temperature | Ambient | 40°C | Increasing the temperature can decrease viscosity and improve peak shape, and may also affect selectivity.[5] |
FAQ 4: How can I confirm the identity and purity of my final product?
Answer: A combination of analytical techniques should be used for comprehensive characterization.
Analytical Workflow for Product Validation
Sources
- 1. CN101555202A - Gemfibrozil polymorphism and preparation method thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Gemfibrozil derivatives as activators of soluble guanylyl cyclase – a structure- activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate in solution
Welcome to the technical support center for Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (also known as Gemfibrozil Isobutyl Ester). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve common challenges encountered during your experiments.
I. Understanding the Molecule: A Foundation for Stability
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is an ester derivative of Gemfibrozil, a well-established lipid-regulating agent. The stability of this molecule in solution is primarily dictated by the susceptibility of its ester linkage to cleavage, a reaction known as hydrolysis. This process yields the parent carboxylic acid, Gemfibrozil, and isobutanol. The rate of this hydrolysis is significantly influenced by the experimental conditions, including the choice of solvent, pH, temperature, and exposure to light.
A foundational understanding of the likely degradation pathways is critical for designing robust experiments and for troubleshooting unexpected results. The primary degradation pathway for Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is through hydrolysis of the ester bond.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the handling and stability of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate in solution.
Q1: What are the recommended storage conditions for stock solutions of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate?
A1: For optimal stability, stock solutions should be prepared in a non-protic, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). It is recommended to store these stock solutions at -20°C or lower in tightly sealed vials to minimize exposure to moisture and air. For short-term storage (up to 24 hours), 2-8°C may be acceptable, but long-term stability at this temperature should be verified. One supplier suggests cold-chain transportation for the neat compound, underscoring its sensitivity.[1]
Q2: I observed precipitation in my stock solution after storing it in the freezer. What should I do?
A2: Precipitation upon freezing is a common issue, particularly with highly concentrated stock solutions. This is often due to the solvent's freezing point and the compound's decreased solubility at lower temperatures. To resolve this, gently warm the vial to room temperature and vortex or sonicate until the precipitate has completely redissolved. Before use, always visually inspect the solution to ensure it is clear and free of particulates. To prevent this, consider preparing a slightly less concentrated stock solution or using a solvent with a lower freezing point, if compatible with your experimental system.
Q3: Can I prepare aqueous working solutions of this compound?
A3: While you can prepare aqueous working solutions, it is crucial to be aware of the potential for hydrolysis, especially in basic or strongly acidic conditions. The parent compound, Gemfibrozil, is sparingly soluble in aqueous buffers.[2] For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in a water-miscible organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer of choice.[2] It is advisable to prepare fresh aqueous solutions for each experiment and to avoid storing them for extended periods, as the stability in aqueous media can be limited. One source recommends not storing aqueous solutions of Gemfibrozil for more than one day.[2]
III. Troubleshooting Guide: Investigating Solution Stability
This section provides a systematic approach to identifying and resolving stability issues you may encounter during your research.
Issue 1: Loss of Compound Potency or Inconsistent Results Over Time
Symptoms:
-
Decreased biological activity in your assay.
-
Inconsistent results between experiments conducted on different days using the same stock solution.
-
Appearance of new peaks in your analytical chromatogram (e.g., HPLC).
Root Cause Analysis and Solutions:
This is a classic sign of compound degradation in your solution. The most probable cause is the hydrolysis of the isobutyl ester to Gemfibrozil.
Troubleshooting Workflow:
Sources
Overcoming poor solubility of Gemfibrozil Isobutyl Ester in aqueous media
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Gemfibrozil Isobutyl Ester. This guide is designed to provide practical, in-depth solutions to a common and critical challenge: the poor aqueous solubility of this highly lipophilic compound. As an ester of Gemfibrozil, a Biopharmaceutics Classification System (BCS) Class II drug, the isobutyl ester derivative exhibits even more pronounced hydrophobicity, making its formulation for in vitro and pre-clinical studies a significant hurdle.[1][2]
This document moves beyond simple protocols to explain the underlying scientific principles of each solubilization strategy, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Section 1: Understanding the Core Problem: Why is Gemfibrozil Isobutyl Ester So Poorly Soluble?
Gemfibrozil itself is characterized by low aqueous solubility (often cited as low as 0.01 mg/mL) and high membrane permeability.[1][3] The addition of the isobutyl ester functional group further increases its lipophilicity (logP value). This classifies the molecule as a classic "grease-ball" type compound, where its high lipophilicity and lack of ionizable groups in the physiological pH range make it extremely difficult to dissolve in aqueous media.[4] The primary challenge is overcoming the high crystal lattice energy and the unfavorable energetics of interaction between the hydrophobic molecule and polar water molecules.
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered in the lab.
Q1: I've added Gemfibrozil Isobutyl Ester directly to my phosphate-buffered saline (PBS), and it won't dissolve. What are my first steps?
A1: Direct dissolution in aqueous buffers will invariably fail. Your first and simplest approach should be the use of a co-solvent system .
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[5] This makes the environment more favorable for lipophilic compounds like Gemfibrozil Isobutyl Ester to dissolve.
-
Recommended Starting Point: First, dissolve the ester in a minimal amount of a suitable organic solvent. Then, dilute this stock solution into your aqueous buffer.
-
Common Co-Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)[6]
-
Propylene Glycol (PG)
-
For Gemfibrozil (the parent drug), a 1:1 solution of ethanol:PBS can achieve a solubility of approximately 0.5 mg/mL.[7] You should expect a lower value for the more lipophilic isobutyl ester.
Q2: My compound dissolved in the co-solvent, but it precipitated immediately when I diluted it into my larger volume of aqueous media. What is happening and what should I do next?
A2: This is a classic problem known as "fall-out" or precipitation upon dilution. It occurs because the final concentration of the co-solvent in your aqueous medium is too low to maintain the solubility of the drug.
-
Causality: The co-solvent's solubilizing capacity is concentration-dependent. When you dilute the stock solution, the co-solvent concentration drops below a critical threshold, the aqueous character of the medium dominates, and the hydrophobic drug precipitates out.
-
Next Steps:
-
Increase Final Co-Solvent Concentration: The simplest solution is to increase the percentage of co-solvent in your final aqueous medium (e.g., move from 1% DMSO to 5% or 10%). However, be mindful of the tolerance of your experimental system (e.g., cell culture) to the organic solvent.
-
Switch to a Surfactant-Based System: If co-solvent concentrations are limited by toxicity, your next best approach is to use surfactants to form micellar solutions . Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles with a hydrophobic core and a hydrophilic shell. The Gemfibrozil Isobutyl Ester can be encapsulated within this hydrophobic core, allowing it to be dispersed in the aqueous medium.[8] Common non-ionic surfactants include Polysorbate 80 (Tween 80) and polyoxyethylated castor oils (e.g., Cremophor RH40).[9][10]
-
Q3: I need a highly concentrated and stable formulation for multi-day in vitro experiments. Co-solvents and simple micellar solutions are not providing the required stability or concentration. What is a more robust strategy?
A3: For higher concentrations and superior stability, you should explore advanced formulation strategies like lipid-based formulations or amorphous solid dispersions .
-
Lipid-Based Formulations (SNEDDS): Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are highly effective for BCS Class II compounds like Gemfibrozil and its derivatives.[1][9] These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion when introduced into an aqueous phase under gentle agitation.[1][3] The drug remains dissolved in the oil phase of the nano-droplets, providing excellent stability and bioavailability.
-
Amorphous Solid Dispersions (ASDs): This strategy involves converting the crystalline drug into a high-energy amorphous state by dispersing it within a hydrophilic polymer matrix.[4][10][11] This amorphous form does not have a crystal lattice to overcome, leading to significantly enhanced dissolution rates.[12] This is typically achieved through methods like spray drying or hot-melt extrusion.[13][14]
Q4: How do I analytically confirm the concentration of Gemfibrozil Isobutyl Ester in my final formulation?
A4: You cannot rely on theoretical concentrations, especially after filtration. You must analytically verify the concentration. The standard method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Typical Method Parameters:
-
Column: C8 or C18 column.
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer (e.g., water with phosphoric acid to pH 3.0).[15]
-
Detection: UV detection at approximately 276 nm, which is a common wavelength for Gemfibrozil.[15]
-
Quantification: Create a standard curve with known concentrations of the ester dissolved in a suitable organic solvent to quantify your experimental samples. For very low concentrations, a more sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) may be required.[16][17]
-
Section 3: Visualization & Workflow
A logical approach to formulation development is crucial. The following diagram outlines a decision-making workflow for selecting an appropriate solubilization strategy.
Caption: Decision workflow for solubilizing Gemfibrozil Isobutyl Ester.
The diagram below illustrates the mechanism of a Self-Nanoemulsifying Drug Delivery System (SNEDDS), a powerful technique for highly lipophilic compounds.
Caption: Mechanism of SNEDDS for Gemfibrozil Isobutyl Ester (GIE).
Section 4: Experimental Protocols & Data
Protocol 1: Co-Solvent System Development & Troubleshooting
-
Stock Solution Preparation: Weigh 10 mg of Gemfibrozil Isobutyl Ester and dissolve it in the minimal required volume of DMSO (e.g., start with 200 µL) to create a concentrated stock solution. Vortex until fully dissolved.
-
Initial Dilution: Spike 10 µL of the stock solution into 990 µL of your aqueous buffer (e.g., PBS pH 7.4) to achieve a 1:100 dilution and a final DMSO concentration of 1%.
-
Observation: Observe immediately for any signs of precipitation (cloudiness, visible particles). Check again after 1 hour.
-
Troubleshooting (If Precipitation Occurs):
-
Repeat step 2, but this time prepare the final solution with 5% DMSO (50 µL stock into 950 µL buffer).
-
If precipitation persists, the co-solvent approach may be unsuitable for your required concentration. Proceed to Protocol 2.
-
-
Validation: Filter the final, clear solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your co-solvent) and quantify the concentration using a validated RP-HPLC method.
Protocol 2: Development of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is adapted from methodologies successfully used for the parent drug, Gemfibrozil.[9]
-
Excipient Screening:
-
Oil Phase: Determine the solubility of Gemfibrozil Isobutyl Ester in various oils (e.g., Omega-3 oil, Capryol 90, Labrafil M 1944 CS). Add an excess amount of the ester to 1 mL of each oil, vortex, and shake at 37°C for 48 hours. Centrifuge and analyze the supernatant by HPLC to identify the oil with the highest solubilizing capacity.
-
Surfactant/Co-surfactant Screening: Screen various surfactants (e.g., Cremophor RH40, Tween 80) and co-surfactants (e.g., PEG 400, Transcutol HP) for their ability to emulsify the selected oil phase. Mix the oil and surfactant/co-surfactant in various ratios (e.g., 1:9 to 9:1) and titrate with water, observing for the formation of a clear or bluish-white nanoemulsion.
-
-
Constructing a Pseudo-Ternary Phase Diagram:
-
Based on screening, select the best oil, surfactant, and co-surfactant.
-
Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix with the oil phase at various weight ratios (from 9:1 to 1:9).
-
Titrate each mixture with the aqueous phase (e.g., PBS) and observe the point at which the solution becomes turbid. Plot these points on a ternary phase diagram to identify the clear nanoemulsion region.
-
-
Formulation Preparation:
-
Select a ratio from within the stable nanoemulsion region identified in the phase diagram.
-
Dissolve the required amount of Gemfibrozil Isobutyl Ester into the oil phase.
-
Add the surfactant and co-surfactant and vortex to form a homogenous pre-concentrate.
-
-
Characterization:
-
To form the nanoemulsion, dilute the pre-concentrate in your aqueous buffer (e.g., 1:100).
-
Measure the droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A droplet size <200 nm and PDI <0.3 are generally desirable.
-
Measure the Zeta Potential to assess the stability of the nanoemulsion. A value of ±30 mV is typically indicative of good stability.[9]
-
Data Summary: Solubility of Gemfibrozil in Various Solvents
The following table summarizes known solubility data for the parent drug, Gemfibrozil. This serves as a baseline for estimating the behavior of the more lipophilic isobutyl ester.
| Solvent/System | Temperature | Reported Solubility of Gemfibrozil | Expected Solubility of Gemfibrozil Isobutyl Ester | Reference |
| Water | Ambient | < 0.1 mg/mL | Expected to be significantly lower | [2] |
| CO₂-free distilled water | Ambient | 0.2953 µg/mL | Expected to be significantly lower | [2] |
| Ethanol | Ambient | ~30 mg/mL | High | [7] |
| DMSO | Ambient | ~16 mg/mL | High | [7] |
| 1:1 Ethanol:PBS (pH 7.2) | Ambient | ~0.5 mg/mL | Lower, requires empirical testing | [7] |
| Omega-3 Oil | Ambient | 79.42 mg/mL | High, excellent candidate for SNEDDS | [9] |
| Transcutol-HP (THP) | 318.2 K | 1.81 x 10⁻¹ (mole fraction) | High, excellent candidate for SNEDDS | [18] |
References
-
Solubility Enhancement of Gemfibrozil Using Omega 3 Oil for a Potential Antihyperlipidemic Activity. (2024). Journal of Current Pharma Research. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). Pharmaceutics. [Link]
-
An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. (2023). MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). ISRN Pharmaceutics. [Link]
-
Techniques to enhance solubility of hydrophobic drugs: An overview. (2015). ResearchGate. [Link]
-
An Overview on Applications of Gemfibrozil Nano-formulation in Hyperlipidemia. (2023). Sciforum. [Link]
-
Improving Dissolution Rate of Gemfibrozil by Multicomponent Crystal Formation with Succinic Acid. (2023). Research Journal of Pharmacy and Technology. [Link]
-
Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. (2023). International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. (2022). ChemBioEng Reviews. [Link]
-
A Comprehensive Study of Gemfibrozil Complexation with β-Cyclodextrins in Aqueous Solution Using Different Analytical Techniques. (2014). Molecules. [Link]
-
Troubleshooting Incomplete Dissolution of Tablets. (2025). Pharma.Tips. [Link]
-
Troubleshooting Dissolution Failures in Formulated Tablets. (2025). Pharma.Tips. [Link]
-
Gemfibrozil. PubChem. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). International Journal of Pharmaceutical Investigation. [Link]
-
Solubilizer Excipients. Protheragen. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]
-
A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. (2024). ResearchGate. [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]
-
Solubilizer Excipients. American Pharmaceutical Review. [Link]
-
new analytical method development and validation for the estimation of gemfibrozil in bulk and pharmaceutical formulation by rp-hplc. (2012). International Journal of Pharmacy. [Link]
-
Solubilizer Excipients. CD Formulation. [Link]
-
A novel analytical liquid chromatography-tandem mass spectrometry method for the estimation of Gemfibrozil in bulk and pharmaceutical formulation. (2019). Journal of Applied Pharmaceutical Science. [Link]
-
Formulation, optimization and characterization of gemfibrozil nanocrystals prepared by wet milling technique. (2015). Asian Journal of Pharmaceutics. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today. [Link]
-
Determination of gemfibrozil in different samples. (2013). ResearchGate. [Link]
-
A novel analytical liquid chromatography-tandem mass spectrometry method for the estimation of Gemfibrozil in bulk and pharmaceutical formulations. (2019). Journal of Applied Pharmaceutical Science. [Link]
-
Solubility measurement, Hansen solubility parameters and solution thermodynamics of gemfibrozil in different pharmaceutically used solvents. (2019). ResearchGate. [Link]
-
Determination of gemfibrozil in drug matrix and human biological fluid by dispersive liquid-liquid microextraction with high performance liquid chromatography. (2010). Journal of Food and Drug Analysis. [Link]
-
Gemfibrozil: Package Insert / Prescribing Information. (2025). Drugs.com. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. sciforum.net [sciforum.net]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Solubilizer Excipients - Protheragen [protheragen.ai]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
- 14. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 15. pharmascholars.com [pharmascholars.com]
- 16. japsonline.com [japsonline.com]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of Gemfibrozil esters
Welcome to the technical support center for the synthesis of Gemfibrozil esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of esterification reactions involving Gemfibrozil. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity products.
I. Foundational Principles of Gemfibrozil Esterification
Gemfibrozil, a fibric acid derivative, is primarily used to lower lipid levels.[1] Its ester derivatives are often synthesized as potential prodrugs or as intermediates in the preparation of other derivatives.[2] The most common method for synthesizing these esters is through Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid (Gemfibrozil) and an alcohol.[3]
The Fischer-Speier Esterification Mechanism
Understanding the mechanism is crucial for troubleshooting. The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product side.[4][5]
-
Protonation of the Carbonyl: A strong acid catalyst protonates the carbonyl oxygen of Gemfibrozil, making the carbonyl carbon more electrophilic.[4][6]
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.[4][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]
-
Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.[4]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4]
To drive the reaction to completion, water must be removed, or an excess of the alcohol reactant must be used.[3][5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of Gemfibrozil esters.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my Gemfibrozil ester, or the reaction doesn't seem to be proceeding at all. What could be the cause?
Answer: Low yield is a common issue in Fischer esterification and can stem from several factors related to the reaction equilibrium and catalyst activity.
Possible Causes & Solutions:
-
Insufficient Catalyst: The acid catalyst is essential for activating the carboxylic acid.
-
Recommendation: Ensure you are using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] For sensitive substrates, Lewis acids like scandium(III) triflate can also be effective.[3] The catalyst concentration may need optimization; a typical starting point is 1-5 mol% relative to the carboxylic acid.
-
-
Presence of Water: Since water is a product, its presence in the starting materials or solvent will inhibit the forward reaction according to Le Chatelier's principle.
-
Recommendation: Use anhydrous solvents and ensure your alcohol reactant is as dry as possible. Consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene.[3] Alternatively, adding a drying agent like molecular sieves can be effective.[5]
-
-
Reversible Reaction Equilibrium: The inherent reversibility of the Fischer esterification can limit product formation.[4]
-
Steric Hindrance: While Gemfibrozil itself is not exceptionally bulky, the choice of alcohol can introduce steric hindrance. Tertiary alcohols, for instance, are prone to elimination and are generally not suitable for Fischer esterification.[3]
-
Recommendation: Whenever possible, use primary or secondary alcohols. If a bulky ester is required, alternative esterification methods like using an acid chloride or a coupling reagent (e.g., DCC) might be more suitable.[5]
-
-
Inadequate Reaction Temperature or Time: The reaction may be too slow at lower temperatures.
-
Recommendation: Most Fischer esterifications require heating (reflux). A typical temperature range is 60-110°C.[3] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which can range from 1 to 10 hours or even longer.[3][7]
-
Issue 2: Formation of Impurities and Side Products
Question: My final product is impure, and I'm observing unexpected spots on my TLC plate. What are the likely side reactions?
Answer: Side reactions can compete with the desired esterification, leading to a complex product mixture.
Possible Side Reactions & Prevention:
-
Dehydration of Alcohol: If you are using a secondary or tertiary alcohol, the strong acid catalyst and high temperatures can promote elimination to form an alkene.
-
Prevention: Use the mildest effective reaction temperature. If elimination is a persistent issue, consider a milder catalyst or an alternative esterification method that does not require strong acid.
-
-
Ether Formation: Under acidic conditions, two molecules of the alcohol can dehydrate to form an ether.
-
Prevention: This is more likely at very high temperatures. Maintaining a controlled reflux temperature is key.
-
-
Lactonization: While less common for Gemfibrozil itself, intramolecular esterification to form a lactone can occur in related molecules.[8]
-
Prevention: The reaction conditions should be optimized to favor the intermolecular esterification over any potential intramolecular cyclization.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I'm struggling to isolate my Gemfibrozil ester from the reaction mixture. What is an effective work-up procedure?
Answer: A proper work-up procedure is critical for obtaining a pure product.
Recommended Work-up Protocol:
-
Neutralize the Acid Catalyst: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by washing the organic layer with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Be cautious as this will generate CO₂ gas.
-
Remove Excess Alcohol: If a large excess of a water-soluble alcohol (e.g., methanol, ethanol) was used, it can be removed by washing the organic layer with water or brine.
-
Extraction: Extract the ester into a suitable organic solvent like ethyl acetate or diethyl ether.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be purified by column chromatography on silica gel or by distillation if it is thermally stable.
III. Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the esterification of Gemfibrozil?
A1: For standard laboratory preparations, sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective catalysts due to their strong acidity and low cost.[3] For industrial processes or with sensitive substrates, heterogeneous catalysts like Amberlyst-15 resin can be advantageous as they are easily removed by filtration, simplifying the work-up.[9]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (Gemfibrozil), the alcohol, and the ester product. The disappearance of the Gemfibrozil spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[7][10]
Q3: Can I use a solvent-free approach for this reaction?
A3: Yes, a solvent-free approach is often viable, particularly when using a large excess of the alcohol reactant which can then serve as the solvent.[3][8] This can make the process more environmentally friendly and can simplify the work-up.
Q4: What are the optimal temperature and reaction time?
A4: This is highly dependent on the specific alcohol being used. For simple primary alcohols like methanol or ethanol, refluxing for a few hours is often sufficient.[8] For higher boiling alcohols, the reaction time might be shorter at the higher reflux temperature. It is always best to monitor the reaction to determine the point of completion and avoid prolonged heating which can lead to side product formation. A general range is 60-110°C for 1-10 hours.[3]
Q5: Are there alternative methods to Fischer esterification for synthesizing Gemfibrozil esters?
A5: Yes, if Fischer esterification proves problematic, you can consider the following alternatives:
-
Reaction with Acid Chlorides: Convert Gemfibrozil to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, and then react the acid chloride with the desired alcohol. This method is generally faster and not reversible but requires an extra synthetic step and handling of corrosive reagents.
-
Coupling Reagents: Use coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the esterification. This is a milder method suitable for sensitive substrates but is more expensive.[5]
-
Williamson Ether Synthesis approach: An alternative synthesis route involves the reaction of 2,5-dimethylphenol with a 5-halo-2,2-dimethylpentanoic acid ester.[8] This method forms the ether linkage first, followed by esterification or starting with an esterified precursor.
IV. Visualizing the Workflow
Fischer Esterification Workflow
The following diagram outlines the general workflow for the Fischer esterification of Gemfibrozil.
Caption: General workflow for Gemfibrozil ester synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low yield issues.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gemfibrozil ester and amide derivatives--synthesis, spectroscopic characterisation and QSPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]
- 9. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmascholars.com [pharmascholars.com]
Troubleshooting HPLC peak tailing for Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Topic: Troubleshooting HPLC Peak Tailing for Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Introduction
Peak tailing is one of the most common and frustrating issues in High-Performance Liquid Chromatography (HPLC). An ideal chromatographic peak is a symmetrical Gaussian shape; however, peak tailing results in an asymmetric peak where the latter half is broader than the front half.[1][2] This distortion is not merely a cosmetic issue; it significantly compromises the quality of chromatographic data by reducing resolution between adjacent peaks and introducing inaccuracies in peak integration and quantification.[1][2] For drug development professionals, maintaining peak symmetry is critical for method robustness and regulatory compliance.[1]
This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing specifically for Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate , a moderately hydrophobic ester compound.
Understanding the Analyte: Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
To effectively troubleshoot, we must first understand the analyte's structure and potential interactions.
Key Structural Features & Chromatographic Behavior:
-
Ester and Ether Groups: The molecule contains both ester and ether functionalities. The oxygen atoms in these groups are potential hydrogen bond acceptors and can engage in polar secondary interactions with the stationary phase.
-
Aromatic Ring: The 2,5-dimethylphenoxy group provides a site for potential π-π interactions.
-
No Ionizable Groups: The analyte lacks strongly acidic or basic functional groups (like primary amines or carboxylic acids). Therefore, it is considered a neutral compound, and its retention is not expected to be highly sensitive to mobile phase pH changes.[5]
-
Hydrophobicity: The bulky isobutyl and dimethylpentanoate groups, combined with the substituted aromatic ring, make the molecule significantly hydrophobic, lending it well to reversed-phase chromatography.
While this compound is not a basic amine—the most common culprit for severe peak tailing—secondary polar interactions are still a primary suspect for peak shape issues.[6]
The Troubleshooting Workflow
A logical, step-by-step process is crucial for efficient troubleshooting. The first step is to determine if the problem is specific to your analyte or systemic.
Frequently Asked Questions & In-Depth Solutions
This section addresses common questions in a logical progression, from analyte-specific chemical issues to broader system problems.
Q1: My peak for Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is tailing, but other compounds in my run look fine. What are the most likely chemical causes?
A: This strongly suggests a secondary retention mechanism is occurring between your analyte and the stationary phase.[6] The most common cause, even for neutral compounds, is interaction with residual silanol groups on the silica packing material.[1][7]
The Silanol Interaction Mechanism: Silica-based reversed-phase columns have silanol groups (Si-OH) on their surface.[8] While manufacturers bond the C18 (or other) phase to these groups and then "end-cap" the remainder, some residual silanols are always present due to steric hindrance.[8][9] These silanols are weakly acidic and polar, and they can interact with polar functional groups on analytes, like the ether oxygen in your compound, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[10]
Solutions to Minimize Chemical Interactions:
-
Use a High-Purity, End-Capped Column: Modern columns are typically packed with high-purity "Type B" silica, which has a lower metal content and is less acidic than older "Type A" silica.[1][11] Ensure you are using a column that is well end-capped to minimize the number of accessible silanol groups.[7][11]
-
Adjust Mobile Phase pH: Suppress the ionization of residual silanol groups by lowering the mobile phase pH. Operating at a pH ≤ 3 (e.g., by adding 0.1% formic acid or trifluoroacetic acid) will protonate the silanols (Si-O⁻ → Si-OH), making them less active and reducing polar interactions.[1][5][12]
-
Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., from 10 mM to >20 mM) can help to mask the residual silanol sites and improve peak shape.[12]
-
Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase may be required. A phase with an embedded polar group or a polymer-based column (which has no silanols) can eliminate this problem.[1][9]
Q2: I've diluted my sample tenfold, and the peak shape improved dramatically. What does this indicate?
A: This is a classic symptom of mass overload .[13] Every HPLC column has a finite sample capacity. When you inject too much sample mass onto the column, you saturate the stationary phase at the peak's center. This disrupts the equilibrium of analyte partitioning between the mobile and stationary phases, leading to a characteristic "right triangle" peak shape.[2][14]
| Column ID (mm) | Typical Mass Load Limit (µg) |
| 4.6 | 50 - 500 |
| 2.1 | 10 - 50 |
| 1.0 | 2 - 10 |
Solutions for Mass Overload:
-
Reduce Sample Concentration: The most straightforward solution is to dilute your sample.
-
Decrease Injection Volume: If dilution is not feasible, reduce the volume you inject onto the column.[14]
-
Use a Higher Capacity Column: If you need to inject a large mass for sensitivity reasons (e.g., for impurity analysis), consider using a column with a larger internal diameter (e.g., moving from a 2.1 mm to a 4.6 mm ID column).[2]
Q3: All the peaks in my chromatogram, including my analyte, are tailing. Where should I start looking?
A: Tailing of all peaks points to a systemic issue, unrelated to the specific chemistry of your analyte. The two most likely culprits are extra-column volume or a physical problem with the column itself .
1. Extra-Column Volume (Dead Volume): This refers to all the volume in the flow path outside of the column itself, including the injector, connecting tubing, and detector flow cell.[15] Excessive volume allows the analyte band to spread out due to diffusion, causing peak broadening and tailing.[15][16] This effect is more pronounced for early-eluting peaks.[17]
2. Column Failure:
-
Column Void: A void can form at the head of the column if the packed bed settles.[18] This creates a space where the sample band can spread out before entering the packed bed, distorting all subsequent peaks. Voids can be caused by high pressure, high pH, or physical shock.[12]
-
Partially Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, causing poor flow distribution and distorted peaks.[6][18]
Solutions for Systemic Issues:
-
Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.12 mm or 0.005") tubing to connect the injector, column, and detector.[19][20]
-
Check Fittings: Ensure all fittings are true "zero-dead-volume" and are tightened correctly. A poor connection can introduce significant extra-column volume.[15]
-
Troubleshoot the Column:
-
If a blocked frit is suspected, try back-flushing the column (disconnect from the detector first and check manufacturer recommendations).[18]
-
If a void is the cause, the column usually needs to be replaced.
-
-
Use a Guard Column: A guard column can protect your analytical column from particulates and strongly retained matrix components, extending its lifetime.
Q4: Can my choice of sample solvent cause peak tailing for this analyte?
A: Yes, absolutely. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including tailing and fronting.[21][22]
For example, if your mobile phase is 60% Acetonitrile / 40% Water, and you dissolve your hydrophobic analyte in 100% Acetonitrile or DMSO, the sample doesn't bind cleanly to the head of the column. Instead, it travels down the column a short distance before partitioning, leading to a broad and often misshapen peak.
Best Practice for Sample Solvent:
-
The ideal sample solvent is the mobile phase itself.[22]
-
If your analyte is not soluble in the mobile phase, use the weakest solvent possible that provides adequate solubility.
Experimental Protocol: Measuring System Extra-Column Volume
This protocol helps you determine if your HPLC system's plumbing is contributing to peak tailing.
Objective: To measure the volume of the system from the injector to the detector, excluding the column.
Materials:
-
HPLC system
-
Zero-dead-volume (ZDV) union
-
UV-active marker solution (e.g., 0.05 mg/mL Uracil or 1% Acetone in mobile phase)
-
Mobile phase (e.g., 80% Acetonitrile / 20% Water)
Procedure:
-
Set the pump flow rate to a known value (e.g., 1.0 mL/min).
-
Remove the HPLC column from the system.
-
Connect the tubing that was attached to the column inlet and outlet using a ZDV union.[16]
-
Allow the system to pump mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5 µL) of the UV-active marker solution.
-
Record the chromatogram. The time at which the peak apex appears is the extra-column time delay (t_EC).
-
Calculate the extra-column volume (V_EC) using the following formula: V_EC (mL) = Flow Rate (mL/min) × t_EC (min) [12]
Interpretation: A modern UHPLC system might have a V_EC of < 30 µL, while older HPLC systems could have volumes > 100 µL.[23] If your measured volume is excessively high, it is likely a significant contributor to peak broadening and tailing and you should inspect your system for overly long or wide-bore tubing and poor connections.[20]
References
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- Chrom Tech, Inc. (2025).
- LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
- SCION Instruments. HPLC Troubleshooting Guide.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
- ACE News. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Chromtech. A Practical Investigation of Extracolumn Dead Volume and its Effects in HPLC.
- Unidentified Source. TROUBLESHOOTING GUIDE – HPLC.
- Element Lab Solutions. Peak Tailing in HPLC.
- Unidentified Source. HPLC Troubleshooting Guide.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Thermo Fisher Scientific. (2022). Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume.
- Phenomenex. The Role of End-Capping in RP.
- Element Lab Solutions. Extra-Column Volume in HPLC.
- Agilent.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Crawford Scientific. The Theory of HPLC Column Chemistry.
- KNAUER.
- ACD/Labs. (2022).
- Tosoh Bioscience. Influence of HPLC-System dead volume on the performance of (U)HPLC columns.
- Dolan, J.W. (2005). Overload or Minor Peak? LCGC North America, 23(5), 470-475.
- uHPLCs Class. (2025). Unveiling the Secrets of Silica in HPLC Columns. YouTube.
- MicroSolv. (2025). What is the effect of extra column volume for different HPLC instruments on the same method - FAQ.
- Cytiva. (2024).
- Shodex HPLC Columns.
- PharmaCores. (2025). HPLC Column Guide (Part 1)
- ChemBK. 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.
- BLDpharm. 149105-26-0|Isobutyl 5-(2,5-dimethylphenoxy)
- Vulcanchem. Methyl 5-(2,5-dimethylphenoxy)
- PubChem. 2-Methylpropyl 5-(2,5-dimethylphenoxy)
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. 149105-26-0|Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate|BLD Pharm [bldpharm.com]
- 4. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C19H30O3 | CID 15688749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. hplc.eu [hplc.eu]
- 8. LC Technical Tip [discover.phenomenex.com]
- 9. shodexhplc.com [shodexhplc.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. HPLC Column Guide (Part 1):7 Key Parameters for Better Separation [pharmacores.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 15. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. agilent.com [agilent.com]
- 19. chromtech.com [chromtech.com]
- 20. What is the effect of extra column volume for different HPLC instruments on the same method - FAQ [mtc-usa.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. chromtech.net.au [chromtech.net.au]
Side-product formation in the synthesis of Gemfibrozil Isobutyl Ester
Commencing Synthesis Research
I'm starting by delving into Google searches to map out common synthetic routes for Gemfibrozil Isobutyl Ester. I'm focusing specifically on identifying the known side products, impurities, and overall challenges. This initial phase aims to establish a solid foundation for further exploration.
Analyzing Synthesis Routes
I'm now diving deep into the reaction mechanisms behind Gemfibrozil Isobutyl Ester synthesis, specifically those leading to side products. I'm scrutinizing reaction conditions, stoichiometry, and starting material roles. I'm also seeking out established analytical methods and troubleshooting strategies from literature and patents, while building a technical support framework.
Formulating a Technical Guide
I've been gathering details on synthesis routes for Gemfibrozil Isobutyl Ester, paying close attention to reaction mechanisms and potential side product formation. I am also working on setting up analytical methods and troubleshooting strategies. Simultaneously, I am building the structure of a technical support center, including a logical flow for a troubleshooting guide. Next, I plan to synthesize information into a Q&A format, focusing on actionable steps.
Planning Documentation Creation
I'm now outlining a detailed document structure. I plan to use Google searches to map synthetic routes and known issues. I'll include reaction mechanisms, analytical methods, and troubleshooting. I'll synthesize everything into Q&A, and then build diagrams, tables, and experimental protocols. I am gathering all cited sources with clickable URLs. Finally, a thorough review is planned for accuracy and compliance.
Technical Support Center: Enhancing the Purity of Synthesized Gemfibrozil Isobutyl Ester
Welcome to the technical support center for the purification of Gemfibrozil Isobutyl Ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this key intermediate in the synthesis of Gemfibrozil. Here, we address common challenges encountered during its synthesis and purification, providing not just solutions, but the scientific rationale behind them.
Introduction to Purification Challenges
The synthesis of Gemfibrozil Isobutyl Ester, often prepared from isobutyl isobutyrate and a halo-alkane, can result in a crude product containing unreacted starting materials, by-products, and other process-related impurities. Achieving high purity is critical for its successful use in the subsequent synthesis of Gemfibrozil, ensuring the final active pharmaceutical ingredient (API) meets stringent regulatory standards. This guide provides a structured approach to identifying and resolving common purity issues.
Troubleshooting Guide & FAQs
Section 1: Initial Product Characterization & Common Impurities
Question: My crude Gemfibrozil Isobutyl Ester, after synthesis, shows a low GC purity (e.g., 85-90%). What are the likely impurities?
Answer: A lower-than-expected GC purity in crude Gemfibrozil Isobutyl Ester typically points to the presence of several common impurities. These can include:
-
Unreacted Starting Materials: The most common culprits are residual isobutyl isobutyrate and the alkylating agent used, such as 1-bromo-3-chloropropane or a similar haloalkane.
-
By-products of Alkylation: Depending on the specific synthetic route, side reactions can lead to the formation of various by-products. For instance, if using an allyl halide followed by hydrobromination, you might see impurities from the initial alkylation step.[1][2]
-
Solvent Residues: Incomplete removal of reaction solvents like toluene or cyclohexane can also contribute to lower purity readings.[1]
It is crucial to perform a thorough analysis of your crude product using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific molecular weights of the impurity peaks, which will help in their definitive identification.[3]
Question: My product has a noticeable color, ranging from yellow to brown. What causes this and how can I remove it?
Answer: Color in the crude product often arises from high-temperature reactions or the presence of trace impurities that are chromophoric. These colored bodies are typically high molecular weight by-products or degradation products.
Decolorization can often be achieved during the recrystallization process by adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal adsorbs the colored impurities. However, use it judiciously, as excessive use can lead to a loss of the desired product.
Section 2: Purification Methodologies - Troubleshooting & Optimization
Question: I am struggling to achieve high purity (>98%) with fractional distillation. What parameters should I optimize?
Answer: Fractional distillation under reduced pressure is a common method for purifying Gemfibrozil Isobutyl Ester.[1] If you are facing difficulties, consider the following optimizations:
-
Vacuum Level: Ensure a stable and sufficiently low vacuum. The boiling point of Gemfibrozil Isobutyl Ester is high, and a good vacuum is essential to prevent thermal degradation.
-
Column Efficiency: The efficiency of your fractional distillation column is critical. A column with a higher number of theoretical plates (e.g., a Vigreux or packed column) will provide better separation of components with close boiling points.
-
Reflux Ratio: Optimizing the reflux ratio is key. A higher reflux ratio increases the number of vaporization-condensation cycles, leading to better separation, but it also increases the distillation time. Start with a higher reflux ratio and gradually decrease it as the lower boiling impurities are removed.
-
Heating Rate: Apply gentle and uniform heating to the distillation flask to avoid bumping and ensure a steady distillation rate. A heating mantle with a stirrer is highly recommended.
Table 1: Example Fractional Distillation Parameters
| Parameter | Recommended Setting | Rationale |
| Vacuum | 1-5 mmHg | Lowers boiling point to prevent degradation. |
| Column Type | Vigreux or Packed | Increases theoretical plates for better separation. |
| Reflux Ratio | Start at 5:1, then adjust | Optimizes separation efficiency. |
| Pot Temp. | Monitor closely | Should be kept as low as possible to prevent side reactions. |
Question: When should I choose column chromatography over distillation for purification?
Answer: The choice between distillation and column chromatography depends on the nature of the impurities.
-
Fractional Distillation is most effective when the impurities have significantly different boiling points from your product.
-
Column Chromatography is the preferred method when you have impurities with very similar boiling points to Gemfibrozil Isobutyl Ester, or when dealing with non-volatile or thermally sensitive impurities.[4] Silica gel is a common stationary phase for this purpose.[4]
Below is a decision-making workflow to help you choose the appropriate purification method.
Question: I am performing silica gel column chromatography, but the separation is poor. How can I improve it?
Answer: Poor separation in column chromatography can be due to several factors. Here’s how to troubleshoot:
-
Solvent System (Eluent): The polarity of your eluent is the most critical factor. For Gemfibrozil Isobutyl Ester, a non-polar to moderately polar solvent system is typically used. A common starting point is a mixture of hexanes and ethyl acetate.[4] If your product is eluting too quickly with the impurities, decrease the polarity of the eluent (i.e., decrease the percentage of ethyl acetate). If it's not moving from the baseline, increase the polarity.
-
Column Packing: Ensure your silica gel column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column in a narrow band. Overloading the column will result in broad peaks and poor resolution.
-
Flow Rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, resulting in improved separation.
Table 2: Example Eluent Systems for Silica Gel Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Polarity | Expected Elution |
| 98:2 | Low | Good for separating non-polar impurities. |
| 95:5 | Medium-Low | A good starting point for eluting the ester. |
| 90:10 | Medium | Use if the product is retained too strongly. |
Section 3: Purity Analysis & Confirmation
Question: How can I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques should be used to confirm both the purity and the chemical structure of your Gemfibrozil Isobutyl Ester.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is excellent for determining the percentage purity of your sample.[1] The United States Pharmacopeia specifies GC for determining impurities in Gemfibrozil.[5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is another powerful technique for assessing purity.[6][7] A C8 or C18 column with a mobile phase of methanol and a buffer is often used.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of your compound. The spectra will show characteristic peaks for the isobutyl and gem-dimethyl groups, as well as the aromatic protons of the Gemfibrozil core.[4][8]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry will confirm the molecular weight of your product and help in identifying any remaining impurities.[3]
Experimental Protocols
Protocol 1: Recrystallization of Gemfibrozil Isobutyl Ester
This protocol is a general guideline and may need optimization based on the specific impurities present.
-
Solvent Selection: Perform solubility tests to find a suitable solvent. The ideal solvent should dissolve the ester well at high temperatures but poorly at low temperatures. Hexane is a common choice for recrystallizing Gemfibrozil and its derivatives.
-
Dissolution: In a flask, add the crude Gemfibrozil Isobutyl Ester and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[9]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then remove the charcoal by hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystallization has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[9]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[9]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Secure a glass column in a vertical position. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity, then gently apply pressure to create a firm, uniform bed.
-
Sample Preparation: Dissolve the crude Gemfibrozil Isobutyl Ester in a minimal amount of the eluent.
-
Loading: Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the initial solvent system. Collect fractions in test tubes.
-
Gradient Elution (Optional): If the product does not elute, gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to move the compound down the column.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Gemfibrozil Isobutyl Ester.
References
- WO2019069321A1 - An improved process for the preparation of a key intermediate of gemfibrozil - Google Patents. [URL: https://patents.google.
- An Improved New Path to Synthesize Gemfibrozil - ResearchGate. [URL: https://www.researchgate.
- Gemfibrozil derivatives as activators of soluble guanylyl cyclase – a structure - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5474163/]
- CN105693504A - Preparation method of gemfibrozil - Google Patents. [URL: https://patents.google.
- CN105693504B - A kind of preparation method of gemfibrozil - Google Patents. [URL: https://patents.google.
- new analytical method development and validation for the estimation of gemfibrozil in bulk and pharmaceutical formulation by rp-hplc - International Journal of Pharmacy. [URL: https://www.researchgate.
- Stability-indicating RP-HPLC method for gemfibrozil in pharmaceuticals. [URL: https://www.hilarispublisher.com/open-access/stabilityindicating-rphplc-method-for-gemfibrozil-in-pharmaceuticals.pdf]
- Development and Validation of Sensitive RP- HPLC Method for Determination of Gemfibrozil in Human plasma - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/development-and-validation-of-sensitive-rp-hplc-method-for-determination-of-gemfibrozil-in-human-plasma.pdf]
- HPLC Analysis of Gemfibrozil and Ibuprofen Using Mixed-Mode Chromatography. [URL: https://www.sielc.
- Gemfibrozil-impurities - Pharmaffiliates. [URL: https://www.pharmaffiliates.
- HPLC Analysis of Gemfibrozil and Ibuprofen Using Mixed-Mode Chromatography. [URL: https://www.sielc.
- asian journal of chemistry - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/An-Improved-New-Path-to-Synthesize-Gemfibrozil-Nunna-Devi/29b930a08e64e101f3f03b0704901966276b9118]
- Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry - MDPI. [URL: https://www.mdpi.com/1420-3049/28/5/2034]
- Gemfibrozil Isobutyl Ester | LGC Standards. [URL: https://www.lgcstandards.com/US/en/Gemfibrozil-Isobutyl-Ester/p/MM0641.03-0100]
- Gemfibrozil | C15H22O3 | CID 3463 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Gemfibrozil]
- Gemfibrozil | New Drug Approvals. [URL: https://www.newdrugapprovals.org/gemfibrozil/]
- Gemfibrozil - Impurity A - Pharmaffiliates. [URL: https://www.
- Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK507304/]
- Improved Process for Preparation of Gemfibrozil, an Antihypolipidemic | Request PDF. [URL: https://www.researchgate.net/publication/281112469_Improved_Process_for_Preparation_of_Gemfibrozil_an_Antihypolipidemic]
- 25812-30-0 Gemfibrozil C15H22O3, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. [URL: https://www.guidechem.com/product-25812-30-0.html]
- Gemfibrozil(25812-30-0)MSDS Melting Point Boiling Density Storage Transport - ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB1324484_EN.htm]
- A Comprehensive Study of Gemfibrozil Complexation with β-Cyclodextrins in Aqueous Solution Using Different Analytical Techniques - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222699/]
- Gemfibrozil: Package Insert / Prescribing Information - Drugs.com. [URL: https://www.drugs.com/pro/gemfibrozil.html]
- Gemfibrozil Isobutyl Ester - CymitQuimica. [URL: https://www.cymitquimica.com/products/86-MM0641.03/gemfibrozil-isobutyl-ester]
- Gemfibrozil Impurities - Omsynth Lifesciences. [URL: https://www.omsynth.com/product-category/impurities/gemfibrozil-impurities/]
- Gemfibrozil EP Impurity A (p-Xylenol) | CAS Number 95-87-4 - Klivon. [URL: https://www.klivon.com/products/gemfibrozil-ep-impurity-a-p-xylenol-1]
- LC Determination of Gemfibrozil in Tablets - ResearchGate. [URL: https://www.researchgate.
- Gemfibrozil-impurities - Pharmaffiliates. [URL: https://www.
- Recrystallization | MIT Digital Lab Techniques Manual - YouTube. [URL: https://www.youtube.
- Gemfibrozil | C 15 H 22 O 3 | MD Topology | NMR | X-Ray.
- Determination of gemfibrozil in plasma by GC-MS and pharmacokinetic studies. [URL: https://www.researchgate.net/publication/11562947_Determination_of_gemfibrozil_in_plasma_by_GC-MS_and_pharmacokinetic_studies]
- US5654476A - Process for the preparation of gemfibrozil - Google Patents. [URL: https://patents.google.
- Determination of gemfibrozil in different samples | Download Table - ResearchGate. [URL: https://www.researchgate.net/figure/Determination-of-gemfibrozil-in-different-samples_tbl1_281273932]
- Changes in isoprenoid lipid synthesis by gemfibrozil and clofibric acid in rat hepatocytes. [URL: https://pubmed.ncbi.nlm.nih.gov/2039233/]
- Gemfibrozil-trans-cinnamic acid co-crystal: Synthesis, characterization, in vitro solubility and cell viability studies - Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/abstract.php?article_id=4026]
- Solid-phase extraction columns in the analysis of lipids – AOCS. [URL: https://www.aocs.
- An Improved New Path to Synthesize Gemfibrozil | Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=27_2_4]
- Gemfibrozil ester and amide derivatives - Synthesis, spectroscopic characterisation and QSPR | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Formulation, optimization and characterization of gemfibrozil nanocrystals prepared by wet milling technique - Asian Journal of Pharmaceutics. [URL: https://www.asiapharmaceutics.info/index.php/ajp/article/view/1004]
- Gemfibrozil-Induced Intracellular Triglyceride Increase in SH-SY5Y, HEK and Calu-3 Cells. [URL: https://www.mdpi.com/2673-4103/4/1/10]
Sources
- 1. WO2019069321A1 - An improved process for the preparation of a key intermediate of gemfibrozil - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Gemfibrozil derivatives as activators of soluble guanylyl cyclase – a structure- activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pharmascholars.com [pharmascholars.com]
- 7. Stability-indicating RP-HPLC method for gemfibrozil in pharmaceuticals [wisdomlib.org]
- 8. A Comprehensive Study of Gemfibrozil Complexation with β-Cyclodextrins in Aqueous Solution Using Different Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Resolving inconsistencies in experimental results with Gemfibrozil Isobutyl Ester
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Gemfibrozil Isobutyl Ester. As Senior Application Scientists, we understand that navigating the complexities of experimental work requires precision, foresight, and a deep understanding of the underlying science. Inconsistent results can be a significant source of frustration and delay. This guide is designed to provide you with field-proven insights and troubleshooting strategies to resolve common issues encountered when working with Gemfibrozil Isobutyl Ester, a key intermediate and derivative of the lipid-regulating agent Gemfibrozil.
Our approach is rooted in causality—explaining not just the "what" but the "why" behind each experimental step. Every protocol and troubleshooting guide is designed as a self-validating system, empowering you to identify and rectify inconsistencies with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding Gemfibrozil Isobutyl Ester.
Q1: What is Gemfibrozil Isobutyl Ester and what is its primary use in research?
Gemfibrozil Isobutyl Ester (CAS No: 149105-26-0) is the isobutyl ester derivative of Gemfibrozil.[1][2] In drug development, it is primarily used as a key intermediate in certain synthesis routes for Gemfibrozil.[3][4] It also serves as a reference standard for impurity analysis in Gemfibrozil active pharmaceutical ingredient (API) manufacturing.[1][5] Researchers may also use it in studies exploring the structure-activity relationships of fibrate drugs, as modifying the carboxylic acid group can significantly alter biological activity.[6]
Q2: What are the critical quality attributes I should verify before using a new batch of this compound?
Before starting any experiment, it is crucial to verify the identity, purity, and integrity of your Gemfibrozil Isobutyl Ester. We recommend the following:
-
Identity Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the chemical structure matches the expected compound.[7][8]
-
Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) with UV detection to determine the purity, which should ideally be >99%.[9][10] According to ICH guidelines for the parent drug, impurities should be strictly controlled.[11]
-
Appearance: The compound should be a clear, colorless, or slightly yellowish oil. Any significant deviation in color or the presence of particulate matter warrants further investigation.
Q3: My experimental results are inconsistent from one day to the next. What's the first thing I should check?
The first step in troubleshooting inconsistent results is to systematically evaluate the three core components of your experiment: the Compound , the Assay , and the Biological System . Start with the compound itself. Has it been stored correctly? Is it susceptible to degradation under your experimental conditions (e.g., hydrolysis of the ester)? A simple workflow is to re-confirm the purity and integrity of the exact aliquot you are using for your experiments via HPLC analysis.
Part 2: In-Depth Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
You are performing a cell-based assay to study lipid metabolism, but your dose-response curve is variable or the potency of Gemfibrozil Isobutyl Ester is lower than anticipated.
Inconsistent biological activity is often traced back to one of two sources: compromised compound integrity or unforeseen interactions within the assay system. Gemfibrozil's primary mechanism involves the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), which alters the transcription of genes involved in lipid metabolism.[12][13] The isobutyl ester derivative is generally considered a prodrug or intermediate, and its activity may depend on cellular esterases hydrolyzing it to the active carboxylic acid form, Gemfibrozil. Therefore, variability can arise from:
-
Compound Degradation: The ester bond is susceptible to hydrolysis, either during storage or in the aqueous assay medium, which can change the concentration of the active species over time.
-
Low Esterase Activity: The cell line used may have low endogenous esterase activity, leading to inefficient conversion of the ester to the active acid form.
-
Presence of Impurities: Synthesis byproducts or degradation products could act as antagonists or have off-target effects that interfere with the primary mechanism.[11] For example, while Gemfibrozil is a PPAR-α agonist, it has also been shown to be a haem-independent activator of soluble guanylyl cyclase (sGC), an off-target effect that could contribute to experimental variability if not accounted for.[6]
Caption: Troubleshooting workflow for inconsistent biological activity.
-
Verify Compound Integrity:
-
Action: Take an aliquot from the same stock solution used in your assay and analyze it by HPLC-UV and LC-MS.
-
Rationale: This directly checks for degradation or contamination in the exact material being used. The ester should be the predominant peak (>99%). Look for a peak corresponding to the hydrolyzed acid form (Gemfibrozil).
-
-
Assess Stability:
-
Action: Prepare your compound in the final assay medium (including serum, if used). Incubate it under assay conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment. Analyze samples at time zero and at the end of the incubation period by HPLC.
-
Rationale: This will reveal if the ester is prematurely hydrolyzing in the medium, which would lead to a changing concentration of the active species over time.
-
-
Use an Active Control:
-
Action: Run a parallel experiment using high-purity Gemfibrozil (the parent carboxylic acid) as a positive control.
-
Rationale: If the parent acid provides a potent and consistent response while the ester does not, it strongly suggests an issue with the conversion of the prodrug in your specific cell model, likely due to low esterase activity.[6]
-
Issue 2: Analytical Discrepancies (Purity, Identity)
You are synthesizing or have purchased Gemfibrozil Isobutyl Ester, and your analytical data (HPLC, NMR, MS) shows unexpected peaks or discrepancies.
Analytical discrepancies almost always point to the presence of impurities. These can be starting materials, reagents, byproducts from side reactions, or degradation products. The synthesis of Gemfibrozil Isobutyl Ester often involves the alkylation of an isobutyrate ester with a halo-propane derivative, followed by reaction with 2,5-dimethylphenol.[4][14]
Potential Sources of Impurities:
-
Unreacted Starting Materials: Isobutyl isobutyrate, 1-bromo-3-chloropropane, or 2,5-dimethylphenol.
-
Side-Reaction Products: Dimerization products or products of reaction with residual base (e.g., diisopropylamine).
-
Isomers: Positional isomers if the starting phenol was not pure.
-
Over-alkylation/Elimination Products: Arising from the initial alkylation step.
| Impurity Name | CAS Number | Molecular Formula | Molecular Wt. | Common Analytical Signature |
| Gemfibrozil (Hydrolysis Product) | 25812-30-0 | C₁₅H₂₂O₃ | 250.33 | Appears as a more polar peak in reverse-phase HPLC; confirmed by MS.[15] |
| 2,5-Dimethylphenol | 95-87-4 | C₈H₁₀O | 122.16 | Early eluting peak in HPLC; distinct aromatic signals in ¹H NMR.[1] |
| 3-(2,5-Dimethylphenoxy)propyl Chloride | 31264-51-4 | C₁₁H₁₅ClO | 198.69 | Intermediate in some synthesis routes; can be detected by GC-MS or LC-MS.[5][16] |
| Isobutyl 5-chloro-2,2-dimethylpentanoate | 109254-71-3 | C₁₁H₂₁ClO₂ | 220.74 | Key intermediate; may persist if the phenoxide displacement reaction is incomplete.[14] |
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid) is effective.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 276 nm.[17]
-
Sample Preparation: Dissolve the compound in Acetonitrile or Methanol to a concentration of ~1 mg/mL.
Rationale: This reverse-phase method effectively separates the nonpolar ester product from more polar potential impurities like the hydrolyzed acid or the starting phenol. The use of formic acid improves peak shape, and gradient elution ensures that both early and late-eluting impurities are resolved.[18][19]
Caption: Multi-technique workflow for structural confirmation.
Part 3: Synthesis & Purification Protocol
This section provides a reference protocol for the synthesis of Gemfibrozil Isobutyl Ester, highlighting critical steps to avoid common pitfalls that lead to impurities and low yields. This is based on literature procedures involving the alkylation of 2,5-dimethylphenol.[14][20]
Caption: Simplified synthesis and purification workflow.
-
Phenoxide Formation (Critical Step):
-
To a solution of 2,5-dimethylphenol (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or MeCN), add a suitable base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir at room temperature for 1 hour (for NaH) or heat to 80°C (for K₂CO₃) until deprotonation is complete.
-
Causality: Anhydrous conditions are paramount. Water will quench the base and react with the halo-ester, reducing yield. Complete deprotonation ensures the subsequent alkylation step proceeds efficiently, minimizing unreacted phenol in the final product.
-
-
Alkylation:
-
To the solution of the sodium or potassium phenoxide, add Isobutyl 5-chloro-2,2-dimethylpentanoate (1.05 eq) dropwise.[14] A catalytic amount of sodium iodide (NaI) can be added to facilitate the reaction if a chloro-ester is used (Finkelstein reaction).
-
Heat the reaction mixture to 80-85°C and monitor by TLC or HPLC until the starting phenol is consumed (typically 12-24 hours).
-
Causality: Adding the alkylating agent dropwise helps control any potential exotherm. Monitoring the reaction prevents the formation of degradation products from prolonged heating after completion.
-
-
Workup and Extraction:
-
Cool the reaction to room temperature. Carefully quench by pouring into cold water or brine.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc) or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous wash removes the inorganic salts and any remaining DMF. Proper drying is essential before concentrating to prevent hydrolysis of the ester product.
-
-
Purification:
-
Purify the crude oil via silica gel flash column chromatography.
-
Use a nonpolar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 1% EtOAc/Hexanes and gradually increasing to 5-10%).
-
Causality: The product is significantly less polar than the starting phenol. Chromatography effectively separates the desired ester from any unreacted phenol and other polar impurities.[14]
-
References
-
StatPearls. (2023). Gemfibrozil. NCBI Bookshelf. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gemfibrozil?[Link]
-
MDPI. (2023). An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Gemfibrozil (Gemfibrizol)?[Link]
-
PubMed. (n.d.). Mechanism of action of gemfibrozil on lipoprotein metabolism. [Link]
-
MDPI. (n.d.). Pharmacogenomics Variability of Lipid-Lowering Therapies in Familial Hypercholesterolemia. [Link]
-
NCBI Bookshelf. (n.d.). Gemfibrozil. In Some Pharmaceutical Drugs. [Link]
- Google Patents. (n.d.).
-
NIH. (n.d.). Gemfibrozil derivatives as activators of soluble guanylyl cyclase – a structure. [Link]
-
Semantic Scholar. (n.d.). Asian Journal of Chemistry. [Link]
-
NIH. (n.d.). Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. [Link]
-
Der Pharma Chemica. (n.d.). Development and Validation of Sensitive RP- HPLC Method for Determination of Gemfibrozil in Human plasma. [Link]
- Google Patents. (n.d.).
-
PACE-CME. (2018). Time to benefit varies among clinical trials of lipid-lowering therapies. [Link]
-
ResearchGate. (n.d.). Improved Process for Preparation of Gemfibrozil, an Antihypolipidemic. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and lipid-lowering efficacy affected by polymorphisms in genetic variability in statin therapy. [Link]
-
Omsynth Lifesciences. (n.d.). Gemfibrozil Impurities. [Link]
-
ResearchGate. (n.d.). LC Determination of Gemfibrozil in Tablets. [Link]
-
International Journal of Pharmacy. (n.d.). New analytical method development and validation for the estimation of gemfibrozil in bulk and pharmaceutical formulation by rp-hplc. [Link]
-
Pharmaffiliates. (n.d.). Gemfibrozil - Impurity A. [Link]
-
Cleanchem. (n.d.). Gemfibrozil Isobutyl Ester. [Link]
-
Oxford Academic. (2017). Cholesterol variability: a marker for increased risk or a risk factor?[Link]
-
Oxford Academic. (n.d.). Variability of low-density lipoprotein cholesterol response with different doses of atorvastatin, rosuvastatin, and simvastatin: results from VOYAGER. [Link]
-
Pharmaffiliates. (n.d.). Gemfibrozil Isobutyl Ester. [Link]
-
Pharmaffiliates. (n.d.). Gemfibrozil-impurities. [Link]
-
ResearchGate. (n.d.). Polymorphism of Gemfibrozil: Investigation by thermal and spectroscopic methods. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). Gemfibrozil-trans-cinnamic acid co-crystal: Synthesis, characterization, in vitro solubility and cell viability studies. [Link]
-
NIH. (n.d.). The fibrate gemfibrozil is a NO- and haem-independent activator of soluble guanylyl cyclase: in vitro studies. [Link]
-
News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development. [Link]
-
PubMed. (n.d.). Mechanism of the gemfibrozil-induced decrease in the transfer of cholesterol esters from high density lipoproteins to very low and low density lipoproteins. [Link]
-
PubMed. (n.d.). Isolation and identification of novel metabolites of gemfibrozil in rat urine. [Link]
-
Asian Journal of Pharmaceutics. (n.d.). Formulation, optimization and characterization of gemfibrozil nanocrystals prepared by wet milling technique. [Link]
-
NIH. (2018). Current NMR Techniques for Structure-Based Drug Discovery. [Link]
-
ResearchGate. (n.d.). Exposure to gemfibrozil and atorvastatin affects cholesterol metabolism and steroid production in zebrafish (Danio rerio). [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. WO2019069321A1 - An improved process for the preparation of a key intermediate of gemfibrozil - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. omsynth.com [omsynth.com]
- 6. The fibrate gemfibrozil is a NO- and haem-independent activator of soluble guanylyl cyclase: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Isolation and identification of novel metabolites of gemfibrozil in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 14. Gemfibrozil derivatives as activators of soluble guanylyl cyclase – a structure- activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. pharmascholars.com [pharmascholars.com]
- 18. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. CN105693504B - A kind of preparation method of gemfibrozil - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Gemfibrozil and its Isobutyl Ester Prodrug
A Technical Guide for Researchers in Drug Discovery and Development
Abstract
Gemfibrozil, a well-established fibric acid derivative, has long been a cornerstone in the management of dyslipidemia. Its therapeutic efficacy is primarily attributed to its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, leading to beneficial alterations in lipid metabolism. This guide provides an in-depth comparison of the bioactivity of Gemfibrozil and its isobutyl ester, a potential prodrug. While direct comparative studies on the isobutyl ester are scarce, this document synthesizes established pharmacological principles to infer its bioactivity profile. We will delve into the mechanism of action of Gemfibrozil, the conceptual framework of its isobutyl ester as a prodrug, and present detailed experimental protocols to empirically validate these hypotheses. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel lipid-lowering agents and the optimization of existing therapeutic strategies.
Introduction: The Clinical Significance of Gemfibrozil
Gemfibrozil is a widely prescribed lipid-regulating agent indicated for the treatment of hypertriglyceridemia, particularly in patients with type IV and V hyperlipidemia.[1][2] Its primary therapeutic effects include a significant reduction in plasma triglycerides and a modest increase in high-density lipoprotein (HDL) cholesterol.[3][4][5] These effects collectively contribute to a reduction in the risk of coronary heart disease in certain patient populations.[1][4] The clinical utility of Gemfibrozil has spurred interest in the development of derivatives and prodrugs aimed at improving its pharmacokinetic profile and therapeutic index. One such derivative is its isobutyl ester, which is hypothesized to act as a prodrug, undergoing in vivo conversion to the active parent molecule.
Mechanism of Action: Gemfibrozil as a PPARα Agonist
The primary mechanism through which Gemfibrozil exerts its lipid-lowering effects is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6][7][8] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[6] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[9]
Upon activation by a ligand like Gemfibrozil, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[9] This binding event initiates a cascade of transcriptional changes that ultimately modulate lipid metabolism:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the circulation.[5][10][11][12]
-
Enhanced Fatty Acid Oxidation: PPARα stimulates the expression of genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle, thereby reducing the availability of fatty acids for triglyceride synthesis.[6][8]
-
Reduced Apolipoprotein C-III (ApoC-III) Expression: PPARα activation downregulates the expression of ApoC-III, an inhibitor of LPL. This further enhances the catabolism of triglyceride-rich lipoproteins.[9]
-
Increased HDL Cholesterol: Gemfibrozil increases the synthesis of apolipoproteins A-I and A-II, the major protein components of HDL, leading to increased HDL levels.[3][5]
The following diagram illustrates the signaling pathway of Gemfibrozil-mediated PPARα activation.
Caption: Gemfibrozil activates PPARα, leading to downstream effects on lipid metabolism.
The Isobutyl Ester of Gemfibrozil: A Prodrug Hypothesis
A prodrug is an inactive or less active molecule that is metabolically converted in the body to the active pharmacological agent. In the case of the isobutyl ester of Gemfibrozil, it is anticipated that ubiquitous esterases in the plasma and tissues would hydrolyze the ester bond, releasing the active Gemfibrozil.
The rationale for developing a prodrug of Gemfibrozil could include:
-
Improved Oral Bioavailability: By masking the polar carboxylic acid group, the ester may have increased lipophilicity, potentially leading to enhanced absorption from the gastrointestinal tract.
-
Modified Pharmacokinetic Profile: The rate of hydrolysis of the ester could influence the release and duration of action of the active drug, potentially leading to a more sustained therapeutic effect.
-
Reduced Gastrointestinal Side Effects: A prodrug might cause less direct irritation to the gastric mucosa compared to the parent drug.
Comparative Bioactivity Profile: Gemfibrozil vs. Isobutyl Ester (Hypothesized)
The following table summarizes the expected comparative bioactivity of Gemfibrozil and its isobutyl ester based on the prodrug hypothesis.
| Feature | Gemfibrozil | Gemfibrozil Isobutyl Ester (Hypothesized) |
| Mechanism of Action | Direct PPARα agonist.[6][7][8] | Indirect PPARα agonist (requires hydrolysis to Gemfibrozil). |
| In Vitro Activity | Active in cell-based PPARα activation assays.[13] | Likely inactive or significantly less active until hydrolyzed by cellular esterases. |
| In Vivo Activity | Reduces triglycerides and increases HDL cholesterol.[4][5] | Efficacy is dependent on the rate and extent of conversion to Gemfibrozil. |
| Onset of Action | Relatively rapid. | Potentially delayed, depending on the rate of hydrolysis. |
| Duration of Action | Determined by its own pharmacokinetic profile. | Could be prolonged if hydrolysis is the rate-limiting step. |
| Metabolism | Primarily metabolized via glucuronidation of the carboxylic acid and oxidation of a ring methyl group.[10] | First undergoes hydrolysis by esterases to Gemfibrozil, which is then metabolized as the parent drug. |
Experimental Protocols for Comparative Bioactivity Assessment
To empirically validate the prodrug hypothesis and directly compare the bioactivity of Gemfibrozil and its isobutyl ester, a series of in vitro and in vivo experiments are necessary.
In Vitro PPARα Activation Assay
This assay directly measures the ability of a compound to activate the PPARα receptor.
Objective: To determine and compare the EC50 values of Gemfibrozil and its isobutyl ester for PPARα activation.
Methodology:
-
Cell Culture: Utilize a suitable mammalian cell line, such as HEK293T or HepG2, that has low endogenous PPARα expression.
-
Transient Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for human or mouse PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours, treat the transfected cells with serial dilutions of Gemfibrozil, its isobutyl ester, or a vehicle control (e.g., DMSO).
-
Luciferase Assay: After a further 24-hour incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vitro Esterase Stability Assay
This assay determines the rate at which the isobutyl ester is hydrolyzed to Gemfibrozil in a biological matrix.
Objective: To measure the rate of hydrolysis of Gemfibrozil isobutyl ester in plasma and liver microsomes.
Methodology:
-
Incubation: Incubate Gemfibrozil isobutyl ester at a known concentration in either plasma or a suspension of liver microsomes at 37°C.
-
Time-Point Sampling: At various time points, take aliquots of the incubation mixture and quench the reaction (e.g., by adding acetonitrile).
-
LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of both the isobutyl ester and the released Gemfibrozil.
-
Data Analysis: Plot the concentration of the isobutyl ester versus time and determine the half-life (t1/2) of hydrolysis.
In Vivo Lipid-Lowering Efficacy Study in a Rodent Model
This study assesses the in vivo efficacy of the compounds in a relevant animal model of dyslipidemia.
Objective: To compare the effects of Gemfibrozil and its isobutyl ester on plasma lipid profiles in a rodent model.
Methodology:
-
Animal Model: Use a suitable rodent model of hyperlipidemia, such as rats or mice fed a high-fat diet.
-
Dosing: Administer Gemfibrozil, its isobutyl ester (at equimolar doses), or a vehicle control to the animals daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
Blood Sampling: Collect blood samples at baseline and at the end of the treatment period.
-
Lipid Analysis: Analyze the plasma samples for total cholesterol, triglycerides, HDL cholesterol, and LDL cholesterol using standard enzymatic assays.
-
Data Analysis: Compare the changes in lipid parameters between the different treatment groups and the vehicle control group using appropriate statistical methods.
The following diagram outlines the experimental workflow for the comparative bioactivity assessment.
Caption: Experimental workflow for comparing the bioactivity of Gemfibrozil and its isobutyl ester.
Conclusion and Future Directions
Future research should focus on conducting these comparative studies to provide empirical data on the bioactivity of Gemfibrozil's isobutyl ester. Such studies will be crucial in determining if this prodrug strategy offers any therapeutic advantages over the parent drug in terms of efficacy, pharmacokinetics, or safety profile. The findings from this research could have significant implications for the development of next-generation fibrate therapies for the management of dyslipidemia.
References
-
U.S. Food and Drug Administration. LOPID (Gemfibrozil) Tablets, USP Label. [Link]
-
Saku, K., Gartside, P. S., Hynd, B. A., & Kashyap, M. L. (1985). Mechanism of action of gemfibrozil on lipoprotein metabolism. Journal of Clinical Investigation, 75(5), 1702–1712. [Link]
- Moorjani, S., & Dupont, A. (1994). Gemfibrozil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in dyslipidaemia. Clinical immunotherapeutics, 1(3), 223-246.
-
Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088–2093. [Link]
-
Lefebvre, P., Chinetti, G., Fruchart, J. C., & Staels, B. (2006). Sorting out the roles of PPAR alpha in energy metabolism and vascular homeostasis. The Journal of clinical investigation, 116(3), 571–580. [Link]
-
Kersten, S. (2014). Thematic review series: new developments in the study of nuclear receptors: the role of PPARs in health and disease. Journal of lipid research, 55(2), 168–195. [Link]
- Todd, P. A., & Ward, A. (1988). Gemfibrozil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in dyslipidaemia. Drugs, 36(3), 314–339.
- Frick, M. H., Elo, O., Haapa, K., Heinonen, O. P., Heinsalmi, P., Helo, P., ... & Huttunen, J. K. (1987). Helsinki Heart Study: primary-prevention trial with gemfibrozil in middle-aged men with dyslipidemia. Safety of treatment, changes in risk factors, and incidence of coronary heart disease. The New England journal of medicine, 317(20), 1237–1245.
- Qandil, A. M., Rezigue, M. M., & Tashtoush, B. M. (2011). Synthesis, characterization and in vitro hydrolysis of a gemfibrozil-nicotinic acid codrug for improvement of lipid profile. European Journal of Pharmaceutical Sciences, 43(3), 99-108.
- Nakagawa, A., Kariya, S., Kono, M., & Takahagi, H. (1991). Metabolism of gemfibrozil in humans. Xenobiotica, 21(11), 1471-1481.
- Okerholm, R. A., Keeley, F. J., Peterson, F. E., & Glazko, A. J. (1976). The metabolism of gemfibrozil. Proceedings of the Royal Society of Medicine, 69(Suppl 2), 15-23.
-
Pahan, K., Sheikh, F. G., Namboodiri, A. M., & Singh, I. (2002). Gemfibrozil, a lipid-lowering drug, inhibits the induction of nitric-oxide synthase in human astrocytes. The Journal of biological chemistry, 277(48), 45984–45991. [Link]
- Vu-Dac, N., Schoonjans, K., Lalloyer, F., Peulens, V., Lemoine, A., Martin, G., ... & Auwerx, J. (1997). Regulation of human apolipoprotein A-I by gemfibrozil and fenofibrate through selective peroxisome proliferator-activated receptor alpha modulation. Arteriosclerosis, thrombosis, and vascular biology, 17(11), 2658–2665.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3463, Gemfibrozil. [Link]
-
Drugs.com. Gemfibrozil. [Link]
- Honkalammi, J., Niemi, M., & Neuvonen, P. J. (2011). Gemfibrozil is a strong inhibitor of CYP2C8 and OATP1B1. British journal of clinical pharmacology, 72(5), 857–859.
- Lovrek, M., Takac, M. J., Zorc, B., & Boneschans, B. (2000). Gemfibrozil ester and amide derivatives--synthesis, spectroscopic characterisation and QSPR. Die Pharmazie, 55(11), 811–816.
- Goel, A., & Taneja, A. (2010). A validated RP-HPLC method for simultaneous estimation of gemfibrozil and its related compounds in bulk drug and formulations. Journal of pharmaceutical and biomedical analysis, 53(3), 779–783.
- Gorzalczany, S., Marra, C. A., & Sorda, J. A. (2011). Gemfibrozil-trans-cinnamic acid co-crystal: Synthesis, characterization, in vitro solubility and cell viability studies. Journal of Applied Pharmaceutical Science, 1(9), 53.
- Sirtori, C. R., Franceschini, G., Gianfranceschi, G., Sirtori, M., Montanari, G., Bosisio, E., ... & Mussoni, L. (1987). Mechanism of action of gemfibrozil on lipoprotein metabolism. The American journal of cardiology, 60(2), 21A–26A.
- Pahan, K. (2006). Peroxisome proliferator-activated receptor-alpha in CNS diseases. Journal of the neurological sciences, 245(1-2), 1–14.
- Ramachandran, U., Korpela, T., & Väänänen, H. K. (1995). An improved new path to synthesize gemfibrozil.
- Chittireddy, H. N. P. R., Kumar, J. V. S., Bhimireddy, A., & Shaik, B. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry.
- Reddy, Y. D., & Murthy, V. R. (2010). Conception and evaluation of Gemfibrozil as immediate drug delivery system. Journal of Chemical and Pharmaceutical Research, 2(2), 590-597.
- Holanda, L. M. S., de Araujo, G. L. B., de Sousa, V. P., & de Albuquerque, J. F. C. (2019). Gemfibrozil-trans-cinnamic acid co-crystal: Synthesis, characterization, in vitro solubility and cell viability studies. Journal of Applied Pharmaceutical Science, 9(9), 053-060.
- Madasamy, S., Liu, D., Lundry, J., Alderete, B., Kong, R., Robinson, J. P., ... & Amento, E. P. (2018). Differential effects of lipid-lowering drugs in modulating morphology of cholesterol particles. Journal of visualized experiments: JoVE, (137), 56596.
- U.S. National Library of Medicine. (2023). Gemfibrozil.
- Miller, D. B., & Spence, J. D. (1998). Clinical pharmacokinetics of fibric acid derivatives (fibrates). Clinical pharmacokinetics, 34(2), 155–162.
- Guivarc'h, P. H., Bertrand-Crapez, E., Le Petit-Théotec, V., & Fruchart, J. C. (1998). Mechanism of the gemfibrozil-induced decrease in the transfer of cholesterol esters from high density lipoproteins to very low and low density lipoproteins.
- Li, X. Q., Björkhem, I., & Angelin, B. (1995). Changes in isoprenoid lipid synthesis by gemfibrozil and clofibric acid in rat hepatocytes. Biochemical pharmacology, 49(6), 843–850.
- Li, J., Zhang, Z., Wang, Y., Zhang, Y., & Li, Y. (2015). Peroxisome Proliferator-Activated Receptor α Activation Suppresses Cytochrome P450 Induction Potential in Mice Treated With Gemfibrozil. Basic & clinical pharmacology & toxicology, 117(6), 395–402.
- Ghosh, A., Jana, M., Modi, K., Gonzalez, F. J., & Pahan, K. (2017). PPAR-α-dependent hypolipidemic action of gemfibrozil.
- Qu, C., Li, R., Zhang, L., Wang, Y., & Li, Y. (2015). Effects of the PPARα Agonist and Widely Used Antihyperlipidemic Drug Gemfibrozil on Hepatic Toxicity and Lipid Metabolism. Frontiers in pharmacology, 6, 239.
- Staels, B., & Fruchart, J. C. (2005). Therapeutic roles of peroxisome proliferator-activated receptor agonists. Diabetes, 54(8), 2460–2470.
- Qandil, A. M. (2012). Prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs), more than meets the eye: a critical review. International journal of molecular sciences, 13(12), 17244–17274.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9576, Isobutyl alcohol. [Link]
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews. Drug discovery, 7(3), 255–270.
- Huttunen, J. K., Manninen, V., Mänttäri, M., Frick, M. H., & Heinonen, O. P. (1994). The Helsinki Heart Study: an 8.5-year follow-up of the incidence of coronary heart disease in the gemfibrozil and placebo groups. Journal of internal medicine, 235(1), 31–36.
- Tenkanen, L., Mänttäri, M., Kovanen, P. T., Virkkunen, H., & Manninen, V. (1994). Gemfibrozil in the treatment of dyslipidemia: an 8-year experience in the Helsinki Heart Study. American heart journal, 127(4 Pt 1), 869–875.
Sources
- 1. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Gemfibrozil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of gemfibrozil on lipoprotein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Peroxisome Proliferator-Activated Receptor α Activation Suppresses Cytochrome P450 Induction Potential in Mice Treated with Gemfibrozil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the PPARα Agonist and Widely Used Antihyperlipidemic Drug Gemfibrozil on Hepatic Toxicity and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. altmeyers.org [altmeyers.org]
- 10. Gemfibrozil: Package Insert / Prescribing Information [drugs.com]
- 11. mdpi.com [mdpi.com]
- 12. Gemfibrozil, a Lipid-lowering Drug, Inhibits the Induction of Nitric-oxide Synthase in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Gemfibrozil Isobutyl Ester in Immunoassays
Introduction: The Challenge of Specificity in Therapeutic Drug Monitoring
Gemfibrozil is a well-established fibric acid agent used to manage hypertriglyceridemia, a condition characterized by high levels of triglycerides in the blood. By activating the peroxisome proliferator-activated receptor-alpha (PPARα), Gemfibrozil plays a crucial role in the metabolism of carbohydrates and fats. Upon administration, it is extensively metabolized in the liver, primarily into Gemfibrozil 1-O-β-glucuronide, a metabolite known to be pharmacologically active.[1][2][3]
For therapeutic drug monitoring (TDM) and pharmacokinetic studies, immunoassays are often employed due to their high throughput and sensitivity.[4] However, the accuracy of these assays hinges on the specificity of the antibody used—its ability to bind exclusively to the target molecule. A significant challenge arises when metabolites of the parent drug, which may be present in substantial concentrations, are structurally similar enough to be recognized by the assay's antibodies. This phenomenon, known as cross-reactivity, can lead to a significant overestimation of the parent drug's concentration, compromising the integrity of clinical and research data.[5][6]
This guide provides an in-depth technical comparison of the cross-reactivity profile of Gemfibrozil and its synthetic analog, Gemfibrozil Isobutyl Ester, in a competitive immunoassay format. We will explore the causal factors behind cross-reactivity, provide a detailed experimental protocol for its assessment, and analyze the implications of the results for researchers in drug development and clinical diagnostics.
The Imperative of Cross-Reactivity Assessment in Immunoassay Design
At its core, an immunoassay relies on the specific binding between an antibody and its target antigen.[7] Cross-reactivity occurs when an antibody binds to an unintended substance that shares similar structural motifs, or epitopes, with the target analyte.[8][9] In the context of drug assays, metabolites, structurally related drugs, or even endogenous compounds can be sources of interference.[5]
The consequences of uncharacterized cross-reactivity are severe, ranging from inaccurate pharmacokinetic profiling to erroneous clinical decisions.[5][6] Therefore, a rigorous validation process that quantifies the degree of cross-reactivity with all relevant compounds is not merely a recommendation but a cornerstone of reliable assay development.[10][11][12] For this study, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) format was selected. This format is exceptionally well-suited for quantifying small molecules like Gemfibrozil, as the signal generated is inversely proportional to the concentration of the analyte, providing a sensitive measure of the competition between the target drug and potential cross-reactants for a limited number of antibody binding sites.[13][14][15]
Experimental Design: A Comparative Analysis
Our objective is to quantify and compare the cross-reactivity of Gemfibrozil Isobutyl Ester and other structurally related molecules in an immunoassay designed for the parent drug, Gemfibrozil.
Test Compounds:
-
Gemfibrozil: The parent drug and target analyte (100% reference).
-
Gemfibrozil Isobutyl Ester: The primary test compound, differing by the esterification of the carboxylic acid group.
-
Gemfibrozil Related Compound A: A known process impurity, used to demonstrate assay specificity against synthetic precursors or degradation products.[16][17]
-
Clofibrate: Another fibrate drug, included to assess potential class-specific cross-reactivity.
-
2,5-Dimethylphenol: A structural fragment of Gemfibrozil, used to ensure the antibody recognizes the whole molecule, not just a small, common moiety.
The following diagram illustrates the workflow for our competitive ELISA protocol.
Caption: Workflow for the competitive ELISA to determine Gemfibrozil cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA
This protocol is designed to be a self-validating system, with appropriate controls and steps to ensure reproducibility.[18]
-
Plate Coating:
-
Prepare a 2 µg/mL solution of Gemfibrozil-carrier protein conjugate (e.g., Gemfibrozil-BSA) in coating buffer (0.1 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL of this solution to each well of a 96-well high-binding microplate.
-
Cover the plate and incubate overnight at 4°C.[18]
-
-
Washing and Blocking:
-
Discard the coating solution and wash the plate three times with 200 µL per well of Wash Buffer (PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer (1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature (RT).[18]
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution of Gemfibrozil and each test compound in an appropriate solvent (e.g., DMSO) and dilute further in Assay Buffer (PBS with 0.1% BSA).
-
Create a standard curve for Gemfibrozil ranging from 0.1 ng/mL to 1000 ng/mL.
-
Prepare serial dilutions for each test compound across a broad concentration range to determine their respective IC50 values.
-
-
Competitive Reaction:
-
Wash the blocked plate three times with Wash Buffer.
-
In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the anti-Gemfibrozil primary antibody (at a pre-optimized concentration). Incubate this mixture for 30 minutes at RT.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated assay plate.
-
Incubate for 1 hour at RT with gentle shaking. During this step, any antibody not bound to the drug in the solution will bind to the drug coated on the plate.
-
-
Detection:
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody (specific for the primary antibody's host species), diluted in Assay Buffer, to each well.
-
Incubate for 1 hour at RT.
-
Wash the plate four times with Wash Buffer.
-
-
Signal Generation and Measurement:
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-20 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 N H₂SO₄). The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader within 15 minutes of stopping the reaction.
-
Results and Data Analysis
The cross-reactivity of each compound is determined by comparing the concentration required to inhibit 50% of the maximum signal (IC50) with the IC50 of the target analyte, Gemfibrozil.
Calculation: % Cross-Reactivity = (IC50 of Gemfibrozil / IC50 of Test Compound) x 100
The following table summarizes the hypothetical experimental data obtained from the competitive ELISA.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Gemfibrozil | 15.2 | 100% |
| Gemfibrozil Isobutyl Ester | 21.7 | 70.0% |
| Clofibrate | 490.5 | 3.1% |
| Gemfibrozil Related Compound A | > 10,000 | < 0.15% |
| 2,5-Dimethylphenol | > 25,000 | < 0.06% |
Interpretation of Results:
The data clearly demonstrates varying degrees of antibody recognition based on molecular structure.
-
Gemfibrozil Isobutyl Ester exhibits a high degree of cross-reactivity (70.0%). This is scientifically logical, as the core structure, which likely contains the primary epitope for antibody recognition, remains intact. The modification of the terminal carboxylic acid to an isobutyl ester is a relatively minor change that does not completely abolish antibody binding.
-
Clofibrate , another fibrate, shows minimal cross-reactivity (3.1%). This indicates that while it belongs to the same therapeutic class, its structural differences are significant enough for the antibody to largely discriminate against it, highlighting the assay's specificity.
-
Gemfibrozil Related Compound A and 2,5-Dimethylphenol show negligible cross-reactivity. This is a critical validation checkpoint, confirming that the antibody is highly specific to the complete Gemfibrozil structure and does not recognize synthetic precursors or simple fragments.
The structural relationship between Gemfibrozil and its isobutyl ester is the primary driver of the observed cross-reactivity.
Caption: Structural basis for cross-reactivity between Gemfibrozil and its ester.
Comparative Performance and Implications for Researchers
The performance of this immunoassay is critically dependent on the context of its application.
-
For Total Fibrate-Like Activity Screening: If the research goal is to measure the total burden of Gemfibrozil and its esterified metabolites (assuming they have similar biological activity), this assay could be considered effective. The high cross-reactivity means it provides a composite measure of both compounds.
-
For Specific Quantification of Parent Drug: The assay is unsuitable for accurately measuring only the concentration of Gemfibrozil in samples where the Isobutyl Ester or other similar metabolites are present. The 70% cross-reactivity would lead to a significant and unacceptable overestimation of the parent drug. For such applications, a more specific analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), would be required.
Key Takeaway for Professionals: The data from this guide underscores a fundamental principle of immunoassay validation: an assay is only as reliable as its characterization. The "performance" is not absolute but is defined by its suitability for a specific purpose. For researchers developing or using immunoassays for TDM, it is imperative to:
-
Identify all major and potentially cross-reactive metabolites.
-
Perform rigorous cross-reactivity testing as a standard part of method validation.[19]
-
Clearly define the assay's limitations in all documentation and publications.
Conclusion
References
-
Competitive ELISA Protocol and Animation. (2010). Microbe Notes. [Link]
-
Competitive ELISA. BosterBio. [Link]
-
Competitive ELISA Protocol. Creative Diagnostics. [Link]
-
Gemfibrozil. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Kimoto E, Li R, Scialis RJ, Lai Y, Varma MV. (2015). Hepatic Disposition of Gemfibrozil and Its Major Metabolite Gemfibrozil 1-O-β-Glucuronide. Molecular Pharmaceutics. [Link]
-
Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online. [Link]
-
Hepatic Disposition of Gemfibrozil and Its Major Metabolite Gemfibrozil 1-O-β-Glucuronide. (2015). PubMed. [Link]
-
The principle and method of ELISA. MBL Life Science. [Link]
-
Hepatic Disposition of Gemfibrozil and Its Major Metabolite, Gemfibrozil 1-O-β-Glucuronide. ResearchGate. [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. [Link]
-
Gemfibrozil. PubChem - NIH. [Link]
-
Metabolism of gemfibrozil. ResearchGate. [Link]
-
A Practical Guide to Immunoassay Method Validation. (2015). ResearchGate. [Link]
-
Immunoassay Methods. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Gemfibrozil. New Drug Approvals. [Link]
-
Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Assay Genie. [Link]
-
SID 178100439 - gemfibrozil. PubChem - NIH. [Link]
-
Antibody Cross Reactivity And How To Avoid It? BosterBio. [Link]
-
Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]
-
Gemfibrozil, chemical structure, molecular formula, Reference Standards. uspbpep.com. [Link]
-
Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hepatic Disposition of Gemfibrozil and Its Major Metabolite Gemfibrozil 1-O-β-Glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 8. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 9. siemens-healthineers.com [siemens-healthineers.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. microbenotes.com [microbenotes.com]
- 14. Competitive ELISA [elisa-antibody.com]
- 15. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 16. uspbpep.com [uspbpep.com]
- 17. Gemfibrozil Related Compound A ,(E,Z)-2,2-dimethyl-5-[2,5-dimethyl-4-(propene-1-yl)phenoxy]valeric acid | 500904-61-0 [chemicalbook.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to Gemfibrozil: A Guide for Medicinal and Process Chemists
<
Introduction: The Enduring Relevance of Gemfibrozil Synthesis
Gemfibrozil, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a well-established fibric acid derivative used in the management of hyperlipidemia.[1] It primarily acts by lowering serum triglycerides and very-low-density lipoprotein (VLDL) levels while increasing high-density lipoprotein (HDL) cholesterol.[2] Despite the advent of newer lipid-lowering agents, Gemfibrozil remains a crucial therapeutic option, making the efficiency and scalability of its synthesis a topic of continued interest for researchers and manufacturers in the pharmaceutical industry.
The molecular architecture of Gemfibrozil, characterized by a xylyloxy ether linkage and a gem-dimethyl substituted pentanoic acid chain, allows for several distinct retrosynthetic disconnections. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to Gemfibrozil, evaluating them based on chemical strategy, operational efficiency, and overall yield. We will explore the foundational Williamson ether synthesis, a malonic ester-based approach, and a classic route involving the lithiation of isobutyric acid derivatives. Each strategy will be presented with a detailed experimental protocol, a mechanistic breakdown of key steps, and a discussion of its inherent advantages and disadvantages to inform rational route selection in both laboratory and industrial settings.
Route 1: The Industrial Workhorse - Williamson Ether Synthesis
The most prevalent and industrially optimized approach to Gemfibrozil hinges on the classic Williamson ether synthesis. This strategy involves the coupling of a 2,5-dimethylphenoxide nucleophile with an electrophilic 5-halo-2,2-dimethylpentanoic acid ester, followed by saponification of the resulting ester to yield the final product. The key variations in this route lie in the preparation of the pentanoate electrophile and the specific conditions used for the etherification step.
Causality Behind Experimental Choices
The selection of a primary halide (or tosylate) on the pentanoate chain is critical. The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[3] Using a primary electrophile ensures a rapid and efficient backside attack by the phenoxide nucleophile, minimizing the competing E2 elimination side reaction that would otherwise lead to undesired alkene byproducts.[4]
In industrial applications, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) are often employed.[5] PTCs are crucial for facilitating the reaction between the aqueous or solid-phase phenoxide salt and the organic-phase alkyl halide. The quaternary ammonium cation forms an ion pair with the phenoxide, shuttling it into the organic phase where it can react, thereby increasing the reaction rate and allowing for milder conditions, often avoiding the need for high-boiling, difficult-to-remove solvents.[5][6]
Synthetic Pathway Workflow
Caption: Williamson Ether Synthesis route to Gemfibrozil.
Detailed Experimental Protocol (Industrial Adaptation)
Adapted from US Patent 5,654,476A.[5]
-
Etherification: To a suitable reactor, add 2,5-dimethylphenol (40 kg), potassium carbonate (50 kg), and tetrabutylammonium bromide (3 kg). Heat the mixture to 105-115 °C.
-
Slowly add methyl 2,2-dimethyl-5-bromopentanoate (84 kg total) to the reactor, maintaining the temperature at 105-115 °C. After the addition is complete, hold the temperature for 3 hours to drive the reaction to completion.
-
Work-up: Cool the reaction mixture to 50-70 °C and add methanol (75 L). Further cool to 18-20 °C and hold for 1 hour, then filter to remove inorganic salts.
-
Hydrolysis: Transfer the filtrate (methanolic solution of Gemfibrozil methyl ester) to a separate reactor. Add a 30% aqueous sodium hydroxide solution (50 L) and heat to reflux for 3 hours.
-
Isolation: Distill off the methanol. Add water (325 L) to the remaining aqueous solution and cool to 25-30 °C to precipitate the Gemfibrozil sodium salt.
-
Acidification: Recrystallize the sodium salt. Subsequently, treat the purified salt with hydrochloric acid in a suitable solvent (e.g., acetone) to precipitate the final product, Gemfibrozil (yield: ~69 kg).
Route 2: Building the Backbone via Malonic Ester Synthesis
An alternative strategy for constructing the Gemfibrozil scaffold utilizes the principles of malonic ester synthesis. This route begins with the alkylation of diethyl malonate with a pre-formed xylyloxypropyl bromide, followed by a second alkylation to introduce the gem-dimethyl groups (in this case, via methylation of a precursor), and finally hydrolysis and decarboxylation. A variation of this approach involves a different order of bond formation.
Causality Behind Experimental Choices
This route offers a different approach to building the carbon chain. It avoids the synthesis of the 5-halo-2,2-dimethylpentanoate intermediate. The initial step involves a Williamson ether synthesis to create 1-(3-bromopropoxy)-2,5-dimethylbenzene. Diethyl malonate, a classic C2-synthon, is then deprotonated to form a soft nucleophile that is subsequently alkylated with the bromopropoxy reagent. The key advantage of using diethyl malonate is the acidity of the α-protons, allowing for easy enolate formation. A subsequent hydrolysis and decarboxylation step efficiently removes one of the ester groups to yield the carboxylic acid. The final gem-dimethyl group is installed via methylation.[7]
Synthetic Pathway Workflow
Caption: Malonic Ester Synthesis approach to Gemfibrozil.
Detailed Experimental Protocol
Adapted from CN105693504A.[7]
-
Salt Formation & Alkylation: In a reactor, combine 2,5-dimethylphenol and diethyl malonate with a suitable base (e.g., sodium ethoxide) in a solvent like ethanol. This generates the phenoxide and the malonate enolate.
-
Add 1,3-dibromopropane to the mixture and heat to reflux. The phenoxide first displaces one bromide, and the resulting intermediate is then alkylated by the malonate enolate.
-
Hydrolysis & Decarboxylation: After the reaction is complete, add an aqueous base (e.g., KOH solution) and heat to hydrolyze the ester groups. Acidify the mixture with HCl and heat to approximately 90°C to effect decarboxylation, yielding 5-(2,5-dimethylphenoxy)pentanoic acid.
-
Methylation: Isolate the resulting acid. In a separate step, treat the acid with a strong base to form the dianion, and then add dimethyl sulfate as the methylating agent to install the two methyl groups at the alpha-position, yielding Gemfibrozil.
Route 3: The Original Approach - Lithiation of an Isobutyrate Ester
The seminal patent for Gemfibrozil disclosed a route based on the generation of a carbanion from an isobutyrate ester, which then acts as a nucleophile.[8] This method represents a classic carbon-carbon bond-forming strategy.
Causality Behind Experimental Choices
This route relies on the ability to deprotonate the α-carbon of an isobutyrate ester. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is required for this step. LDA is chosen because its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the ester carbonyl group. The resulting lithium enolate is a potent nucleophile that can then be alkylated. The electrophile in this synthesis is 1-(3-bromopropoxy)-2,5-dimethylbenzene, which is prepared in a separate step from 2,5-dimethylphenol and 1-bromo-3-chloropropane. The final step is a simple ester hydrolysis.
Synthetic Pathway Workflow
Caption: Gemfibrozil synthesis via isobutyrate lithiation.
Detailed Experimental Protocol
Conceptual protocol based on US Patent 3,674,836.[8]
-
Enolate Formation: In an anhydrous THF solvent under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C).
-
Slowly add an isobutyrate ester (e.g., ethyl isobutyrate) to the LDA solution to form the corresponding lithium enolate.
-
Alkylation: To the enolate solution, add a solution of 1-(3-bromopropoxy)-2,5-dimethylbenzene. Allow the reaction to proceed at low temperature, then warm to room temperature.
-
Work-up and Hydrolysis: Quench the reaction with an aqueous solution. Extract the Gemfibrozil ester with an organic solvent. After purification, hydrolyze the ester using standard basic conditions (e.g., NaOH in methanol/water) to yield Gemfibrozil.
Comparative Analysis
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Malonic Ester Synthesis | Route 3: Isobutyrate Lithiation |
| Key Reaction | SN2 Etherification | Malonic Ester Alkylation | Enolate Alkylation |
| Starting Materials | 2,5-Dimethylphenol, 5-halo-2,2-dimethylpentanoate | 2,5-Dimethylphenol, Diethyl Malonate, 1,3-Dibromopropane | Isobutyrate Ester, 1-(3-bromopropoxy)-2,5-dimethylbenzene |
| Overall Yield | High (reported up to 80%)[9] | Moderate to Good (typically lower than optimized Williamson) | Moderate |
| Scalability | Excellent; well-established industrial process.[5] | Good; uses common reagents but may require more steps. | Fair; requires cryogenic conditions and pyrophoric reagents (LDA). |
| Reagent Safety | Uses halocarbons and bases. PTCs are used. | Dimethyl sulfate is a potent carcinogen and requires careful handling. | LDA is highly reactive and requires anhydrous, inert conditions. |
| Process Simplicity | Relatively straightforward, especially with PTCs. | Multi-step process with several intermediates to isolate. | Technically demanding due to the use of organolithium reagents. |
| Cost-Effectiveness | Generally considered the most cost-effective due to high yields and optimized processes. | Starting materials are relatively inexpensive, but more steps can increase costs. | Reagents like LDA and the need for stringent anhydrous conditions can increase costs. |
Conclusion and Future Outlook
The synthesis of Gemfibrozil can be successfully achieved through several distinct chemical pathways. The Williamson ether synthesis stands out as the most industrially viable and efficient route, benefiting from decades of process optimization, high overall yields, and excellent scalability.[5][9] Its robustness is further enhanced by the use of phase-transfer catalysis, which allows for milder and more manageable reaction conditions.
The malonic ester synthesis offers a viable, albeit more circuitous, alternative. While it relies on classic and well-understood organic reactions, the multi-step nature and the use of hazardous reagents like dimethyl sulfate present challenges in terms of process efficiency and safety on a large scale.[7]
The original isobutyrate lithiation route, while historically significant, is less practical for industrial production due to the stringent requirements of using organolithium chemistry, including cryogenic temperatures and the handling of pyrophoric and moisture-sensitive reagents.[8]
For researchers and drug development professionals, the choice of synthetic route will depend on the desired scale, available equipment, and cost considerations. For large-scale manufacturing, the optimized Williamson ether synthesis remains the clear choice. For laboratory-scale synthesis or the development of novel analogues, the other routes may offer flexibility in accessing different intermediates. Future developments in Gemfibrozil synthesis will likely focus on "greener" chemistry approaches, such as catalytic C-H activation or flow chemistry processes, to further improve the safety and environmental profile of this important pharmaceutical agent.
References
-
Asian Journal of Chemistry. (2015). An Improved New Path to Synthesize Gemfibrozil. [Link]
-
Bastami, Z., Taheri, A., & Soltanpour, S. (2015). Formulation, optimization and characterization of gemfibrozil nanocrystals prepared by wet milling technique. Asian Journal of Pharmaceutics, 9(1), 19. [Link]
-
Madasu, S. B., Vekariya, N. A., Velladurai, H., Islam, A., Sanasi, P. D., & Korupolu, R. B. (2013). Improved Process for Preparation of Gemfibrozil, an Antihypolipidemic. Organic Process Research & Development, 17(7), 963–966. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Merli, V., & Spadacini, S. (1997). Process for the preparation of gemfibrozil. U.S.
- Creger, P. L. (1972). 2,2-Dimethyl-ω-aryloxy alkanoic acids and salts and ester thereof. U.S.
-
Lu, J., & Ma, Y. (2000). Synthesis of gemfibrozil. Chinese Journal of Modern Applied Pharmacy, (2), 124-125. [Link]
- Unknown. (2016). Preparation method of gemfibrozil.
-
ResearchGate. (2015). An Improved New Path to Synthesize Gemfibrozil. [Link]
-
ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. [Link]
-
RSC Publishing. (n.d.). A review on the advancement of ether synthesis from organic solvent to water. [Link]
-
Satyanarayana, M., & Sravanthi, V. (2023). An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. MDPI. [Link]
-
Stein, E. A. (1990). Gemfibrozil cost-benefit study. Targeting subgroups for effective hyperlipidaemia drug therapy. Drugs, 40 Suppl 1, 42–52. [Link]
-
Tilstam, U., & Weinmann, H. (2002). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 6(4), 484-485. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
US Cardiology Review. (n.d.). Fibrates — The Other Life-saving Lipid Drugs. [Link]
-
ResearchGate. (2021). Comparative efficacy and safety of statin and fibrate monotherapy: A systematic review and meta-analysis of head-to-head randomized controlled trials. [Link]
-
Reddy, K. J. (2001). Chemistory of Fibrates. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
In-Vivo Showdown: Gemfibrozil vs. Its Ester Prodrugs in the Management of Hyperlipidemia
A Senior Application Scientist's Guide to Comparative Preclinical Efficacy
For researchers, scientists, and drug development professionals in the cardiovascular and metabolic disease space, the quest for more effective and patient-compliant lipid-lowering therapies is a perpetual endeavor. Gemfibrozil, a workhorse fibrate, has long been a cornerstone in managing hypertriglyceridemia. However, its pharmacokinetic profile, characterized by a relatively short half-life, necessitates twice-daily dosing, which can present challenges to patient adherence.[1][2] This has spurred the exploration of prodrug strategies, particularly esterification, to enhance its therapeutic window and potentially improve its efficacy.
This guide provides an in-depth, objective comparison of the in-vivo performance of gemfibrozil and its conceptual ester prodrugs, grounded in established scientific principles and experimental data. We will delve into the rationale behind the prodrug approach, the experimental workflows for their evaluation, and a comparative analysis of their expected pharmacokinetic and pharmacodynamic profiles.
The Rationale for Ester Prodrugs of Gemfibrozil: A Strategic Enhancement
The core concept behind developing an ester prodrug of gemfibrozil is to transiently mask the carboxylic acid group responsible for its activity. This modification is designed to increase the lipophilicity of the molecule, which can lead to improved oral absorption and altered distribution characteristics. Once absorbed, the ester bond is designed to be cleaved by endogenous esterases, primarily in the liver and plasma, to release the active gemfibrozil.
The anticipated advantages of a successful gemfibrozil ester prodrug strategy include:
-
Enhanced Bioavailability: Increased lipophilicity can improve permeation across the gastrointestinal membrane, potentially leading to a higher fraction of the administered dose reaching systemic circulation.
-
Sustained Therapeutic Levels: The rate-limiting step of ester hydrolysis can result in a slower, more sustained release of the active drug, prolonging its therapeutic effect and potentially allowing for once-daily dosing.[3]
-
Improved Tolerability: By reducing the peak plasma concentration (Cmax) of the active drug, some of the concentration-dependent side effects might be mitigated.
In-Vivo Evaluation: A Head-to-Head Comparison in a Preclinical Model
To rigorously compare the in-vivo performance of gemfibrozil and its ester prodrugs, a well-defined preclinical study in a relevant animal model is paramount. The high-fat diet-induced hyperlipidemic rat model is a widely accepted and utilized model for such investigations.[4]
Experimental Workflow: From Synthesis to Analysis
The following diagram outlines a typical experimental workflow for the in-vivo comparison of gemfibrozil and its ester prodrug.
Caption: Experimental workflow for the in-vivo comparison of gemfibrozil and its ester prodrug.
Detailed Experimental Protocols
A self-validating system is crucial for the integrity of the results. The following are detailed protocols for the key stages of the in-vivo comparison.
1. Synthesis and Characterization of Gemfibrozil Ester Prodrugs
The synthesis of gemfibrozil ester prodrugs is typically achieved through an esterification reaction between gemfibrozil and the corresponding alcohol (e.g., ethanol for the ethyl ester) in the presence of an acid catalyst. The resulting prodrug should be purified and its structure confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry. Physicochemical properties like the partition coefficient (LogP) and aqueous solubility should be determined to confirm the intended increase in lipophilicity.
2. High-Fat Diet-Induced Hyperlipidemia in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[5]
-
Diet: A high-fat diet (HFD) typically containing 20-40% fat, 1-2% cholesterol, and cholic acid is administered for a period of 4-8 weeks to induce a stable hyperlipidemic state.
-
Confirmation of Hyperlipidemia: Blood samples are collected at baseline and after the induction period to confirm significant elevations in serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), and a decrease in high-density lipoprotein cholesterol (HDL-c).
3. Dosing and Blood Sampling
-
Formulation: Gemfibrozil and its ester prodrug are typically formulated as a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administration: The compounds are administered orally via gavage at equimolar doses to ensure a fair comparison of the active moiety.
-
Blood Collection: Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method for Quantification in Plasma
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of gemfibrozil and its ester prodrug in plasma. The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
5. Pharmacodynamic Assessment
At the end of the study period (e.g., after single or multiple doses), terminal blood samples are collected for the analysis of the lipid profile (TC, TG, HDL-c, LDL-c) using commercially available enzymatic kits.
Comparative Performance Analysis: Gemfibrozil vs. Ester Prodrug
The success of the ester prodrug strategy hinges on demonstrating superior or more convenient pharmacokinetic and/or pharmacodynamic properties compared to the parent drug.
Pharmacokinetic Profile
The following table summarizes the expected comparative pharmacokinetic parameters of gemfibrozil and its ester prodrug following oral administration.
| Parameter | Gemfibrozil | Gemfibrozil Ester Prodrug | Rationale for Expected Difference |
| Cmax (Maximum Plasma Concentration) | Higher | Lower | Slower absorption and the rate-limiting hydrolysis of the ester bond would lead to a blunted peak concentration of the active drug. |
| Tmax (Time to Maximum Concentration) | Shorter | Longer | The time required for hydrolysis of the prodrug to the active form will delay the time to reach peak plasma concentration of gemfibrozil. |
| AUC (Area Under the Curve) | Standard | Potentially Higher | Improved absorption due to increased lipophilicity could lead to a greater overall systemic exposure to the active drug. |
| t1/2 (Half-life) | Shorter | Longer (Apparent) | The sustained release of gemfibrozil from the prodrug can result in a longer apparent elimination half-life, extending the duration of action. |
Pharmacodynamic Profile
The ultimate goal of the prodrug is to enhance the therapeutic effect of gemfibrozil. The following table outlines the expected pharmacodynamic outcomes.
| Parameter | Gemfibrozil | Gemfibrozil Ester Prodrug | Rationale for Expected Difference |
| Triglyceride (TG) Reduction | Significant | Potentially More Pronounced and/or Sustained | A higher AUC and prolonged therapeutic levels of gemfibrozil could lead to a greater and more sustained reduction in triglyceride levels. |
| HDL-c Increase | Moderate | Potentially More Pronounced and/or Sustained | Similar to triglyceride reduction, enhanced exposure to the active drug may lead to a more significant increase in HDL-c. |
| LDL-c Reduction | Variable | Variable | The effect on LDL-c is often variable with fibrates; the prodrug's impact would depend on the overall exposure and individual metabolic response. |
Mechanism of Action: A Refresher
It is important to remember that the fundamental mechanism of action remains the same for both gemfibrozil and its active form released from the prodrug. Gemfibrozil is a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[6]
Sources
- 1. Enhanced antihyperlipidemic potential of gemfibrozil under co-administration with piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Once-daily, extended-release gemfibrozil in patients with dyslipidemia. The Lopid SR Work Group I. [vivo.weill.cornell.edu]
- 4. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparative metabolism and disposition of gemfibrozil in male and female Sprague-Dawley rats and Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia [mdpi.com]
A Comparative Guide to the Definitive Structural Confirmation of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
This guide provides an in-depth technical comparison of methodologies for the structural elucidation of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, a derivative of the lipid-regulating agent gemfibrozil. We will focus on the unambiguous structure determination by single-crystal X-ray crystallography, contextualized by comparisons with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require unimpeachable structural data for regulatory submissions, patent filings, and advancing structure-activity relationship (SAR) studies.
Introduction: The Imperative of Unambiguous Structural Confirmation
The precise three-dimensional arrangement of atoms in a molecule is the bedrock of its chemical and biological identity. For pharmaceutical compounds and their derivatives, such as Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, confirming the exact molecular structure is not merely an academic exercise; it is a critical requirement for understanding efficacy, metabolism, and intellectual property. While techniques like NMR and Mass Spectrometry are indispensable for proposing a structure, they provide data averaged from a large ensemble of molecules in solution or the gas phase.[1][2] Only single-crystal X-ray crystallography can provide a direct, high-resolution visualization of the molecule's solid-state conformation, including precise bond lengths, angles, and stereochemistry.[3][4][5] This guide will detail the crystallographic workflow and objectively compare its definitive outputs with the complementary data from other common analytical techniques.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD is the most powerful technique for determining the three-dimensional structure of a molecule at the atomic level.[3][5] The method relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal.[6][7] The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional map of electron density, from which the atomic positions can be precisely determined.[4][8]
Experimental Protocol: From Powder to Final Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process where meticulous execution is paramount. The primary bottleneck is often the growth of a high-quality single crystal, a process that can be more art than science.[9]
Step 1: Growing High-Quality Single Crystals
The goal is to encourage molecules of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate to slowly self-assemble into a highly ordered lattice. Given that this compound is likely an oil or a low-melting solid, several crystallization strategies are viable.[10][11]
-
Method A: Slow Evaporation: This is the simplest method. The compound is dissolved in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture) to near saturation. The container is covered with a perforated film (e.g., Parafilm) and left undisturbed. The slow evaporation of the solvent increases the solute concentration, ideally leading to the formation of a few large, well-ordered crystals.[11][12]
-
Causality: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal. If solubility is too high, crystallization may never occur; if too low, the compound will precipitate as an amorphous powder.
-
-
Method B: Vapor Diffusion: This technique is excellent for small sample quantities and offers finer control.[10] A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. Vapors of the anti-solvent slowly diffuse into the solution, reducing the compound's solubility and promoting gradual crystallization.
-
Method C: Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[12]
Step 2: Crystal Selection and Mounting
Once crystals have formed, a suitable candidate must be selected under a microscope. An ideal crystal will be transparent, have well-defined faces, and be free of cracks or defects. A single crystal, typically 0.1 to 0.4 mm in size, is carefully mounted on a glass fiber or a cryo-loop and placed on a goniometer head in the diffractometer.[8]
Step 3: Data Collection
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[3] The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4][7]
Step 4: Structure Solution and Refinement
The collected diffraction data (spot positions and intensities) are processed to determine the unit cell dimensions and space group. The primary challenge, known as the "phase problem," is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Data Validation: A Self-Validating System
The quality and trustworthiness of a crystal structure are assessed using several key metrics, which are automatically generated by the refinement software and included in the final Crystallographic Information File (CIF).[13]
-
R1 (Residual Factor): A measure of the agreement between the observed diffraction amplitudes and those calculated from the model. A value below 5% (0.05) is considered excellent for small molecules.
-
wR2 (Weighted Residual Factor): A similar measure to R1 but based on squared intensities and includes all reflection data.
-
Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good model and appropriate data weighting.
These parameters provide a direct, quantitative measure of the model's accuracy, making the protocol a self-validating system.
The final, validated output is a Crystallographic Information File (CIF), a standardized text file containing all experimental and structural data.[14][15][16] This file can be deposited in public databases like the Cambridge Structural Database (CSD) for universal access and verification.[17][18][19]
Comparative Analysis: Alternative & Complementary Techniques
While SCXRD provides the definitive solid-state structure, other analytical techniques are essential for a comprehensive understanding of a molecule and are often used as precursors to crystallographic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[20][21] It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[22][23]
-
Strengths:
-
Solution-State Analysis: Provides data on the molecule's structure and dynamics in a biologically relevant solution state.[2][24]
-
Connectivity Mapping: 2D NMR techniques (e.g., COSY, HMBC) can establish direct bonding relationships between atoms, allowing for a complete constitutional assignment.
-
Non-Destructive: The sample can be recovered after analysis.[20]
-
-
Limitations:
-
Averaged Structure: The resulting structure is an average of all conformations present in solution, which may differ from the solid-state structure.
-
Indirect Geometry: Bond lengths and angles are inferred from connectivity, not directly measured.
-
Ambiguity in Absolute Stereochemistry: Cannot distinguish between enantiomers without specialized experiments.
-
For Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, NMR would confirm the presence of the isobutyl group, the dimethylpentanoate backbone, and the substituted aromatic ring, and establish how they are connected. However, it would not provide the precise bond lengths or the specific torsional angles that define the molecule's three-dimensional shape.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing a very precise molecular weight.[25] Tandem MS (MS/MS) provides information about the structure by analyzing the fragmentation patterns of the molecule.[26][27]
-
Strengths:
-
Molecular Formula: HRMS provides an unambiguous molecular formula.
-
High Sensitivity: Requires very small amounts of sample.
-
Structural Clues: Fragmentation patterns can help identify key functional groups and substructures.[25]
-
-
Limitations:
-
No 3D Information: Provides no data on the spatial arrangement of atoms, stereochemistry, or isomerism (e.g., it cannot distinguish between 2,5-dimethylphenoxy and 3,4-dimethylphenoxy isomers based on mass alone).
-
Connectivity is Inferred: The connectivity of fragments must be pieced together logically, which can be ambiguous.
-
For the target compound, MS would confirm the molecular weight (306.4 g/mol ) and formula (C19H30O3).[28] Fragmentation might show the loss of the isobutyl group or cleavage at the ether linkage, supporting the proposed structure.
Head-to-Head Comparison
The following table summarizes the capabilities of each technique for the structural analysis of a small organic molecule like Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate.
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | NMR Spectroscopy | Mass Spectrometry (MS) |
| Molecular Formula | Confirms from refined structure | Inferred from combined spectra | Primary Method (HRMS) |
| Atom Connectivity | Definitive | Primary Method | Inferred from fragmentation |
| Bond Lengths/Angles | Definitive (High Precision) | No | No |
| Stereochemistry | Definitive (Absolute) | Relative (can be ambiguous) | No |
| Conformation | Solid-state (single conformation) | Solution-state (population average) | No |
| Sample State | Single Crystal | Solution | Gas Phase (ions) |
| Destructive? | No | No | Yes |
| Primary Output | 3D atomic coordinate model (CIF) | 1D/2D Spectra | Mass Spectrum |
Conclusion
For the unequivocal confirmation of the molecular structure of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, single-crystal X-ray crystallography stands alone as the definitive technique. It provides an unassailable, high-resolution three-dimensional model of the molecule in the solid state, which is essential for regulatory and patent purposes.
While NMR spectroscopy is unparalleled for determining atomic connectivity in solution and Mass Spectrometry is the gold standard for establishing the molecular formula, neither can deliver the precise geometric parameters (bond lengths, bond angles, and torsional angles) that SCXRD provides. The most robust approach to structural elucidation involves the integration of all three techniques: MS to confirm the molecular formula, NMR to map the molecular constitution, and SCXRD to provide the final, unambiguous confirmation of the three-dimensional structure.
References
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]
-
Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]
-
Introduction to Powder Crystallographic Information File (CIF). Durham University. [Link]
-
Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). A short guide to Crystallographic Information Files. [Link]
-
University of Massachusetts Dartmouth Library. Cambridge Structural Database. [Link]
-
MIT Information Systems & Technology. Cambridge Structural Database. [Link]
-
Bourne, P. E., & Watenpaugh, K. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Proceedings. Annual Symposium on Computer Application in Medical Care, 963. [Link]
-
Bryant, M. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2856-2881. [Link]
-
Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(9), 1253-1268. [Link]
-
Crystallization of small molecules. ICMAB-CSIC. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
Slideshare. Structural elucidation by NMR(1HNMR). [Link]
-
Excillum. Small molecule crystallography. [Link]
-
re3data.org. Cambridge Structural Database. [Link]
-
Staples, R. J. (2010). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 66(Pt 6), s34–s35. [Link]
-
Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
-
Fiveable. Structural elucidation using mass spectrometry. [Link]
-
Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
-
University of Southampton ePrints. (2023). Advanced crystallisation methods for small organic molecules. [Link]
-
Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
-
MDPI. (2022). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
Drake, J. E. (2013). X-Ray Crystallography of Chemical Compounds. eLS. [Link]
-
ResearchGate. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
ScienceDirect. (2018). Crystal structure determination of a series of small organic compounds from powder data. [Link]
-
SERC Carleton. Single-crystal X-ray Diffraction. [Link]
-
University of Colorado Boulder. Crystallization. [Link]
-
Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
-
YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. [Link]
-
Current Biology. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
-
ASM Digital Library. Single-Crystal X-Ray Diffraction. [Link]
-
eGyanKosh. UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. [Link]
-
University of Pennsylvania Physics Department. XRD Basics. [Link]
-
University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
-
ResearchGate. (2015). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]
-
Eötvös Loránd University. Comparison of NMR and X-ray crystallography. [Link]
-
PubChem. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. [Link]
-
ChemBK. Isobutyl 2,2-dimethyl-5-(2,5-xylyloxy)valerate. [Link]
-
PrepChem.com. Synthesis of 2,2-Dimethyl-5-(2,5-dimethylphenoxy)-pentanoic acid. [Link]
Sources
- 1. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 2. researchgate.net [researchgate.net]
- 3. excillum.com [excillum.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. rigaku.com [rigaku.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. dl.asminternational.org [dl.asminternational.org]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 15. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 16. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 18. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 19. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 22. jchps.com [jchps.com]
- 23. researchgate.net [researchgate.net]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. fiveable.me [fiveable.me]
- 26. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C19H30O3 | CID 15688749 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous and reliable analysis of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, a notable ester compound, requires precise and accurate quantification to ensure product quality and safety. This guide provides an in-depth comparison of analytical methodologies for its analysis, underpinned by a synthesized inter-laboratory validation study. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique and compare its performance against High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select and validate an appropriate analytical method for this compound.
The Critical Role of Inter-Laboratory Validation
Before an analytical method can be confidently implemented for routine use across different sites, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[1] An inter-laboratory validation, often referred to as a collaborative study, is the pinnacle of method validation. It assesses the method's reproducibility by having multiple laboratories analyze identical samples.[2] This process is crucial for establishing the method's robustness and ensuring that it can be successfully transferred between different laboratories, analysts, and equipment, a common scenario in the globalized pharmaceutical industry.[3][4]
The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a comprehensive framework for validating analytical procedures, outlining key parameters that must be evaluated. These include accuracy, precision (encompassing repeatability and reproducibility), specificity, linearity, range, and robustness.[1] Similarly, organizations like AOAC International offer detailed protocols for conducting collaborative studies to ensure the reliability of analytical methods.
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of a relatively volatile and thermally stable ester like Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and highly specific technique. The inherent separation capabilities of gas chromatography combined with the definitive identification and quantification provided by mass spectrometry make it an ideal choice for analyzing complex mixtures and ensuring the purity of pharmaceutical compounds.[5]
Rationale for Method Selection
The choice of GC-MS is predicated on its high sensitivity and selectivity. The electron ionization (EI) source in the mass spectrometer provides characteristic fragmentation patterns that serve as a molecular fingerprint, allowing for unambiguous identification of the target analyte and any potential impurities. This is particularly advantageous when dealing with structurally similar compounds.
Experimental Protocol: GC-MS
This protocol outlines a representative method for the quantitative analysis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate.
1. Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (GC-MS).
-
Autosampler for automated injections.
2. Chromatographic Conditions:
-
Column: A nonpolar stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is recommended for good peak shape and resolution.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injection:
-
Mode: Splitless.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate should be determined from a full scan analysis of a standard.
4. Sample and Standard Preparation:
-
Stock Solution: Prepare a stock solution of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the test samples.
-
Sample Solution: Accurately weigh a portion of the test sample, dissolve it in the chosen solvent, and dilute to a final concentration within the calibration range.
Alternative Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale for Method Selection
The presence of a chromophore (the aromatic ring) in the structure of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate allows for sensitive detection by UV spectrophotometry. Reversed-phase HPLC is a versatile separation technique that can be optimized to achieve good resolution from potential impurities.
Experimental Protocol: HPLC-UV
This protocol provides a representative HPLC-UV method for the analysis of the target compound.
1. Instrumentation:
-
A high-performance liquid chromatograph equipped with a UV-Vis detector.
-
Autosampler.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size) is a common choice for the separation of moderately nonpolar compounds.[7]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic modifier (e.g., acetonitrile) is often effective.[7]
-
Gradient Program: Start with a lower percentage of the organic modifier and gradually increase it to elute the analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The wavelength of maximum absorbance for the analyte, which should be determined by scanning a standard solution (a wavelength around 222 nm is a reasonable starting point based on similar structures).[7]
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Similar to the GC-MS method, prepare stock and calibration standards, as well as sample solutions, using a suitable diluent that is compatible with the mobile phase.
Inter-Laboratory Validation Study Design
To assess the performance of both the GC-MS and HPLC-UV methods, a hypothetical inter-laboratory study was designed involving three independent laboratories. Each laboratory received a set of blind-coded, identical samples containing Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate at three different concentration levels (Low, Medium, and High).
The following validation parameters, as stipulated by ICH Q2(R1), were evaluated:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision:
-
Repeatability (Intra-laboratory precision): The precision under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-laboratory precision): The precision between laboratories.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9][10]
Visualization of the Inter-Laboratory Validation Workflow
Caption: Workflow of the inter-laboratory validation study.
Comparative Performance Data
The following tables summarize the synthesized performance data from the hypothetical inter-laboratory study, providing a realistic comparison of the GC-MS and HPLC-UV methods.
Table 1: Inter-Laboratory Performance Data for the GC-MS Method
| Parameter | Laboratory 1 (Simulated) | Laboratory 2 (Simulated) | Laboratory 3 (Simulated) | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9998 | 0.9995 | 0.9997 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 100.9% | 99.5% - 101.8% | 98.0% - 102.0% |
| Repeatability (RSD%) | 0.8% | 0.9% | 0.7% | ≤ 2.0% |
| Reproducibility (RSD%) | \multicolumn{3}{c | }{1.5%} | ≤ 5.0% |
Table 2: Inter-Laboratory Performance Data for the HPLC-UV Method
| Parameter | Laboratory 1 (Simulated) | Laboratory 2 (Simulated) | Laboratory 3 (Simulated) | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9991 | 0.9993 | 0.9989 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.5% - 102.1% | 98.2% - 101.5% | 99.0% - 102.5% | 98.0% - 102.0% |
| Repeatability (RSD%) | 1.2% | 1.5% | 1.1% | ≤ 2.0% |
| Reproducibility (RSD%) | \multicolumn{3}{c | }{2.8%} | ≤ 5.0% |
Table 3: Comparison of Key Method Attributes
| Attribute | GC-MS | HPLC-UV |
| Specificity | Very High (Mass fragmentation provides definitive identification) | Moderate to High (Dependent on chromatographic resolution) |
| Sensitivity | High (Especially in SIM mode) | Moderate |
| Sample Throughput | Moderate | High |
| Robustness | Good | Very Good |
| Cost of Instrumentation | High | Moderate |
Visualization of Method Performance Comparison
Sources
- 1. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry [mdpi.com]
- 2. analyzeseeds.com [analyzeseeds.com]
- 3. veeprho.com [veeprho.com]
- 4. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pharmascholars.com [pharmascholars.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. pharmtech.com [pharmtech.com]
A Comparative Guide to the Metabolic Stability of Gemfibrozil Esters
Introduction: The Rationale for Ester Prodrugs of Gemfibrozil
Gemfibrozil is a well-established fibric acid derivative used for the management of hyperlipidemia, primarily by reducing serum triglycerides.[1] Its therapeutic efficacy is governed by its pharmacokinetic profile, which is characterized by rapid metabolism. The parent drug, a carboxylic acid, undergoes extensive biotransformation, chiefly through glucuronidation of the carboxyl group and oxidation of a ring methyl group, leading to a relatively short plasma half-life of approximately 1.5 hours.[1][2]
In drug development, modifying a parent drug's metabolic weak points is a common strategy to enhance its therapeutic window. For carboxylic acid-containing drugs like gemfibrozil, esterification to form a prodrug is a classic medicinal chemistry approach. The primary goals of this strategy are to mask the metabolically labile carboxyl group, potentially altering absorption, distribution, metabolism, and excretion (ADME) properties. An ideal ester prodrug should remain intact until it reaches the desired site of action or systemic circulation, where it is then hydrolyzed by endogenous esterases to release the active parent drug. The rate of this hydrolysis is a critical determinant of the prodrug's efficacy and pharmacokinetic profile. A prodrug that is too stable may not release the active moiety efficiently, while one that is too labile may offer no advantage over the parent drug.
This guide provides a comparative analysis of the metabolic stability of gemfibrozil esters, supported by detailed experimental protocols for assessing their stability in key biological matrices. We will explore the causal relationships between chemical structure and metabolic fate, offering field-proven insights for researchers in drug discovery and development.
Comparative Metabolic Stability: Gemfibrozil vs. Its Ester Derivatives
The stability of a gemfibrozil ester is primarily dictated by its susceptibility to hydrolysis by esterase enzymes present in the plasma and liver. The structure of the ester moiety—specifically the nature of the alcohol group used in the esterification—can significantly influence the rate of this cleavage through steric and electronic effects.
A key study by Faisal et al. provides valuable quantitative data on the stability of a specific derivative, Gemfibrozil 2-hydroxyethyl ester (GHEE).[3] This ester was synthesized as part of a codrug strategy with nicotinic acid, aiming for a synergistic effect on the lipid profile.[3] By examining the stability of GHEE in plasma and liver homogenates, we can directly compare its metabolic fate to that of the parent drug.
| Compound | Test System | Half-Life (t½) | Intrinsic Clearance (CLint) | Citation(s) |
| Gemfibrozil (Parent Drug) | Human Plasma | ~1.5 hours | - | [1][2] |
| Gemfibrozil (Parent Drug) | Human Liver Microsomes (+NADPH) | 15 - 55 minutes | 47 - 116 µL/min/mg | [4] |
| Gemfibrozil 2-hydroxyethyl ester (GHEE) | Plasma | 26.75 hours | - | [3] |
| Gemfibrozil 2-hydroxyethyl ester (GHEE) | Liver Homogenate | 48.13 minutes | - | [3] |
Analysis of Experimental Data:
-
Plasma Stability: The GHEE derivative demonstrates significantly enhanced stability in plasma (t½ = 26.75 hours) compared to the parent drug's systemic half-life (~1.5 hours).[1][2][3] This indicates that GHEE is relatively resistant to hydrolysis by circulating plasma esterases. This characteristic is often desirable for a prodrug, as it allows the intact molecule to circulate and distribute to target tissues before significant conversion.
-
Hepatic Stability: In contrast to its high plasma stability, GHEE is rapidly hydrolyzed in liver homogenate (t½ = 48.13 minutes).[3] This rapid conversion in the liver, the primary site of gemfibrozil's action on lipid metabolism, suggests that GHEE can effectively act as a prodrug, releasing the active gemfibrozil moiety where it is most needed. The rate of hydrolysis is comparable to the metabolic rate of gemfibrozil itself in liver microsomes, indicating efficient enzymatic processing.[4]
This stark difference between plasma and hepatic stability is a key insight. It suggests that the esterases responsible for GHEE hydrolysis are far more active or concentrated in the liver than in the blood. This differential stability is a highly advantageous feature for a liver-targeted prodrug.
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the metabolic conversion of a gemfibrozil ester and the general workflow for assessing its stability.
Caption: Metabolic conversion of a Gemfibrozil ester prodrug.
Caption: General experimental workflow for in vitro stability assays.
Authoritative Experimental Protocols
The following protocols are self-validating systems for assessing metabolic stability. The inclusion of positive controls with known metabolic fates is crucial for verifying assay performance.
Protocol 1: Liver Microsomal Stability Assay
This assay assesses metabolic stability mediated primarily by Cytochrome P450 (CYP) enzymes (Phase I metabolism) and, if cofactors are included, UDP-glucuronosyltransferases (UGTs) (Phase II metabolism).
Causality Behind Experimental Choices:
-
Matrix: Liver microsomes are subcellular fractions rich in Phase I and Phase II enzymes, providing a concentrated and cost-effective model of hepatic metabolism.[5]
-
Cofactor: NADPH is an essential cofactor for CYP450 enzyme activity. Its inclusion initiates Phase I metabolism.[6] Excluding it serves as a negative control to detect non-CYP-mediated degradation.
-
Quenching: A cold organic solvent (e.g., acetonitrile) is used to terminate the enzymatic reaction abruptly by precipitating the microsomal proteins.
-
Analysis: LC-MS/MS provides the high sensitivity and specificity required to quantify the disappearance of the parent compound over time.[7]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., Gemfibrozil ester) at 10 mM in DMSO.
-
Prepare a cofactor solution (NADPH regenerating system) containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.[4]
-
Thaw pooled human liver microsomes (HLM) on ice.
-
-
Incubation:
-
Dilute the HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound to achieve a final concentration of 1 µM. Include positive control compounds (e.g., midazolam for high clearance, diclofenac for moderate clearance) and a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution to each well. For negative controls, add buffer instead.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[5]
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of the test compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression line (Slope = -k). t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
-
Protocol 2: Plasma Stability Assay
This assay evaluates the stability of ester prodrugs against hydrolysis by esterases present in plasma.
Causality Behind Experimental Choices:
-
Matrix: Whole plasma is used as it contains the relevant complement of circulating esterase enzymes.[8] Plasma from multiple donors is typically pooled to average out inter-individual variability in enzyme activity.
-
Temperature: The incubation is performed at 37°C to mimic physiological conditions.
-
No Cofactors: This assay relies on endogenous enzymes and does not require the addition of external cofactors like NADPH.[9]
-
Controls: A compound known to be labile to plasma esterases (e.g., propantheline) should be included as a positive control to confirm enzymatic activity.[9]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw pooled human plasma (e.g., heparinized) in a 37°C water bath and centrifuge to remove any cryoprecipitates.
-
Prepare a stock solution of the test compound (e.g., Gemfibrozil ester) at 10 mM in DMSO.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, add pre-warmed plasma.
-
Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.5% to avoid impacting enzyme activity).[8]
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Reaction Termination and Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[10]
-
Immediately terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
-
Sample Processing and Analysis:
-
Vortex the samples vigorously and centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of the test compound.
-
-
Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.
-
Plot the percentage of compound remaining versus time and determine the half-life (t½) as described in the microsomal stability protocol.
-
Conclusion and Future Directions
The strategic esterification of gemfibrozil presents a viable prodrug approach to modulate its pharmacokinetic properties. The comparative data on Gemfibrozil 2-hydroxyethyl ester (GHEE) compellingly illustrates this potential, showcasing high stability in plasma coupled with rapid hydrolysis in a hepatic environment.[3] This differential stability is a hallmark of a well-designed, liver-targeted prodrug, potentially leading to improved hepatic exposure of the active drug while minimizing systemic exposure of the prodrug.
For researchers in the field, the key takeaway is the critical importance of evaluating metabolic stability in multiple, relevant biological matrices. A compound's stability profile is not monolithic; it is a context-dependent property that must be thoroughly characterized. The protocols detailed herein provide a robust framework for such evaluations. Future work should focus on synthesizing a broader range of gemfibrozil esters—varying the steric and electronic properties of the alcohol moiety—and subjecting them to this dual-matrix stability screening. This will enable the development of a comprehensive structure-stability relationship, allowing for the rational design of gemfibrozil prodrugs with finely tuned pharmacokinetic profiles tailored to specific therapeutic goals.
References
-
Faisal, M. S., et al. (2011). Synthesis, characterization and in vitro hydrolysis of a gemfibrozil-nicotinic acid codrug for improvement of lipid profile. PubMed. Available at: [Link]
- pms-GEMFIBROZIL (2012). Product Monograph. Pharmascience Inc.
-
Drugs.com (2025). Gemfibrozil: Package Insert / Prescribing Information. Available at: [Link]
-
Xu, X., et al. (2000). Stimulatory effect of clofibrate and gemfibrozil administration on the formation of fatty acid esters of estradiol by rat liver microsomes. PubMed. Available at: [Link]
-
Goyal, A. & Singh, S. (2023). Gemfibrozil. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Cyprotex (Evotec). (n.d.). Microsomal Stability. Available at: [Link]
-
NCBI Bookshelf. (n.d.). Gemfibrozil - Some Pharmaceutical Drugs. Available at: [Link]
- BD Biosciences. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions.
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]
-
Cyprotex (Evotec). (n.d.). Plasma Stability. Available at: [Link]
-
PubChem - NIH. (n.d.). Gemfibrozil. Available at: [Link]
-
Sánchez, M., et al. (1992). Inhibition of rat liver microsomal fatty acid chain elongation by gemfibrozil in vitro. PubMed. Available at: [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Available at: [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro hydrolysis of a gemfibrozil-nicotinic acid codrug for improvement of lipid profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mecour.com [mecour.com]
- 5. Comparative metabolism and disposition of gemfibrozil in male and female Sprague-Dawley rats and Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gemfibrozil modifies acyl composition of liver microsomal phospholipids from guinea-pigs without promoting peroxisomal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic studies on metabolic interactions between gemfibrozil and statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The fibrate gemfibrozil is a NO- and haem-independent activator of soluble guanylyl cyclase: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of new Gemfibrozil analogs against the parent drug
Introduction: Beyond the Benchmark
For decades, Gemfibrozil has been a cornerstone therapeutic agent for managing dyslipidemia, particularly hypertriglyceridemia.[1][2] Its clinical efficacy is primarily attributed to its role as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that serves as a master regulator of lipid metabolism.[3][4][5] Activation of PPARα orchestrates a cascade of genetic changes that collectively lower plasma triglycerides and, in many cases, raise levels of high-density lipoprotein (HDL) cholesterol.[4][6][7]
However, the quest for improved therapeutics is relentless. The development of new Gemfibrozil analogs is driven by the pursuit of enhanced potency, a more favorable safety profile, and potentially novel pleiotropic effects. This guide provides a comprehensive framework for the rigorous, head-to-head benchmarking of these new chemical entities against the parent drug. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and logically sound evaluation pipeline from in vitro target engagement to in vivo efficacy.
The Core Mechanism: PPARα Signaling
Understanding the mechanism of action is fundamental to designing a relevant benchmarking strategy. Gemfibrozil and its analogs function by binding to and activating PPARα.[5][8] This ligand-activated transcription factor then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, β-oxidation, and the regulation of lipoprotein levels, such as lipoprotein lipase (LPL) and apolipoproteins.[3][6][9]
Tier 1: In Vitro Potency and Safety Profiling
The initial phase focuses on quantifying the direct interaction of the analogs with PPARα and assessing their general cellular toxicity. These assays are crucial for establishing a preliminary structure-activity relationship and ensuring a basic safety margin before proceeding to animal studies.
Experiment 1: PPARα Activation Potency (Luciferase Reporter Assay)
Causality: This assay directly measures the functional consequence of a compound binding to and activating the PPARα receptor. [10]It provides a quantitative measure of potency (EC50), which is essential for comparing the intrinsic activity of different analogs. A lower EC50 value indicates higher potency.
Protocol: PPARα Luciferase Reporter Gene Assay
-
Cell Culture & Transfection:
-
Seed a suitable mammalian cell line (e.g., HepG2 or HEK293T) in a 96-well plate.
-
Co-transfect the cells with two plasmids: an expression vector for human PPARα and a reporter vector containing a luciferase gene downstream of a PPRE promoter. A third plasmid expressing a constitutively active control reporter (e.g., Renilla luciferase) should be included to normalize for transfection efficiency. [10]2. Compound Treatment:
-
Prepare serial dilutions of Gemfibrozil (as the reference control) and each new analog.
-
After allowing cells to recover post-transfection (typically 24 hours), replace the medium with a medium containing the various compound concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the treated cells for 18-24 hours to allow for receptor activation, gene transcription, and luciferase protein expression.
-
Lysis & Luminescence Reading:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly (PPRE-driven) and Renilla (control) luciferase activities sequentially using a luminometer. [10]5. Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luminescence against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value for each compound.
-
Experiment 2: Cellular Cytotoxicity Assessment
Causality: Cytotoxicity assays are a critical early-stage screen to eliminate compounds that are overtly toxic to cells, a non-starter for any therapeutic candidate. [11][12]This provides the "safety" half of the therapeutic index calculation. The Lactate Dehydrogenase (LDH) assay is a common choice as it measures membrane integrity, a clear indicator of cell death. [11] Protocol: LDH Release Cytotoxicity Assay
-
Cell Seeding: Seed a relevant cell line (e.g., primary hepatocytes or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same range of concentrations of Gemfibrozil and its analogs as used in the activation assay.
-
Controls: Include three types of controls:
-
Vehicle Control: Cells treated with the vehicle only (represents 0% cytotoxicity).
-
Maximum Lysis Control: Cells treated with a lysis buffer (represents 100% cytotoxicity).
-
Untreated Control: Cells in medium only.
-
-
Incubation: Incubate the plate for a period relevant to the intended therapeutic exposure (e.g., 24-48 hours).
-
LDH Measurement:
-
Carefully collect a sample of the cell culture supernatant from each well.
-
Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity for each concentration relative to the controls.
-
Plot the % cytotoxicity against the log of the compound concentration to determine the LD50 (the concentration causing 50% cell death).
-
Tier 1 Data Summary
All quantitative data should be summarized for easy comparison. The therapeutic index (TI) is a critical calculation (LD50/EC50) that provides an initial estimate of the drug's safety margin. [12]A higher TI is desirable.
| Compound | PPARα Activation EC50 (µM) | Cytotoxicity LD50 (µM) | Therapeutic Index (TI) |
| Gemfibrozil | 45.5 | >500 | >11 |
| Analog A-101 | 15.2 | >500 | >33 |
| Analog A-102 | 55.8 | 250 | 4.5 |
| Analog B-201 | 5.1 | >500 | >98 |
Note: Data are hypothetical and for illustrative purposes only.
Tier 2: In Vivo Efficacy in a Disease-Relevant Model
Analogs demonstrating high potency and a favorable therapeutic index in vitro (e.g., A-101 and B-201 from the table above) should be advanced to in vivo testing. The goal is to confirm that the observed cellular activity translates into a therapeutic effect in a complex biological system.
Experiment 3: High-Fat Diet (HFD)-Induced Hyperlipidemia Model
Causality: Using an animal model that mimics human hyperlipidemia is essential for evaluating the potential clinical efficacy of a drug. [13][14]The high-fat diet-induced rat or mouse model is a well-established and cost-effective choice that reliably elevates serum triglycerides and cholesterol, providing a relevant pathological state to test lipid-lowering agents. [15][16] Protocol: HFD-Induced Hyperlipidemia in Rats
-
Acclimatization & Diet Induction:
-
Acclimatize male Wistar rats or C57BL/6 mice for one week.
-
Divide animals into two main groups: a control group fed a standard chow diet and an experimental group fed a high-fat diet (e.g., containing 20% fat, 1.5% cholesterol) for 8-12 weeks to induce hyperlipidemia. [15][16]2. Group Allocation & Dosing:
-
Confirm hyperlipidemia by analyzing baseline blood lipid levels.
-
Randomize the HFD-fed animals into treatment groups (n=8-10 per group):
-
Group 1: HFD + Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: HFD + Gemfibrozil (e.g., 100 mg/kg, oral gavage)
-
Group 3: HFD + Analog A-101 (e.g., 100 mg/kg, oral gavage)
-
Group 4: HFD + Analog B-201 (e.g., 100 mg/kg, oral gavage)
-
-
A group on a normal chow diet should be maintained as a healthy control.
-
-
Treatment Period: Administer the compounds daily via oral gavage for a period of 4-6 weeks. Monitor animal weight and general health throughout the study.
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples after an overnight fast.
-
Analyze serum for key lipid parameters: Total Cholesterol (TC), Triglycerides (TG), HDL-Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C).
-
Harvest the liver for histopathological analysis to assess for signs of steatosis or toxicity.
-
Tier 2 Data Summary
The primary outcome is the percentage change in lipid parameters compared to the vehicle-treated HFD group. A successful analog should demonstrate superior or equivalent efficacy to Gemfibrozil.
| Treatment Group | Serum Triglycerides (% Change vs HFD Vehicle) | Serum HDL-C (% Change vs HFD Vehicle) | Liver Histology |
| HFD + Vehicle | 0% | 0% | Moderate to severe steatosis |
| HFD + Gemfibrozil | -45% | +20% | Mild steatosis |
| HFD + Analog A-101 | -55% | +25% | Mild steatosis |
| HFD + Analog B-201 | -70% | +35% | No significant steatosis |
Note: Data are hypothetical and for illustrative purposes only.
Decision Framework and Conclusion
The final step involves integrating all data points to make an informed decision on which analog, if any, warrants further development.
Based on our hypothetical data, Analog B-201 emerges as the superior candidate. It exhibits the highest in vitro potency, an excellent therapeutic index, and demonstrates the most significant lipid-lowering efficacy in the in vivo model without adverse histological findings.
References
-
Life Science Applications. Cytotoxicity Assays. [Link]
-
Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gemfibrozil? [Link]
-
Filo. (2025). Mechanism of action for gemfibrozil. [Link]
-
GlobalRx. Gemfibrozil USP: A Comprehensive Clinical Profile. [Link]
-
Tavridou, A., & Georgopoulos, A. (2023). Gemfibrozil. In StatPearls. StatPearls Publishing. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Animal Models of Hyperlipidemia: An Overview. [Link]
-
Andreadou, I., et al. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. Journal of Cellular and Molecular Medicine. [Link]
-
Lo Presti, M., et al. (2002). Synthesis and antiplatelet activity of gemfibrozil chiral analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Slideshare. (2018). ANTIHYPERLIPIDEMIC screening models. [Link]
-
Cignarella, A. (2009). Animal and cellular models for hypolipidemic drugs. Expert Opinion on Drug Discovery. [Link]
-
ResearchGate. (2018). PPAR- α -dependent hypolipidemic action of gemfibrozil. [Link]
-
MDPI. (2023). Animal Model Screening for Hyperlipidemic ICR Mice. [Link]
-
Charles River Laboratories. Dyslipidemia and Atherosclerosis Mouse Models. [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Gemfibrozil Chiral Analogues as Potential PPARα Agonists. [Link]
-
Pop, R., et al. (2025). Most appropriate animal models to study the efficacy of statins: A systematic review. PLOS ONE. [Link]
-
RayBiotech. Human PPAR-alpha Transcription Factor Activity Assay Kit. [Link]
-
Mas-Bargues, C., et al. (2021). The fibrate gemfibrozil is a NO- and haem-independent activator of soluble guanylyl cyclase: in vitro studies. British Journal of Pharmacology. [Link]
-
Indigo Biosciences. Human PPARα Reporter Assay Kit. [Link]
-
IntuitionLabs. (2024). Preclinical vs. Clinical Research: Key Stages of Drug Development. [Link]
-
Staels, B., et al. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation. [Link]
-
Profil. The phases of preclinical and clinical trials. [Link]
-
PPD. Preclinical Studies in Drug Development. [Link]
-
National Center for Biotechnology Information. (2015). General Principles of Preclinical Study Design. [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]
-
Drugs.com. (2025). Gemfibrozil: Package Insert / Prescribing Information. [Link]
-
Todd, P. A., & Ward, A. (1988). Gemfibrozil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in dyslipidaemia. Drugs. [Link]
-
Reddy, J. K. (2004). Chemistory of Fibrates. PPAR Research. [Link]
-
Patel, D. R., et al. (2022). In vitro profiling of fenofibrate solid dispersion mediated tablet formulation to treat high blood cholesterol. Pharmacological Reports. [Link]
-
New Drug Approvals. (2016). Gemfibrozil. [Link]
-
Li, H. X., et al. (2023). Human Carboxylesterase 1A Plays a Predominant Role in Hydrolysis of the Anti-Dyslipidemia Agent Fenofibrate in Humans. Drug Metabolism and Disposition. [Link]
Sources
- 1. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gemfibrozil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 4. Mechanism of action for gemfibrozil | Filo [askfilo.com]
- 5. Articles [globalrx.com]
- 6. ahajournals.org [ahajournals.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. opentrons.com [opentrons.com]
- 13. Animal and cellular models for hypolipidemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate: Physicochemical and In Vitro Efficacy Profiling
Introduction
In the landscape of lipid-lowering drug discovery, fibrates represent a cornerstone therapeutic class. Their primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] Gemfibrozil, or 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a well-established fibrate drug used to decrease serum triglycerides.[3][4] Chemical modification of the carboxylic acid moiety of Gemfibrozil into an ester, such as Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, presents a potential strategy to alter its physicochemical properties, such as lipophilicity and membrane permeability, which could in turn influence its pharmacokinetic and pharmacodynamic profile.
This guide provides a detailed statistical and experimental comparison of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate against its parent compound, Gemfibrozil, and another widely used fibrate, Fenofibrate. The objective is to furnish researchers and drug development professionals with a robust framework for evaluating such ester prodrugs, supported by detailed experimental protocols and comparative data.
Compound Structures and Rationale for Comparison
The compounds selected for this comparative analysis are:
-
Test Article (TA): Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (CAS: 149105-26-0)[2]
-
Comparator 1 (C1): Gemfibrozil (CAS: 25812-30-0)[5]
-
Comparator 2 (C2): Fenofibrate (CAS: 49562-28-9)
The rationale for this selection is to benchmark the test article against its parent acid (C1) to understand the impact of esterification, and against a different, highly potent fibrate (C2) to position it within the broader therapeutic class.
Part 1: Physicochemical Characterization
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the aqueous solubility and lipophilicity of the three compounds.
Experimental Protocol: Solubility and Lipophilicity Determination
1. Aqueous Solubility (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of each compound in a buffered aqueous solution.
-
Procedure:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Add an excess amount of each compound to separate vials containing 5 mL of PBS.
-
Rotate the vials at a constant temperature (25°C) for 24 hours to ensure equilibrium is reached.[6][7]
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8]
-
Perform the experiment in triplicate for each compound.
-
2. Lipophilicity (LogP Determination)
-
Objective: To determine the octanol-water partition coefficient (LogP) as a measure of lipophilicity.
-
Procedure:
-
Prepare a solution of each compound in n-octanol.
-
Mix equal volumes of the n-octanol solution and water in a separatory funnel.
-
Shake the funnel vigorously for 10 minutes and then allow the phases to separate for at least 2 hours.
-
Determine the concentration of the compound in both the n-octanol and water phases using HPLC-UV.
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Perform the experiment in triplicate.
-
Comparative Physicochemical Data
| Property | Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (TA) | Gemfibrozil (C1) | Fenofibrate (C2) |
| Molecular Formula | C19H30O3[2] | C15H22O3[5] | C20H21ClO4 |
| Molecular Weight ( g/mol ) | 306.44[2] | 250.33[5] | 360.83 |
| Aqueous Solubility at pH 7.4 (µg/mL) | 5.2 ± 0.4 | 45.8 ± 2.1 | 0.8 ± 0.1 |
| LogP (Octanol/Water) | 4.8 ± 0.15 | 3.6 ± 0.11 | 5.3 ± 0.20 |
Note: Data for TA and comparators are hypothetical and for illustrative purposes, based on general chemical principles.
Interpretation of Physicochemical Data: The esterification of Gemfibrozil to its isobutyl ester (TA) significantly decreases aqueous solubility and increases lipophilicity (LogP). This is an expected outcome, as the polar carboxylic acid group is replaced by a less polar ester group. Both TA and Fenofibrate (C2) exhibit lower aqueous solubility and higher lipophilicity compared to Gemfibrozil (C1), which may have implications for their absorption and formulation requirements.
Part 2: In Vitro Biological Activity Assessment
The primary therapeutic effect of fibrates is mediated through the activation of PPAR-α. Therefore, a comparative assessment of the potency of each compound in activating this receptor is essential.
Experimental Workflow: Biological Activity
Caption: Workflow for in vitro biological activity assessment.
Experimental Protocol: PPAR-α Reporter Gene Assay
-
Objective: To quantify the potency (EC50) of each compound in activating the PPAR-α receptor.
-
Cell Line: HepG2 human hepatoma cells (a relevant cell line for studying liver-related metabolic processes).
-
Procedure:
-
Seed HepG2 cells in 96-well plates.
-
Co-transfect the cells with a PPAR-α expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene.
-
After 24 hours, treat the cells with increasing concentrations of TA, C1, and C2 (e.g., from 0.01 µM to 100 µM) for another 24 hours. A vehicle control (DMSO) should be included.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Plot the dose-response curves and calculate the EC50 value (the concentration at which 50% of the maximal response is achieved) for each compound.
-
Comparative Biological Activity Data
| Compound | PPAR-α Activation EC50 (µM) |
| Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (TA) | 15.5 |
| Gemfibrozil (C1) | 55.0 |
| Fenofibric Acid (Active form of C2) | 8.2 |
Note: Data are hypothetical and for illustrative purposes. Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid, in vivo. For in vitro assays, fenofibric acid is the appropriate comparator.
Interpretation of Biological Activity Data: The hypothetical data suggest that the isobutyl ester (TA) is a more potent activator of PPAR-α than its parent acid, Gemfibrozil (C1). This could be attributed to its increased lipophilicity, potentially leading to better cell permeability and access to the nuclear PPAR-α receptor. However, it appears less potent than fenofibric acid, the active form of Fenofibrate (C2).
Part 3: Stability Assessment
The stability of a compound under various conditions is crucial for its development as a pharmaceutical product. Here, we outline a protocol for assessing the hydrolytic stability of the ester test article.
Experimental Protocol: Hydrolytic Stability in Plasma
-
Objective: To determine the rate at which the ester (TA) is hydrolyzed to its parent acid (C1) in human plasma, which is indicative of its stability and potential prodrug behavior.
-
Procedure:
-
Spike Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (TA) into fresh human plasma at a final concentration of 10 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the plasma and immediately quench the reaction by adding an excess of cold acetonitrile containing an internal standard.
-
Precipitate the plasma proteins by centrifugation.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the ester (TA) and the appearance of the carboxylic acid (C1).
-
Calculate the half-life (t½) of the ester in plasma.
-
Comparative Stability Data
| Compound | Plasma Stability (t½ in min) | Primary Hydrolysis Product |
| Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (TA) | 25 | Gemfibrozil (C1) |
| Gemfibrozil (C1) | > 240 (Metabolically stable) | - |
| Fenofibrate (C2) | < 5 | Fenofibric Acid |
Note: Data are hypothetical and for illustrative purposes.
Interpretation of Stability Data: The isobutyl ester (TA) is shown to be relatively labile in plasma, with a half-life of 25 minutes, leading to the formation of Gemfibrozil (C1). This indicates that it would likely act as a prodrug in vivo, rapidly converting to the active carboxylic acid. Fenofibrate is known to be a rapidly hydrolyzed prodrug. Gemfibrozil, being the active moiety, is metabolically more stable in this context.
Mechanism of Action Visualization
The following diagram illustrates the generally accepted mechanism of action for fibrates.
Caption: Simplified signaling pathway of PPAR-α activation by fibrates.
Conclusion
This comparative guide provides a foundational analysis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. The hypothetical data presented suggest that esterification of Gemfibrozil can significantly alter its physicochemical properties, leading to increased lipophilicity and potentially enhanced cellular potency as a PPAR-α agonist. The rapid hydrolysis in plasma indicates its likely role as a prodrug, which could offer advantages in terms of formulation and absorption, but requires further in vivo investigation.
Compared to Fenofibrate's active metabolite, the test article showed lower in vitro potency in this hypothetical model. This guide underscores the importance of a multi-faceted experimental approach in the early stages of drug discovery. The protocols and comparative framework provided here can be adapted by researchers to evaluate other novel ester derivatives of existing drugs, facilitating a more objective and data-driven decision-making process.
References
-
PubChem. (n.d.). 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gemfibrozil? Retrieved from [Link]
-
Wikipedia. (n.d.). Gemfibrozil. Retrieved from [Link]
-
MedlinePlus. (2017). Gemfibrozil. Retrieved from [Link]
-
Drugs.com. (2025). Gemfibrozil: Package Insert / Prescribing Information. Retrieved from [Link]
-
MDPI. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]
-
University of California, Irvine. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (CAS No. 149105-26-0). As drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical entities we handle. This document is designed to provide clear, actionable steps and the scientific rationale behind them, ensuring the protection of personnel and the environment.
Hazard Assessment and Chemical Profile
GHS Classification: The compound is classified as "Harmful if swallowed". Due to the lack of complete toxicological data, it is prudent to handle this chemical with the assumption that it may present other, uncharacterized hazards.
| Property | Value | Source |
| CAS Number | 149105-26-0 | |
| Molecular Formula | C19H30O3 | |
| Molecular Weight | 306.44 g/mol | |
| Boiling Point | 390°C at 760 mmHg | |
| Density | 0.972 g/cm³ | |
| Appearance | Light yellow to brown yellow liquid |
Due to its high boiling point, isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is not highly volatile at room temperature. However, its ester functionality and organic nature suggest that it should be treated as a combustible liquid.
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to standard laboratory safety protocols is the first line of defense against accidental exposure. The following PPE is mandatory when handling isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate for disposal:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Nitrile gloves should be worn. Given the organic nature of the compound, prolonged contact may degrade the gloves. Inspect gloves before use and change them frequently.
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All handling of the compound for disposal purposes should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.
Disposal Workflow
The following decision tree provides a visual guide to the appropriate disposal path for isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate waste.
Caption: Disposal Decision Workflow
Step-by-Step Disposal Procedures
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.
-
Designated Waste Containers: Establish separate, clearly labeled waste containers for:
-
Liquid Waste: For pure isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate and solutions containing it.
-
Solid Waste: For items contaminated with the compound, such as gloves, absorbent pads, and weighing papers.
-
-
Container Selection: Use containers made of chemically resistant materials. High-density polyethylene (HDPE) and polypropylene are generally resistant to esters and are suitable choices. Avoid using containers that may be incompatible or could be degraded by the ester.
Labeling of Waste Containers
Accurate and complete labeling is a regulatory requirement and essential for the safety of all personnel handling the waste. The label must include:
-
The full chemical name: "Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate"
-
The CAS Number: "149105-26-0"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Harmful if Swallowed," "Combustible")
-
The date of accumulation (the date the first drop of waste was added to the container)
-
The name and contact information of the generating laboratory/researcher.
Storage of Waste
Store waste containers in a designated, well-ventilated area, away from sources of ignition and incompatible chemicals. The storage area should have secondary containment to capture any potential leaks.
Final Disposal
The recommended and most environmentally responsible method for the final disposal of isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is through a licensed hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on the procedures for waste pickup and will be familiar with local and national regulations.
-
Incineration: This compound is a suitable candidate for high-temperature incineration by a licensed facility. Incineration can lead to the release of pollutants, so it is critical that this is performed in a facility with appropriate emission controls.
-
DO NOT Pour Down the Drain: As an organic ester with unknown ecotoxicity, this compound should never be disposed of down the sanitary sewer.
-
DO NOT Dispose of in Regular Trash: Due to its "Harmful if swallowed" classification and potential for environmental harm, neither the liquid nor contaminated solids should be placed in the regular trash.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the institutional EHS office.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment and Absorption: For small spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
Collection and Disposal of Spill Debris: Carefully collect the absorbed material and any contaminated items (e.g., gloves, paper towels) and place them in a labeled hazardous waste container for solids.
-
Decontamination of Surfaces and Equipment:
-
Clean the affected area with a detergent and water solution.
-
For laboratory equipment, a thorough cleaning with a suitable laboratory detergent is recommended. Given the compound's low water solubility, an initial rinse with a water-miscible organic solvent (such as ethanol or isopropanol) may be necessary to facilitate removal, followed by a detergent wash. All rinsates from the decontamination process must be collected as hazardous liquid waste.
-
Conclusion
The proper disposal of isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is a critical aspect of responsible laboratory practice. By adhering to the principles of hazard assessment, proper PPE usage, and compliant waste management procedures, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with all applicable regulations.
References
- THE CHEMICAL RESISTANCE OF POLYETHYLENE AND POLYPROPYLENE POLYOLEFINS. (n.d.). Magog par Wasle Management inc.
- BOC Sciences. (n.d.). CAS 149105-26-0 Isobutyl 2,2-dimethyl-5-(2,5-xylyloxy)
- BLDpharm. (n.d.). 149105-26-0|Isobutyl 5-(2,5-dimethylphenoxy)
- Orion Fittings, Inc. (n.d.). Chemical Resistance of Polypropylene and Polyethylene.
- Simson Pharma Limited. (n.d.). Gemfibrozil Isobutyl Ester | CAS No- 149105-26-0.
- LookChem. (n.d.).
- Molekula. (n.d.). Isobutyl 5-(2,5-dimethylphenoxy)
- CP Lab Safety. (n.d.).
- Basell. (n.d.). Resistance of Polypropylene to Chemicals.
- Wikipedia. (n.d.). Polyethylene.
-
University of Central Florida. (2023, April 4). EHS_SOP341 Page 1/4 04/04/2023 Rev 2 All Printed Documents are Uncontrolled TITLE: Laboratory Decontamination. .
- IBC. (n.d.). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA)
- Aport. (2025, May 27).
- ChemBK. (n.d.). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.
- Sharma, A., Sharma, R., Sharma, V., & Singh, P. (2018). The impact of incinerators on human health and environment. PubMed, 25(1), 6-10.
- Wayne State University. (n.d.).
- Steris. (2025, October 23).
- Zero Waste Europe. (2020, October 28).
- ClientEarth. (2021, March 9).
- Inciner8. (2024, March 12).
- ResearchGate. (2025, August 6). Pollution characteristics of volatile organic compounds, polycyclic aromatic hydrocarbons and phthalate esters emitted from plastic wastes recycling granulation plants in Xingtan Town, South China.
- PubChem. (n.d.). 2-Methylpropyl 5-(2,5-dimethylphenoxy)
- LookChem. (n.d.). Cas 25812-30-0,Gemfibrozil.
- Google Patents. (n.d.). CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.
- ChemBK. (2024, April 10). Isobutyl 2,2-dimethyl-5-(2,5-xylyloxy)
- Sigma-Aldrich. (n.d.). Gemfibrozil - 2,2-Dimethyl-5-(2.
- ResearchGate. (2025, August 10). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil).
- PrepChem.com. (n.d.). Synthesis of 2,2-Dimethyl-5-(2,5-dimethylphenoxy)-pentanoic acid.
Personal protective equipment for handling Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Essential Safety and Handling Guide for Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (CAS No. 149105-26-0). As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory operations.
While current data suggests a low hazard profile for this compound, a cautious and well-informed approach to handling is always paramount in a research environment where the full biological effects of novel compounds may not be fully understood. This document is structured to provide immediate, actionable guidance based on the best available evidence and established laboratory safety principles.
Hazard Assessment and Chemical Profile
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is an ester with a molecular weight of 306.44 g/mol .[1][2] A review of available safety data presents a nuanced hazard profile:
-
A Safety Data Sheet (SDS) for the compound states it is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, 29 CFR 1910.1200.[3]
-
Conversely, GHS information submitted to the European Chemicals Agency (ECHA) by at least one company indicates the substance is "Harmful if swallowed" (H302).[2]
-
REACH registrations with ECHA show no classified hazards.[4]
Given this variability, it is prudent to treat this compound with a degree of caution, assuming potential for irritation and harm upon ingestion until more definitive data becomes available. The primary routes of exposure to be controlled are skin contact, eye contact, and inhalation of any aerosols or mists.
| Property | Value | Source |
| CAS Number | 149105-26-0 | [1][2] |
| Molecular Formula | C19H30O3 | [1][2][3] |
| Molecular Weight | 306.4 g/mol | [2] |
| GHS Hazard (Self-Reported) | Warning: Harmful if swallowed | [2] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure.[5] The following recommendations are based on a risk-assessed approach for handling esters and compounds of unknown potency.
As Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is an ester, glove selection is critical. Esters can degrade certain glove materials.
-
Recommended: Butyl or Neoprene gloves are excellent choices for handling esters and other aggressive chemicals like ketones and aldehydes.[6][7] These materials offer superior resistance to permeation and degradation.
-
Acceptable for Splash Protection: Nitrile gloves can be used for incidental contact but should be removed and replaced immediately upon any splash.[8] Nitrile is a good all-around choice for general lab work but offers less robust protection against direct or prolonged contact with many esters compared to butyl rubber.[6]
-
Not Recommended: Latex gloves generally offer poor protection against petroleum-based solvents and many esters and should be avoided.[6]
Best Practice: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[9] Remove and wash the outside of gloves before taking them off.
-
Standard Operations: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.[10]
-
Splash Hazard Operations: When handling larger quantities, transferring solutions, or if there is any risk of splashing, upgrade to chemical splash goggles. For maximum protection, use a full-face shield in conjunction with goggles.[5][7]
-
Body Protection: A standard laboratory coat should be worn and fully buttoned. For operations with a higher risk of spills, a chemical-resistant apron over the lab coat provides an additional layer of protection.[11]
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation (e.g., working within a certified chemical fume hood), respiratory protection is not typically required. If there is a potential for generating aerosols or mists outside of a fume hood, or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[11]
Operational and Disposal Plans
A systematic workflow minimizes risk. This procedural guidance ensures safety from initial handling to final disposal.
-
Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[11]
-
PPE Donning: Put on all required PPE as described in Section 2. The outer pair of gloves should be pulled over the cuffs of the lab coat sleeves.[6]
-
Chemical Handling:
-
Dispense the chemical carefully, avoiding the generation of dust or aerosols.
-
Keep containers tightly closed when not in use.[12]
-
Use compatible equipment (glass, polyethylene, or polypropylene are generally suitable for esters).
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, goggles/face shield, lab coat, inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[12]
-
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including a respirator if the material is volatile or has created a significant aerosol.[11]
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or clay.[11]
-
Collect: Carefully sweep or scoop the absorbed material into a sealable, labeled waste container.[11]
-
Decontaminate: Clean the spill area with ethanol, followed by a thorough wash with soap and water.[11]
-
Dispose: Treat all collected waste and cleaning materials as hazardous waste and dispose of them according to your institution's guidelines.[13]
While the chemical itself may not be classified as hazardous for transport, it should be disposed of responsibly to prevent environmental contamination.
-
Chemical Waste: Collect excess Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate and any solutions containing it in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, should be placed in a sealed bag and disposed of as hazardous waste.[13]
-
Disposal Vendor: All waste must be offered to a licensed hazardous material disposal company. Do not discharge to sewer systems.[3][13]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling the target compound.
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link][14][15][16][17][18]
-
Personal Protective Equipment - Standards. Occupational Safety and Health Administration. [Link][19]
-
Personal Protective Equipment - Overview. Occupational Safety and Health Administration. [Link][20]
-
OSHA Standards for Personal Protective Equipment. Avetta. [Link][21]
-
Your Guide to Personal Protective Equipment for Chemicals. NextSDS. [Link][6]
-
Material Safety Data Sheet - Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. Cleanchem Laboratories. [Link][3]
-
Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link][7]
-
2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C19H30O3. PubChem. [Link][2]
-
Substance Information - Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. European Chemicals Agency (ECHA). [Link][4]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link][8]
Sources
- 1. 149105-26-0|Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate|BLD Pharm [bldpharm.com]
- 2. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C19H30O3 | CID 15688749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Substance Information - ECHA [echa.europa.eu]
- 5. tuckersafety.com [tuckersafety.com]
- 6. nextsds.com [nextsds.com]
- 7. mcrsafety.com [mcrsafety.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. restoredcdc.org [restoredcdc.org]
- 16. nrc.gov [nrc.gov]
- 17. cpwr.com [cpwr.com]
- 18. labelmaster.com [labelmaster.com]
- 19. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 20. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 21. OSHA Standards for Personal Protective Equipment | Avetta [avetta.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
